molecular formula C7H7NO2 B15558442 Trigonelline CAS No. 535-83-1; 6138-40-5

Trigonelline

Katalognummer: B15558442
CAS-Nummer: 535-83-1; 6138-40-5
Molekulargewicht: 137.14 g/mol
InChI-Schlüssel: WWNNZCOKKKDOPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methylnicotinate is an iminium betaine that is the conjugate base of N-methylnicotinic acid, arising from deprotonation of the carboxy group. It has a role as a plant metabolite, a food component and a human urinary metabolite. It is an iminium betaine and an alkaloid. It is functionally related to a nicotinate. It is a conjugate base of a N-methylnicotinic acid.
Trigonelline has been reported in Amaranthus hybridus, Alternanthera paronychioides, and other organisms with data available.
in hydra among other organisms;  RN given refers to hydroxide inner salt;  structure

Eigenschaften

IUPAC Name

1-methylpyridin-1-ium-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-8-4-2-3-6(5-8)7(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNNZCOKKKDOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60388-20-7 (tosylate), 6138-41-6 (chloride)
Record name Trigonelline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2026230
Record name Trigonelline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2026230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trigonelline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000875
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Prisms, aqueous, from alcohol + water

CAS No.

535-83-1
Record name Trigonelline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=535-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trigonelline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trigonelline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2026230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylpyridinio-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.838
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIGONELLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NQ9N60I00
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIGONELLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7684
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trigonelline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000875
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

Colorless prisms. MP: 218 °C (decomposes). Very soluble in water. Soluble in alcohol; nearly insoluble in ether, benzene, and chloroform /Trigonelline anhydrous/
Record name TRIGONELLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7684
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Biosynthetic Pathway of Trigonelline in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigonelline (B31793), a pyridine (B92270) alkaloid derived from nicotinic acid (niacin or vitamin B3), is a significant secondary metabolite in a variety of plant species, including coffee, fenugreek, and various legumes.[1][2][3] Its accumulation in plants is associated with several physiological roles, including osmoprotection, detoxification of excess nicotinic acid, and regulation of the cell cycle.[1][4][5] This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, presenting key enzymatic steps, quantitative data, and detailed experimental methodologies for its study.

Core Biosynthetic Pathway

The biosynthesis of this compound is a relatively direct pathway, primarily involving the methylation of nicotinic acid. The precursor, nicotinic acid, is supplied through the pyridine nucleotide cycle, which involves the degradation of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD).[3][6] A de novo synthesis pathway, starting from aspartate and leading to quinolinic acid, also contributes to the nicotinic acid pool.[3][6]

The central enzymatic step in this compound formation is catalyzed by S-adenosyl-L-methionine:nicotinate (B505614) N-methyltransferase (NNMT) , also known as this compound synthase (EC 2.1.1.7).[3][6][7] This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to the nitrogen atom of nicotinic acid, yielding this compound and S-adenosyl-L-homocysteine (SAH).[7][8]

The overall reaction can be summarized as:

Nicotinic Acid + S-adenosyl-L-methionine → this compound + S-adenosyl-L-homocysteine

Quantitative Data

The activity and efficiency of this compound biosynthesis can be understood through the kinetic properties of nicotinate N-methyltransferase and the resulting concentrations of this compound in various plant tissues.

Table 1: Kinetic Properties of Nicotinate N-methyltransferase (NNMT) in Plants
Plant SpeciesTissueKm (Nicotinic Acid) (µM)Km (SAM) (µM)Optimal pHOptimal Temperature (°C)Reference
Glycine max (Soybean)Leaves12.5316.540-45[9]
Glycine max (Soybean)Cultured Cells7855--[4]
Coffea arabica (Coffee)---7.5-[10]

Note: Data for all parameters were not available for all species in the reviewed literature.

Table 2: this compound Content in Various Plant Tissues
Plant SpeciesTissue/ConditionThis compound ContentReference
Trigonella foenum-graecum (Fenugreek)Dry Seeds29 ± 3 µmol/g fresh weight[11]
Trigonella foenum-graecum (Fenugreek)Leaves2.1 µmol/g fresh weight[11]
Trigonella foenum-graecum (Fenugreek)Stems4.4 µmol/g fresh weight[11]
Trigonella foenum-graecum (Fenugreek)Roots0.3 µmol/g fresh weight[11]
Coffea arabica (Coffee)Green Coffee Beans1-3% dry weight[2]
Coffea arabica (Coffee)Fruits (Young)High biosynthetic activity[2]
Coffea arabica (Coffee)Fruits (Pericarp)High biosynthetic activity[2]

Experimental Protocols

Assay for Nicotinate N-methyltransferase (NNMT) Activity

This protocol is adapted from methodologies used for the purification and characterization of NNMT from soybean leaves.[9]

Objective: To quantify the enzymatic activity of NNMT in a plant extract.

Materials:

  • Plant tissue (e.g., young leaves)

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.0), 10 mM dithiothreitol (B142953) (DTT), 20% glycerol

  • Reaction Mixture:

    • Enzyme preparation (plant extract)

    • 50 nmol Nicotinic Acid (containing 7.4 x 10⁴ Bq [7-¹⁴C]-Nicotinic Acid)

    • 75 nmol S-adenosyl-L-methionine (SAM)

    • 50 mM Tris-HCl (pH 7.0)

  • Dowex 1x8 anion exchange resin

  • Scintillation cocktail and counter

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant as the crude enzyme extract.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the enzyme preparation, [¹⁴C]-nicotinic acid, and SAM in the Tris-HCl buffer to a final volume of 0.15 mL.

    • Incubate the reaction mixture at 35°C for 1 hour.

    • Stop the reaction by boiling for 3 minutes.

    • Centrifuge to pellet the denatured proteins.

  • Product Separation and Quantification:

    • Prepare a small column with Dowex 1x8 resin, equilibrated with deionized water.

    • Apply the supernatant from the reaction mixture to the column.

    • Elute the radiolabeled this compound with 5 mL of deionized water (nicotinic acid will bind to the resin).

    • Mix the eluate with a scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Calculate the enzyme activity based on the amount of radioactive this compound formed per unit time per amount of protein.

Extraction and Quantification of this compound by HILIC

This protocol is based on a method developed for the determination of this compound, which can be applied to plant extracts.[12]

Objective: To extract and quantify the amount of this compound in a plant sample using Hydrophilic Interaction Liquid Chromatography (HILIC).

Materials:

  • Lyophilized plant tissue

  • Extraction Solvent: e.g., 70% methanol

  • HILIC column

  • Mobile Phase: e.g., Acetonitrile and ammonium (B1175870) formate (B1220265) buffer

  • This compound hydrochloride standard

  • Internal Standard (e.g., 1-butyl-4-methylpyridinium chloride)

  • HPLC or UPLC system with a suitable detector (e.g., UV or MS)

Procedure:

  • Extraction:

    • Weigh a known amount of lyophilized and powdered plant tissue.

    • Add the extraction solvent and sonicate or vortex to ensure thorough extraction.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the pellet to maximize recovery.

    • Combine the supernatants and evaporate to dryness.

    • Reconstitute the dried extract in the mobile phase.

  • Chromatographic Analysis:

    • Inject the reconstituted extract onto the HILIC column.

    • Elute with the mobile phase under isocratic or gradient conditions.

    • Detect this compound based on its retention time compared to the standard.

    • Quantify the this compound concentration by comparing the peak area to a standard curve generated with known concentrations of the this compound standard, corrected using the internal standard.

Conclusion

The biosynthesis of this compound in plants is a well-defined pathway centered on the methylation of nicotinic acid by nicotinate N-methyltransferase. This process is integral to the plant's management of the pyridine nucleotide pool and its response to various physiological and environmental cues. The methodologies outlined in this guide provide a robust framework for researchers to investigate this pathway further, paving the way for a deeper understanding of its regulation and potential applications in crop improvement and drug development.

References

The Alkaloid Trigonelline: A Comprehensive Technical Guide to its Natural Origins and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trigonelline (B31793), a pyridine (B92270) alkaloid first identified in the 19th century, is a naturally occurring compound found in a diverse range of plant species and in some animals. Chemically known as N-methyl-nicotinic acid, it is a derivative of vitamin B3. This technical guide provides an in-depth exploration of the discovery and natural sources of this compound. It summarizes quantitative data on its prevalence in various botanical sources, details the experimental protocols for its extraction and analysis, and illustrates its biosynthetic pathway and key cellular signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this multifaceted alkaloid.

Discovery and History

The discovery of this compound dates back to 1885 when the German chemist Ernst Jahns first isolated the compound from fenugreek seeds (Trigonella foenum-graecum)[1]. The name "this compound" is derived from the genus Trigonella, highlighting its inaugural source.[2] Initially, its physiological significance was not well understood, but subsequent research has revealed its widespread presence in the plant kingdom and its involvement in various biological processes.[3][4]

Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom and has also been detected in some animal species and in the urine of mammals after the administration of nicotinic acid.[4][5]

2.1. Plant Sources

The alkaloid is found in numerous plant families. Some of the most notable sources include:

  • Legumes (Fabaceae): Fenugreek (Trigonella foenum-graecum) seeds are a particularly rich source.[2][6] Other legumes containing this compound include peas (Pisum sativum), soybeans (Glycine max), and alfalfa.[3][7]

  • Coffee (Rubiaceae): Coffee beans are a significant dietary source of this compound, with Arabica coffee generally containing higher levels than Robusta.[5] The concentration of this compound in coffee beans is influenced by the roasting process, during which it can be converted to nicotinic acid (niacin).[2]

  • Other Plant Species: this compound has also been isolated from a variety of other plants, including hemp seeds, oats, potatoes, sunflower seeds, Japanese radish (Raphanus sativus), and the stem bark of Diospyros mweroensis.[5][8][9]

2.2. Quantitative Data of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and growing conditions. The following tables summarize the quantitative data found in the literature.

Table 1: this compound Content in Various Plant Species

Plant SpeciesPart of PlantConcentrationReference
Trigonella foenum-graecum (Fenugreek)Seeds0.2-0.38% of dry weight[3]
Coffea arabica (Arabica Coffee)Green Beans1-3% of dry weight[1][10]
Coffea arabica (Arabica Coffee)Green Beansup to 34.2 g/kg[11]
Pisum sativum (Pea)SeedsPresent[3]
Glycine max (Soybean)SeedsPresent[7]
Diospyros mweroensisStem BarkIsolated[9]
Raphanus sativus (Japanese Radish)---Isolated[5]
Helianthus annuus (Sunflower)SeedsPresent[8]

Table 2: Quantitative Analysis of this compound in Coffee Beans

Coffee SpeciesRoast LevelThis compound Content (% w/w)Analytical MethodReference
Green Coffee BeansUnroasted0.71 - 1.04UV-Vis Spectrometry[2]
Coffea arabicaGreen~1.0 - 1.2Not specified[12]

Biosynthesis of this compound

This compound is synthesized in plants from nicotinic acid, which is a key component of the pyridine nucleotide cycle. The direct precursor for this compound is nicotinic acid (niacin).

The biosynthesis of this compound is a one-step methylation reaction where a methyl group is transferred from S-adenosyl-L-methionine (SAM) to the nitrogen atom of nicotinic acid. This reaction is catalyzed by the enzyme nicotinate N-methyltransferase (EC 2.1.1.7). The major biosynthetic pathway is considered to be: NAD → Nicotinamide Mononucleotide → Nicotinamide Riboside → Nicotinamide → Nicotinic Acid → this compound.[10]

G Biosynthetic Pathway of this compound cluster_methylation NAD NAD NMN Nicotinamide Mononucleotide NAD->NMN NR Nicotinamide Riboside NMN->NR Nam Nicotinamide NR->Nam NA Nicotinic Acid Nam->NA Trig This compound NA->Trig NA->Trig                      SAM S-Adenosyl-L-methionine SAH S-Adenosyl-L-homocysteine SAM->SAH SAM->SAH Methylation Enzyme Nicotinate N-methyltransferase (EC 2.1.1.7)

Caption: Biosynthesis of this compound from NAD.

Experimental Protocols

The isolation, purification, and quantification of this compound from natural sources involve several analytical techniques. Below are detailed methodologies for key experiments.

4.1. Isolation and Purification of this compound from Fenugreek Seeds

This protocol is adapted from a method described for the isolation of this compound hydrochloride.[13][14][15]

  • Defatting: 500g of authenticated fenugreek seeds are ground and subjected to Soxhlet extraction with petroleum ether for 48 hours to remove lipids.

  • Extraction: The defatted seed powder (462g) is macerated in 500 mL of methanol (B129727) for 4 hours with gentle shaking. The mixture is filtered, and the residue is re-extracted with a fresh 500 mL of methanol overnight.

  • Concentration: The methanolic extracts are combined and concentrated under vacuum.

  • Purification: The crude extract is further purified using preparative Thin-Layer Chromatography (TLC) to separate this compound from other alkaloids like choline.

  • Identification: The purified compound is identified by comparing its retention time with a standard using High-Performance Liquid Chromatography (HPLC), and its structure is confirmed using Infrared (IR) spectroscopy and by determining its melting point.

4.2. Quantification of this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is based on a validated method for the quantification of this compound in herbal formulations.[16][17]

  • Standard Solution Preparation: A stock solution of this compound (1000 µg/mL) is prepared by dissolving 10 mg of this compound in 10 mL of methanol. Working standard solutions are prepared by serial dilution.[16]

  • Sample Preparation (Fenugreek Seed Powder): The methanolic extract is prepared by mixing the seed powder and methanol in a 1:10 (w/v) ratio. The mixture is vortexed for 60 seconds and shaken on a rotary shaker at 150 rpm for 12 hours. The resulting mixture is filtered and stored at 4 ± 1 °C.[18]

  • Chromatographic Conditions:

    • Column: Cosmosil CN-MS column.[16]

    • Mobile Phase: Methanol:distilled water (95:5, v/v), with the pH adjusted to 3.5 using hydrochloric acid.[16]

    • Detection: Photo Diode Array (PDA) detector at 267 nm.[16]

    • Linearity: The detector response is linear in the range of 100.00 to 8000.00 ng/mL.[16]

    • Limit of Detection (LOD): 5.00 ng/mL.[16]

    • Limit of Quantification (LOQ): 50.00 ng/mL.[16]

4.3. Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a sensitive method for the quantification of this compound in dietary supplements.

  • Chromatographic Separation:

    • Column: Zorbax C18 column (50mm x 4.6mm i.d, 5µ particle size).

    • Mobile Phase: 0.1% Formic acid in water: Methanol (20:80% v/v).

    • Flow Rate: 0.5 mL/min.

    • Run Time: 5 min.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Ion Transitions: m/z 138.0 → 92.5 for this compound and m/z 225.0 → 180.90 for the internal standard (Etofylline).

    • Linearity: The method is linear over a concentration range of 5-50 ng/mL.

    • LOD: 1.0 ng/mL.

    • LOQ: 10.0 ng/mL.

G General Workflow for this compound Analysis Start Plant Material (e.g., Fenugreek Seeds, Coffee Beans) Grinding Grinding/Pulverization Start->Grinding Extraction Solvent Extraction (e.g., Methanol, Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (e.g., TLC, Column Chromatography) Crude_Extract->Purification Quantification Quantification Crude_Extract->Quantification Purified_this compound Purified this compound Purification->Purified_this compound Purified_this compound->Quantification HPLC HPLC-UV/PDA Quantification->HPLC LCMS LC-MS/MS Quantification->LCMS Data Data Analysis HPLC->Data LCMS->Data

Caption: General workflow for the extraction and analysis of this compound.

Signaling Pathways Modulated by this compound

Recent research has begun to elucidate the molecular mechanisms underlying the diverse pharmacological effects of this compound. It has been shown to interact with several key cellular signaling pathways.

5.1. Wnt/β-catenin Signaling Pathway

This compound has been demonstrated to inhibit the Wnt/β-catenin signaling pathway. In the context of diabetic nephropathy, high glucose levels can activate this pathway, leading to the proliferation of mesangial cells. This compound can counteract this by down-regulating the expression of β-catenin and other downstream targets, thereby inhibiting abnormal cell proliferation.

G This compound's Modulation of the Wnt/β-catenin Pathway cluster_receptor cluster_destruction Destruction Complex This compound This compound beta_catenin β-catenin This compound->beta_catenin down-regulates Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh GSK3b GSK-3β Dsh->GSK3b inhibition GSK3b->beta_catenin phosphorylation APC APC Axin Axin beta_catenin_p Phosphorylated β-catenin beta_catenin->beta_catenin_p beta_catenin_nuc β-catenin (nucleus) beta_catenin->beta_catenin_nuc translocation Proteasome Proteasomal Degradation beta_catenin_p->Proteasome TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Proliferation Cell Proliferation Target_Genes->Proliferation

Caption: this compound's inhibitory effect on the Wnt/β-catenin pathway.

5.2. Raf/ERK/Nrf2 Signaling Pathway

This compound has been shown to inhibit the migration of hepatocarcinoma cells by modulating the Raf/ERK/Nrf2 signaling pathway. It can decrease the protein levels of Raf, ERK, and Nrf2, leading to a reduction in the activity of downstream antioxidant enzymes.

G This compound's Modulation of the Raf/ERK/Nrf2 Pathway This compound This compound PKCa PKCα This compound->PKCa inhibition Raf c-Raf This compound->Raf inhibition ERK ERK1/2 This compound->ERK inhibition Nrf2 Nrf2 This compound->Nrf2 inhibition Cell_Migration Cell Migration This compound->Cell_Migration inhibition PKCa->Raf Raf->ERK ERK->Nrf2 Antioxidant_Enzymes Antioxidant Enzymes (SOD, Catalase, GPx) Nrf2->Antioxidant_Enzymes Antioxidant_Enzymes->Cell_Migration promotion

Caption: this compound's inhibitory effect on the Raf/ERK/Nrf2 pathway.

Conclusion

This compound, since its discovery over a century ago, has been identified as a significant alkaloid in a wide array of plant species, with particularly high concentrations in fenugreek and coffee. The development of sophisticated analytical techniques has enabled its precise quantification and has paved the way for a deeper understanding of its biological roles. The elucidation of its biosynthetic pathway and its interactions with key cellular signaling pathways are opening new avenues for research into its therapeutic potential. This guide provides a foundational understanding of the natural sources and discovery of this compound, which is essential for researchers and professionals aiming to harness its properties for pharmaceutical and nutraceutical applications.

References

Trigonelline's Role in Plant Physiology and Stress Response: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trigonelline (B31793) (N-methyl-nicotinic acid), a pyridine (B92270) alkaloid derived from nicotinic acid, is a multifaceted molecule in plant physiology. Initially identified as a secondary metabolite, emerging evidence highlights its crucial roles as a compatible solute, an osmoprotectant, and a signaling molecule in plant responses to a myriad of abiotic stresses. This technical guide provides a comprehensive overview of the current understanding of this compound's function, with a particular focus on its involvement in stress mitigation. We delve into its biosynthesis, accumulation under various stress conditions, and its putative role in signaling cascades. This document also furnishes detailed experimental protocols for the extraction and quantification of this compound, alongside a summary of quantitative data from various studies, to serve as a valuable resource for researchers in the fields of plant science and natural product-based drug discovery.

Introduction

This compound is a naturally occurring alkaloid found in a wide range of plant species, including legumes like fenugreek (Trigonella foenum-graecum), coffee (Coffea spp.), and various other plants[1]. While historically considered a metabolic byproduct, extensive research has unveiled its physiological significance. In plants, this compound is implicated in diverse processes ranging from cell cycle regulation to acting as a chemical defense agent[2][3][4]. Its accumulation is notably pronounced under conditions of abiotic stress, such as drought, salinity, and to some extent, heavy metal and temperature stress, suggesting a pivotal role in plant adaptation and survival[2][5][6]. This guide aims to consolidate the existing knowledge on this compound's function in plant physiology and stress response, providing a technical resource for the scientific community.

Biosynthesis of this compound

This compound is synthesized from nicotinic acid (niacin or vitamin B3) through a single methylation step. The primary pathway involves the pyridine nucleotide cycle, where nicotinic acid is a degradation product of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD).

  • Precursor: Nicotinic Acid

  • Enzyme: Nicotinate (B505614) N-methyltransferase (EC 2.1.1.7)

  • Methyl Donor: S-adenosyl-L-methionine (SAM)

The biosynthesis is catalyzed by nicotinate N-methyltransferase, which transfers a methyl group from SAM to the nitrogen atom of the pyridine ring of nicotinic acid[1]. While once considered a metabolic dead-end, there is evidence that this compound can be demethylated back to nicotinic acid, thereby serving as a storage form of this essential vitamin[1].

cluster_methylation NAD NAD Nicotinamide Nicotinamide NAD->Nicotinamide Nicotinic_Acid Nicotinic Acid Nicotinamide->Nicotinic_Acid This compound This compound Nicotinic_Acid->this compound  Methylation SAM S-adenosyl-L-methionine SAH S-adenosyl-L-homocysteine SAM->SAH Enzyme Nicotinate N-methyltransferase SAM->Enzyme Enzyme->Nicotinic_Acid

Figure 1: Biosynthetic pathway of this compound from NAD.

Role in Plant Physiology

This compound's functions in plant physiology are diverse and extend beyond stress response.

  • Cell Cycle Regulation: this compound has been shown to act as a cell cycle regulator, promoting cell arrest in the G2 phase in the meristems of both shoots and roots[2][6][7]. This regulation is thought to be a mechanism to conserve resources under unfavorable conditions.

  • Osmoregulation: As a compatible solute, this compound accumulates in the cytoplasm to help maintain cellular turgor and osmotic balance, particularly under drought and salt stress[2][5].

  • Nutrient Source: In leguminous plants, this compound can be transported to the root nodules and degraded by symbiotic bacteria, serving as a nutrient source[8].

  • Signaling Molecule: There is growing evidence that this compound acts as a signaling molecule, though the specific pathways in plants are still under investigation. It is suggested to be involved in processes like nodulation and oxidative stress signaling[5].

Role in Plant Stress Response

The accumulation of this compound is a hallmark of the plant response to various abiotic stresses.

Osmotic and Salt Stress

Numerous studies have documented a significant increase in this compound concentrations in plants subjected to drought and high salinity[2][6][9][10]. As an osmoprotectant, it helps to stabilize proteins and membranes and maintain cell water potential.

Oxidative Stress

This compound exhibits antioxidant properties, contributing to the detoxification of reactive oxygen species (ROS) generated during stress conditions[2][11]. While the direct ROS scavenging mechanism in plants is not fully elucidated, its ability to protect against oxidative damage is recognized. Some studies in non-plant systems suggest an interaction with the Nrf2 signaling pathway, a key regulator of antioxidant responses, but this has yet to be confirmed in plants[5][12].

Heavy Metal Stress

The role of this compound in heavy metal stress is less defined. Some studies indicate an accumulation of this compound in maize root apexes treated with metals, suggesting a potential role as a compatible solute or in a broader defense response[2]. However, comprehensive quantitative data on this compound accumulation under various heavy metal stresses (e.g., cadmium, lead, aluminum) are currently limited in the available literature.

Heat Stress

Information regarding the specific role and quantitative changes of this compound in response to heat stress in plants is also sparse. Some studies in animal models suggest that this compound can alleviate heat stress-induced oxidative damage, but further research is needed to establish its function in plant thermotolerance[11].

Quantitative Data on this compound Accumulation Under Stress

The following tables summarize quantitative data from various studies on the accumulation of this compound in different plant species under abiotic stress.

Table 1: this compound Accumulation under Salt Stress

Plant SpeciesTissueStress ConditionControl (µg/g DW)Stressed (µg/g DW)Fold ChangeReference
Glycine max (Soybean)Leaf100 mM NaCl63.8 - 162.475.4 - 218.7Increase in 10/17 cultivars[6][10]

Table 2: this compound Accumulation under Drought Stress

Plant SpeciesTissueStress ConditionControlStressedFold ChangeReference
Areca catechuLeaf10 days water shortage695.35 µg/g1125.21 µg/g~1.6x[5]
Cannabis sativaLeafWater-deficit1.64 OD262/g FW7.41 OD262/g FW~4.5x[8][11]
Trigonella persicaAerial Parts25% Field Capacity~1.5 mg/g DW~3.5 mg/g DW~2.3x[9]
Trigonella persicaRoot25% Field Capacity~0.8 mg/g DW~1.8 mg/g DW~2.25x[9]

Note: Direct comparison between studies may be challenging due to different units and experimental conditions.

Putative Signaling Pathways

While the precise signaling cascades involving this compound in plant stress response are not yet fully elucidated, it is hypothesized to be integrated into broader stress signaling networks. Abiotic stress is known to trigger downstream signaling through calcium (Ca²⁺) and mitogen-activated protein kinase (MAPK) cascades. It is plausible that this compound either acts upstream, influencing these primary signaling events, or as a downstream effector molecule. One study suggests the involvement of calcium and nitric oxide in the signaling pathway for this compound biosynthesis[6].

cluster_perception Signal Perception cluster_transduction Signal Transduction (Hypothesized) cluster_response Cellular Response Abiotic_Stress Abiotic Stress (Drought, Salinity, etc.) Receptors Receptors/Sensors Abiotic_Stress->Receptors Ca_Signaling Ca²⁺ Signaling Receptors->Ca_Signaling MAPK_Cascade MAPK Cascade Receptors->MAPK_Cascade NO_Signaling Nitric Oxide Signaling Ca_Signaling->NO_Signaling Trigonelline_Biosynthesis This compound Biosynthesis Ca_Signaling->Trigonelline_Biosynthesis Gene_Expression Stress-responsive Gene Expression MAPK_Cascade->Gene_Expression NO_Signaling->Trigonelline_Biosynthesis Osmotic_Adjustment Osmotic Adjustment Trigonelline_Biosynthesis->Osmotic_Adjustment Antioxidant_Defense Antioxidant Defense Trigonelline_Biosynthesis->Antioxidant_Defense Gene_Expression->Osmotic_Adjustment Gene_Expression->Antioxidant_Defense

Figure 2: Hypothesized signaling cascade involving this compound.

Experimental Protocols

Extraction of this compound

Several methods have been reported for the extraction of this compound from plant material. A common approach involves methanolic extraction.

Materials:

  • Dried and powdered plant material

  • Methanol (B129727)

  • Vortex mixer

  • Rotary shaker

  • Centrifuge

  • Whatman No. 1 filter paper or 0.22 µm syringe filter

Protocol:

  • Weigh a known amount of dried, powdered plant material (e.g., 0.5 g)[13].

  • Add methanol in a specific ratio (e.g., 1:10 w/v)[12].

  • Vortex the mixture for 60 seconds[12].

  • Place the mixture on a rotary shaker at 150 rpm for 12 hours[12].

  • Alternatively, for faster extraction, sonicate the mixture for 30 minutes[5].

  • Centrifuge the extract at a specified speed (e.g., 3000 rpm for 10 minutes) to pellet the solid debris[12][13].

  • Filter the supernatant through Whatman No. 1 filter paper or a 0.22 µm syringe filter to obtain a clear extract[5][12].

  • The extract can be stored at 4°C until analysis or evaporated to dryness and reconstituted in the mobile phase for HPLC analysis[12][13].

Quantification of this compound by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a widely used method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reverse-phase C18 column is commonly used (e.g., 4.6 mm x 250 mm, 5 µm particle size)[13]. Other columns like Cosmosil CN-MS have also been reported[12][14].

  • Mobile Phase: A mixture of methanol and acidified water is often employed. For example:

    • Methanol:Distilled water (95:5, v/v), pH adjusted to 3.5 with HCl[12][14].

    • Methanol:Distilled water (50:50, v/v), pH adjusted to 5 with HCl[13].

    • Acetonitrile and 0.1% orthophosphoric acid in water (10:90, v/v)[1].

  • Flow Rate: Typically 1.0 mL/min[12][13].

  • Detection Wavelength: 267 nm[12][13][14] or 272 nm[1].

  • Injection Volume: 20 µL[12].

Standard Preparation:

  • Prepare a stock solution of this compound standard (e.g., 1000 µg/mL) in methanol[12].

  • Perform serial dilutions to prepare working standards for generating a calibration curve (e.g., 100 to 8000 ng/mL)[12].

Quantification:

  • Inject the prepared standards and sample extracts into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the concentration of this compound in the samples using the calibration curve generated from the standards.

Start Plant Material (Dried & Powdered) Extraction Extraction (e.g., Methanol, Shaking/Sonication) Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Evaporation Evaporation (Optional) Filtration->Evaporation HPLC_Injection HPLC Injection Filtration->HPLC_Injection Direct Injection Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Reconstitution->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection (267 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration) Detection->Data_Analysis Quantification Quantification (Calibration Curve) Data_Analysis->Quantification Result This compound Concentration Quantification->Result

Figure 3: General workflow for this compound quantification.

Conclusion and Future Perspectives

This compound is a physiologically active compound with significant roles in plant adaptation to environmental stresses, particularly osmotic and salt stress. Its function as a compatible solute and potential signaling molecule underscores its importance in plant stress physiology. While progress has been made in understanding its biosynthesis and accumulation, further research is imperative to fully elucidate its role in response to heavy metal and heat stress. A critical area for future investigation is the detailed characterization of this compound-mediated signaling pathways in plants. Unraveling these pathways will not only provide fundamental insights into plant stress responses but may also open new avenues for the development of stress-tolerant crops and novel therapeutic agents derived from natural sources. The methodologies and data presented in this guide serve as a foundation for researchers to build upon in their exploration of this intriguing plant alkaloid.

References

N-Methylnicotinic Acid: A Comprehensive Technical Guide on its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylnicotinic acid, also known as trigonelline, is a naturally occurring alkaloid found in various plants, including coffee and fenugreek. While structurally related to nicotinic acid (niacin), N-methylnicotinic acid exhibits a distinct pharmacological profile with a growing body of evidence supporting its therapeutic potential in a range of preclinical models. This technical guide provides an in-depth overview of the pharmacological properties of N-methylnicotinic acid, focusing on its mechanism of action, pharmacokinetics, and diverse therapeutic effects. Quantitative data are summarized in tabular format for ease of comparison, and detailed methodologies for key experiments are described. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of its molecular interactions and experimental investigation.

Introduction

N-methylnicotinic acid is a betaine (B1666868) of nicotinic acid. Its presence in the human diet, primarily through coffee consumption, has prompted investigations into its physiological and pharmacological effects. Unlike nicotinic acid, which is a well-known lipid-lowering agent that acts via the GPR109A receptor, N-methylnicotinic acid's mechanisms of action appear to be more diverse and independent of this receptor. Research has highlighted its potential in the management of metabolic disorders, neurodegenerative diseases, inflammation, and cardiovascular conditions. This guide aims to consolidate the current scientific knowledge on N-methylnicotinic acid to support further research and drug development efforts.

Pharmacodynamics: Mechanism of Action

N-methylnicotinic acid exerts its pharmacological effects through the modulation of multiple signaling pathways and molecular targets. Unlike nicotinic acid, it does not appear to be a potent agonist for the GPR109A receptor. Instead, its actions are mediated through various other mechanisms as detailed below.

Anti-inflammatory Effects

N-methylnicotinic acid has demonstrated significant anti-inflammatory properties in various preclinical models. Its primary mechanisms include the inhibition of pro-inflammatory signaling cascades.

  • NF-κB Pathway: N-methylnicotinic acid has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[1][2] This suppression leads to a reduction in the production of inflammatory cytokines such as TNF-α and IL-6.[1][2]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is another critical regulator of inflammation. N-methylnicotinic acid can inhibit the phosphorylation of key MAPK proteins, thereby downregulating inflammatory responses.[2]

Metabolic Effects

N-methylnicotinic acid has shown promise in the management of metabolic disorders, particularly diabetes.

  • PPARγ Modulation: Molecular docking studies suggest that N-methylnicotinic acid can bind to Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in glucose and lipid metabolism.[3][4] This interaction may contribute to its insulin-sensitizing effects.

  • Glucose and Lipid Metabolism: In animal models of diabetes, N-methylnicotinic acid has been observed to improve glucose tolerance, enhance insulin (B600854) secretion, and modulate lipid profiles.[4][5]

Neuroprotective Effects

Emerging evidence suggests that N-methylnicotinic acid possesses neuroprotective properties.

  • Neurotransmitter Receptor Interaction: Molecular docking studies indicate potential interactions with various neurotransmitter receptors, including GABAa, GABAb, and NMDA receptors, suggesting a role in neuromodulation.[3][6][7]

  • Anti-inflammatory and Antioxidant Effects in the Brain: By reducing neuroinflammation and oxidative stress, N-methylnicotinic acid may protect neurons from damage in conditions like Alzheimer's and Parkinson's disease.[8]

Cardioprotective Effects

Preclinical studies have indicated that N-methylnicotinic acid may offer protection against cardiovascular damage through its antioxidant and anti-inflammatory actions.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of N-methylnicotinic acid have been investigated in animal models.

ParameterSpeciesRouteDoseCmaxTmaxt1/2AUCClearanceReference
Pharmacokinetic ProfileRatOral-12.3 ± 2.9 mg/L1.2 ± 0.4 h3.6 ± 0.3 h-0.9 ± 0.2 mL/min[8]
Pharmacokinetic ProfileRatIV---3.4 ± 0.6 h-0.9 ± 0.2 mL/min[8]

Table 1: Pharmacokinetic Parameters of N-methylnicotinic acid in Rats.

Quantitative Data on Molecular Interactions

While experimental binding affinities (Kd, Ki) are not extensively reported, molecular docking studies have provided valuable insights into the binding potential of N-methylnicotinic acid to various targets.

Target ReceptorLigandBinding Score/EnergyMethodReference
PPARγThis compoundGlide energy: -17.636 kcal/molMolecular Docking[3]
GABAa ReceptorThis compound-1.62Molecular Docking[3]
GABAb ReceptorThis compound-1.84Molecular Docking[3]
TGFβ3This compoundΔG = -3.9 kcal/molMolecular Docking[9]
GLI2This compoundΔG = -4.2 kcal/molMolecular Docking[9]
YAP1This compoundΔG = -3.4 kcal/molMolecular Docking[9]

Table 2: Molecular Docking Scores of N-methylnicotinic acid with Various Receptors.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by N-methylnicotinic acid.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NF_kB NF-κB (p65/p50) IkB->NF_kB releases NF_kB_n NF-κB (p65/p50) NF_kB->NF_kB_n translocates This compound N-methylnicotinic acid This compound->IKK_complex This compound->NF_kB_n inhibits translocation DNA DNA NF_kB_n->DNA binds Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) DNA->Inflammatory_Genes transcribes

Caption: N-methylnicotinic acid inhibits the NF-κB signaling pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress/Inflammatory Stimuli Receptor Receptor Stimuli->Receptor RAS RAS Receptor->RAS JNK JNK Receptor->JNK p38 p38 Receptor->p38 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors activates JNK->Transcription_Factors activates p38->Transcription_Factors activates This compound N-methylnicotinic acid This compound->ERK inhibits phosphorylation This compound->JNK inhibits phosphorylation This compound->p38 inhibits phosphorylation Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression

Caption: N-methylnicotinic acid modulates the MAPK signaling pathway.

Experimental Protocols

This section outlines the general methodologies employed in key studies investigating the pharmacological properties of N-methylnicotinic acid.

In Vivo Anti-inflammatory Activity
  • Model: Lipopolysaccharide (LPS)-induced inflammation in rats.[1]

  • Protocol:

    • Male Wistar rats are administered N-methylnicotinic acid orally at various doses.

    • After a set period, LPS is injected intraperitoneally to induce an inflammatory response.

    • Blood and tissue samples (e.g., hippocampus) are collected.

    • Inflammatory markers such as TNF-α and IL-6 are quantified using ELISA.

    • Signaling pathway components (e.g., NF-κB, TLR4) are analyzed by Western blot or RT-PCR.[1]

Anti_Inflammatory_Workflow Animal_Model Wistar Rats Treatment Oral administration of N-methylnicotinic acid Animal_Model->Treatment Induction Intraperitoneal injection of LPS Treatment->Induction Sample_Collection Blood and tissue sample collection Induction->Sample_Collection Analysis Quantification of inflammatory markers (ELISA) and signaling proteins (Western Blot/RT-PCR) Sample_Collection->Analysis

Caption: Experimental workflow for in vivo anti-inflammatory studies.

In Vivo Anti-diabetic Activity
  • Model: Streptozotocin (B1681764) (STZ)-induced diabetic rats.[4][5][10][11]

  • Protocol:

    • Diabetes is induced in rats by a single intraperitoneal injection of STZ.

    • Diabetic rats are treated with N-methylnicotinic acid orally for a specified duration.

    • Blood glucose levels, serum insulin, and lipid profiles are monitored regularly.

    • At the end of the study, kidney and other tissues are collected for histological examination and biochemical analysis of oxidative stress markers and inflammatory cytokines.[4][10]

Anti_Diabetic_Workflow Animal_Model Rats Induction Intraperitoneal injection of STZ Animal_Model->Induction Confirmation Confirmation of Diabetes Induction->Confirmation Treatment Oral administration of N-methylnicotinic acid Confirmation->Treatment Monitoring Monitoring of blood glucose, insulin, and lipids Treatment->Monitoring Endpoint_Analysis Histological and biochemical analysis of tissues Monitoring->Endpoint_Analysis

Caption: Experimental workflow for in vivo anti-diabetic studies.

Therapeutic Potential and Future Directions

The pharmacological properties of N-methylnicotinic acid highlight its potential as a therapeutic agent for a variety of conditions. Its multi-target mechanism of action, particularly its anti-inflammatory and metabolic modulatory effects, makes it an attractive candidate for further investigation.

Future research should focus on:

  • Elucidating the precise molecular targets and obtaining experimental binding affinities.

  • Conducting more extensive preclinical studies in various disease models to establish efficacy and safety.

  • Investigating its potential synergistic effects with other therapeutic agents.

  • Exploring its clinical relevance through well-designed human trials.

Conclusion

N-methylnicotinic acid is a promising natural compound with a diverse pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation and metabolism provides a strong rationale for its further development as a therapeutic agent. This technical guide serves as a comprehensive resource for researchers and drug development professionals to facilitate and guide future investigations into the pharmacological properties and therapeutic applications of N-methylnicotinic acid.

References

Unveiling the Neuroprotective Potential of Trigonelline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trigonelline (B31793), a natural alkaloid predominantly found in fenugreek seeds and coffee beans, is emerging as a promising neuroprotective agent. This technical guide provides an in-depth overview of the current scientific evidence supporting the neuroprotective effects of this compound. It details the compound's multifaceted mechanisms of action, including its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. This document summarizes key preclinical findings in various models of neurodegenerative diseases and neuronal injury, presenting quantitative data in a structured format for comparative analysis. Furthermore, it provides detailed experimental protocols for the core methodologies used to investigate these effects and visualizes the key signaling pathways and experimental workflows through comprehensive diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and stroke, represent a significant and growing global health burden. The pathological hallmarks of these conditions often include oxidative stress, chronic neuroinflammation, and apoptotic neuronal cell death. Current therapeutic strategies offer limited efficacy in halting or reversing the progression of these devastating disorders, highlighting the urgent need for novel neuroprotective agents.

This compound (N-methylnicotinic acid) has garnered considerable attention for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potential to mitigate neuronal damage in various experimental models of neurological disorders.[2][3] This guide aims to consolidate the existing knowledge on the neuroprotective effects of this compound, providing a technical foundation for future research and development.

Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a variety of interconnected mechanisms that collectively combat the key drivers of neurodegeneration.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a critical factor in neuronal damage. This compound has been shown to bolster the antioxidant capacity of neuronal cells by:

  • Scavenging Reactive Oxygen Species (ROS): this compound directly neutralizes harmful ROS, thereby reducing oxidative damage to cellular components.[3][4]

  • Enhancing Endogenous Antioxidant Enzymes: It upregulates the expression and activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), which are crucial for detoxifying ROS.[5]

  • Increasing Glutathione (GSH) Levels: this compound treatment has been observed to increase the levels of glutathione, a major intracellular antioxidant.[6]

Anti-inflammatory Effects

Chronic neuroinflammation, characterized by the sustained activation of microglia and astrocytes and the release of pro-inflammatory cytokines, contributes significantly to neuronal death. This compound mitigates neuroinflammation by:

  • Suppressing Pro-inflammatory Cytokines: It inhibits the production and release of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β).[5][6][7]

  • Modulating Inflammatory Signaling Pathways: this compound has been shown to suppress inflammatory pathways such as the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling cascade.[6]

Anti-apoptotic Activity

Apoptosis, or programmed cell death, is a major pathway of neuronal loss in neurodegenerative diseases. This compound demonstrates anti-apoptotic effects by:

  • Regulating Apoptosis-Related Proteins: It modulates the expression of key proteins involved in the apoptotic cascade, such as increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax.[5]

  • Inhibiting Caspase Activity: this compound can suppress the activity of caspases, a family of proteases that execute the final stages of apoptosis.[5]

Key Signaling Pathways

The neuroprotective effects of this compound are mediated by its influence on several critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation. Activation of this pathway promotes neuronal survival and protects against apoptotic cell death. Studies have shown that this compound can activate the PI3K/Akt pathway, leading to the phosphorylation and activation of Akt.[5][6] This activation is crucial for its ability to protect hippocampal neurons from oxygen-glucose deprivation-induced injury.[5]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Promotes Bax Bax Akt->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Neuronal_Survival Neuronal Survival Bcl2->Neuronal_Survival Promotes Bax->Apoptosis Promotes

Caption: this compound-mediated activation of the PI3K/Akt signaling pathway.

Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes. This compound has been reported to modulate the Nrf2 pathway, contributing to its antioxidant effects.[6] However, it is noted that it can block the detrimental Nrf2 pathway when autophagy is impaired.[6]

Nrf2_Pathway Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Oxidative_Stress->Nrf2 Activates This compound This compound This compound->Nrf2 Modulates ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, GPx) ARE->Antioxidant_Enzymes Induces Expression Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Promotes

Caption: Modulation of the Nrf2 antioxidant response pathway by this compound.

Preclinical Evidence: In Vivo and In Vitro Models

The neuroprotective effects of this compound have been investigated in a range of preclinical models that mimic the pathological conditions of various neurological disorders.

In Vivo Studies

Animal models are instrumental in evaluating the therapeutic potential of neuroprotective compounds in a complex biological system.

Table 1: Summary of In Vivo Studies on the Neuroprotective Effects of this compound

Disease Model Animal This compound Dosage Key Findings Reference(s)
Alzheimer's Disease Rat100 mg/kg, p.o.Improved spatial recognition memory, reduced hippocampal malondialdehyde and protein carbonyl levels, improved mitochondrial membrane potential, and preserved hippocampal CA1 neurons.
Parkinson's Disease Rat50 and 100 mg/kgIncreased viability of substantia nigra pars compacta neurons, prevented apoptosis, and decreased MDA levels in a 6-hydroxydopamine (6-OHDA)-induced model.[6]
Epilepsy Rat100 mg/kg, i.p. for 14 daysReduced anxiety, improved memory, lowered intrasynaptosomal calcium and LDH activity, and decreased inflammatory cytokines and oxidative stress markers in a kainic acid-induced model.[4][8]
Stroke Rat100 mg/kg, i.p.Suppressed elevated nitrite (B80452) and MDA levels, increased GSH levels, and reduced cerebral infarction in a model of ischemic stroke.[6]
Cognitive Impairment Mouse50 and 100 mg/kgAmeliorated cognitive performance, reversed oxidative damage, and decreased acetylcholinesterase levels in a D-galactose-induced amnesia model.[6]
In Vitro Studies

In vitro models provide a controlled environment to dissect the cellular and molecular mechanisms underlying the neuroprotective effects of this compound.

Table 2: Summary of In Vitro Studies on the Neuroprotective Effects of this compound

Cell Model Insult This compound Concentration Key Findings Reference(s)
Hippocampal Neurons Oxygen-Glucose Deprivation/Reperfusion (OGD/R)6.25, 12.5, and 25 μMAmeliorated OGD/R-induced injury, attenuated ROS generation, decreased inflammatory cytokines (TNF-α, IL-6, IL-1β), and suppressed caspase-3 activity.[5][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.

Animal Models

This model is used to induce temporal lobe epilepsy and assess the anti-epileptic and neuroprotective effects of compounds.

  • Animals: Adult male Sprague-Dawley or Wistar rats.

  • Induction: A single subcutaneous dose of kainic acid (10 mg/kg) is administered.[9] Alternatively, repeated low-dose intraperitoneal injections (initial dose of 10 mg/kg, followed by 5 mg/kg every 30 minutes) can be used until the onset of sustained seizures.[6]

  • This compound Administration: this compound is administered intraperitoneally at a dose of 100 mg/kg for 14 days.[9]

  • Behavioral Assessment: Behavioral tests such as the Open Field Test and Plus Maze are conducted to evaluate anxiety and locomotion.[9]

  • Biochemical Analysis: Following the treatment period, brain tissue (hippocampus) is collected for the analysis of intrasynaptosomal calcium levels, LDH activity, serotonin (B10506) levels, oxidative stress markers (e.g., MDA, GSH, SOD), and inflammatory cytokines (e.g., TNF-α, IL-6).[9]

This model mimics the amyloid-beta pathology observed in Alzheimer's disease.

  • Animals: Male Wistar rats.

  • Induction: Aggregated amyloid-beta (1-40) peptide (10 µg in 2 µl) is bilaterally microinjected into the hippocampal CA1 area.[10]

  • This compound Administration: this compound is administered orally at a dose of 100 mg/kg.[10]

  • Behavioral Assessment: Spatial recognition memory is assessed using the Y-maze and novel object recognition task.

  • Biochemical and Histological Analysis: Hippocampal tissue is analyzed for markers of oxidative stress (MDA, protein carbonyl), mitochondrial function (mitochondrial membrane potential), antioxidant enzyme activity (GSH, SOD), and neuronal loss (histological staining).

In Vitro Models

This in vitro model simulates the conditions of cerebral ischemia/reperfusion injury.

  • Cell Culture: Primary hippocampal neurons are cultured under standard conditions.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 4 hours).

  • Reperfusion: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for various durations (e.g., 6, 12, 24 hours).[11]

  • This compound Treatment: this compound is added to the culture medium at various concentrations (e.g., 6.25, 12.5, 25 µM) prior to OGD induction.[7]

  • Assessment of Cell Viability and Injury: Cell viability is assessed using assays such as the LDH assay, which measures the release of lactate (B86563) dehydrogenase from damaged cells.

  • Biochemical Analysis: Cell lysates and culture supernatants are collected to measure ROS generation, antioxidant enzyme activity (SOD, GPx), inflammatory cytokines (TNF-α, IL-6, IL-1β), and markers of apoptosis (caspase-3 activity, Bax/Bcl-2 expression).[5]

Biochemical Assays
  • Sample Preparation: Brain tissue is homogenized in an appropriate buffer containing protease inhibitors. The homogenate is then centrifuged, and the supernatant is collected.[12]

  • ELISA Procedure: Commercially available ELISA kits for TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions. Briefly, samples and standards are added to antibody-coated microplates. After incubation and washing steps, a detection antibody and a substrate solution are added to produce a colorimetric reaction. The absorbance is measured using a microplate reader, and the cytokine concentrations are determined from a standard curve.[12][13]

  • Protein Extraction: Cells or tissues are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total Akt, phosphorylated Akt (p-Akt), total PI3K, and phosphorylated PI3K (p-PI3K). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[2][14]

  • Tissue Preparation: Brain tissue is homogenized in ice-cold phosphate-buffered saline (PBS).[15]

  • SOD and GPx Activity: The activities of superoxide dismutase (SOD) and glutathione peroxidase (GPx) are measured using commercially available assay kits, which are typically based on spectrophotometric methods.[15]

  • GSH Levels: Glutathione (GSH) levels are determined using assay kits that often involve a reaction with a chromogenic reagent.[16]

  • MDA Levels: Malondialdehyde (MDA), a marker of lipid peroxidation, is quantified using assays that typically involve its reaction with thiobarbituric acid (TBA) to form a colored product.[15]

Experimental Workflows

in_vivo_workflow cluster_model Animal Model Induction cluster_assessment Assessment KA_model Kainic Acid-Induced Epilepsy Model Trigonelline_Admin This compound Administration KA_model->Trigonelline_Admin Abeta_model Aβ-Induced Alzheimer's Model Abeta_model->Trigonelline_Admin Behavioral Behavioral Tests (Y-maze, MWM) Trigonelline_Admin->Behavioral Biochemical Biochemical Analysis (ELISA, Western Blot) Trigonelline_Admin->Biochemical Histological Histological Analysis Trigonelline_Admin->Histological

Caption: General experimental workflow for in vivo studies of this compound.

in_vitro_workflow cluster_analysis Analysis Cell_Culture Neuronal Cell Culture Trigonelline_Treatment This compound Treatment Cell_Culture->Trigonelline_Treatment OGD_R Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Trigonelline_Treatment->OGD_R Viability Cell Viability Assays (LDH) OGD_R->Viability Biochemical Biochemical Analysis (ROS, Cytokines, Apoptosis markers) OGD_R->Biochemical

Caption: General experimental workflow for in vitro studies of this compound.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound. Its ability to concurrently target multiple pathological pathways, including oxidative stress, neuroinflammation, and apoptosis, makes it a compelling candidate for the development of novel therapies for a range of neurodegenerative diseases.

Future research should focus on:

  • Elucidating Detailed Molecular Targets: Identifying the specific molecular targets of this compound within the identified signaling pathways will provide a more precise understanding of its mechanisms of action.

  • Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies are needed to determine the bioavailability, brain penetration, and optimal dosing regimens of this compound.

  • Long-term Efficacy and Safety Studies: Chronic administration studies in relevant animal models are required to assess the long-term efficacy and safety of this compound.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients with neurodegenerative diseases.[2]

References

Trigonelline's Anti-Inflammatory Properties: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of preliminary studies investigating the anti-inflammatory properties of Trigonelline, a natural alkaloid found in various plants, including fenugreek and coffee. This whitepaper synthesizes quantitative data from key studies, details experimental protocols, and visualizes the molecular pathways involved in this compound's anti-inflammatory effects.

Introduction

This compound has emerged as a compound of interest in pharmacological research due to its potential therapeutic effects.[1][2][3] Preliminary studies have demonstrated its capacity to modulate inflammatory responses, suggesting its potential as a lead compound for the development of novel anti-inflammatory drugs.[3][4][5] This document serves as a technical guide for researchers, summarizing the current landscape of preclinical research on this compound's anti-inflammatory properties.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound's anti-inflammatory effects.

Table 1: In Vitro Anti-Inflammatory Effects of this compound

Cell LineInflammatory StimulusThis compound ConcentrationMeasured ParameterResultReference
Bone Marrow-Derived Mast Cells (BMMCs)DNP-HSA100, 200, 400 μMTNF-α secretionDose-dependent decreaseZhang et al.
Bone Marrow-Derived Mast Cells (BMMCs)DNP-HSA100, 200, 400 μMIL-6 secretionDose-dependent decreaseZhang et al.
Bone Marrow-Derived Mast Cells (BMMCs)DNP-HSA100, 200, 400 μMp-JNK, p-ERK, p-p38 levelsDose-dependent decrease in phosphorylationZhang et al.
Hippocampal neuronsOxygen-Glucose Deprivation/Reperfusion (OGD/R)6.25, 12.5, 25 μMTNF-α, IL-1β, IL-6 levelsSignificant reductionQiu et al.[6]

Table 2: In Vivo Anti-Inflammatory Effects of this compound

Animal ModelInflammatory StimulusThis compound DosageMeasured ParameterResultReference
Male Wistar ratsLipopolysaccharide (LPS) (500 μg/kg, i.p.)20, 40, 80 mg/kg/day, p.o.Hippocampal TNF-αDose-dependent decreaseKhalili et al.[7]
Male Wistar ratsLipopolysaccharide (LPS) (500 μg/kg, i.p.)20, 40, 80 mg/kg/day, p.o.Hippocampal NF-κBDose-dependent depressionKhalili et al.[7]
Male Wistar ratsLipopolysaccharide (LPS) (500 μg/kg, i.p.)20, 40, 80 mg/kg/day, p.o.Hippocampal TLR4Dose-dependent depressionKhalili et al.[7]
BALB/c miceOvalbumin (OVA)25, 50 mg/kgIL-4, IL-5, IL-13 in lung tissueSignificant decreaseZhang et al.
Senescence-Accelerated Mouse Prone 8 (SAMP8)Aging5 mg/kg/day for 30 daysHippocampal TNF-α and IL-6Significant decreaseAktar et al.[2][8][9]

Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanisms identified are the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G This compound's Inhibition of Pro-Inflammatory Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 binds OVA Antigen (OVA) MAPKKK MAPKKK OVA->MAPKKK activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines induces transcription MAPKK MAPKK MAPKKK->MAPKK phosphorylates JNK JNK MAPKK->JNK phosphorylates ERK ERK MAPKK->ERK phosphorylates p38 p38 MAPKK->p38 phosphorylates JNK->Cytokines activates transcription factors for ERK->Cytokines activates transcription factors for p38->Cytokines activates transcription factors for This compound This compound This compound->IKK inhibits This compound->MAPKK inhibits

Caption: this compound inhibits the NF-κB and MAPK signaling pathways.

Experimental Protocols

This section details the methodologies employed in the key studies cited.

Lipopolysaccharide (LPS)-Induced Inflammation in Rats

This protocol is based on the study by Khalili et al. investigating the neuroprotective effects of this compound against LPS-induced cognitive impairment.

G Workflow for LPS-Induced Inflammation Model in Rats start Start acclimatization Acclimatization of Male Wistar Rats (1 week) start->acclimatization lps_injection LPS Injection (500 μg/kg, i.p.) acclimatization->lps_injection trigonelline_admin This compound Administration (20, 40, 80 mg/kg/day, p.o.) 1 hour post-LPS for 1 week lps_injection->trigonelline_admin behavioral_tests Behavioral Tests (Y-maze, Novel Object Recognition, Passive Avoidance) trigonelline_admin->behavioral_tests euthanasia Euthanasia and Hippocampus Dissection behavioral_tests->euthanasia biochemical_analysis Biochemical Analysis (ELISA for TNF-α, Western Blot for NF-κB and TLR4) euthanasia->biochemical_analysis end End biochemical_analysis->end

Caption: Experimental workflow for the LPS-induced inflammation model in rats.

Detailed Methodology:

  • Animals: Male Wistar rats were used for the study.

  • Acclimatization: Animals were housed for one week for acclimatization to the laboratory conditions.

  • Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli at a dose of 500 μg/kg was administered.

  • This compound Administration: this compound was administered orally (p.o.) at doses of 20, 40, or 80 mg/kg/day, starting one hour after the LPS injection and continuing for one week.

  • Behavioral Assessments: Cognitive function was assessed using the Y-maze, novel object recognition, and passive avoidance tests.

  • Tissue Collection: Following behavioral tests, animals were euthanized, and the hippocampus was dissected for biochemical analysis.

  • Biochemical Analysis:

    • ELISA: Levels of TNF-α in the hippocampus were quantified using a commercial ELISA kit according to the manufacturer's instructions.

    • Western Blot: Hippocampal tissue was homogenized, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against NF-κB and TLR4. Following incubation with HRP-conjugated secondary antibodies, bands were visualized using a chemiluminescence detection system.

Ovalbumin (OVA)-Induced Allergic Asthma in Mice

This protocol is based on the study by Zhang et al. investigating the effects of this compound on allergic asthma.

Detailed Methodology:

  • Animals: Female BALB/c mice were used.

  • Sensitization and Challenge: Mice were sensitized with an intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) on days 0 and 14. From day 21 to 27, mice were challenged with an intranasal administration of OVA.

  • This compound Treatment: this compound was administered orally at doses of 25 and 50 mg/kg one hour before each OVA challenge.

  • Sample Collection: 24 hours after the last challenge, bronchoalveolar lavage fluid (BALF) was collected, and lung tissues were harvested.

  • Analysis:

    • Cell Count in BALF: The total number of inflammatory cells in the BALF was counted.

    • ELISA: Levels of IL-4, IL-5, and IL-13 in the lung tissue homogenates were measured using ELISA kits.

    • Immunohistochemistry: Lung tissues were fixed, paraffin-embedded, and sectioned. Sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological examination of inflammatory cell infiltration.

In Vitro Mast Cell Degranulation Assay

This protocol is based on the study by Zhang et al. using bone marrow-derived mast cells (BMMCs).

G Workflow for In Vitro Mast Cell Degranulation Assay start Start cell_culture Culture Bone Marrow-Derived Mast Cells (BMMCs) start->cell_culture sensitization Sensitize BMMCs with anti-DNP IgE cell_culture->sensitization trigonelline_treatment Pre-treat with this compound (100, 200, 400 μM) sensitization->trigonelline_treatment stimulation Stimulate with DNP-HSA trigonelline_treatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection cell_lysis Cell Lysis stimulation->cell_lysis elisa Measure TNF-α and IL-6 by ELISA supernatant_collection->elisa end End elisa->end western_blot Western Blot for p-JNK, p-ERK, p-p38 cell_lysis->western_blot western_blot->end

Caption: Workflow for the in vitro mast cell degranulation assay.

Detailed Methodology:

  • Cell Culture: Bone marrow cells from BALB/c mice were cultured in the presence of IL-3 and SCF to differentiate into BMMCs.

  • Sensitization: BMMCs were sensitized with anti-dinitrophenyl (DNP) IgE overnight.

  • This compound Treatment: Sensitized cells were pre-treated with various concentrations of this compound (100, 200, 400 μM) for 1 hour.

  • Stimulation: Cells were then stimulated with DNP-human serum albumin (HSA) to induce degranulation.

  • Cytokine Measurement: The supernatant was collected, and the concentrations of TNF-α and IL-6 were determined by ELISA.

  • Western Blot Analysis: Cell lysates were prepared, and the phosphorylation levels of JNK, ERK, and p38 were analyzed by Western blotting using phospho-specific antibodies.

Conclusion

The preliminary studies presented in this whitepaper provide compelling evidence for the anti-inflammatory properties of this compound. Through the inhibition of key pro-inflammatory signaling pathways, namely NF-κB and MAPK, this compound effectively reduces the production of inflammatory mediators in both in vitro and in vivo models. These findings underscore the potential of this compound as a therapeutic agent for inflammatory diseases. Further research, including more extensive preclinical and clinical studies, is warranted to fully elucidate its mechanism of action and evaluate its safety and efficacy in humans.

References

Unveiling the Potential of Trigonelline in Cognitive Health: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the foundational research surrounding trigonelline (B31793), a naturally occurring alkaloid, and its promising role in enhancing cognitive function. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes quantitative data, outlines detailed experimental protocols, and visualizes key signaling pathways to provide a comprehensive understanding of this compound's neuroprotective mechanisms.

Executive Summary

This compound, found in coffee beans, fenugreek, and other plants, has demonstrated significant potential in preclinical studies to improve learning and memory.[1][2] Its mechanisms of action are multifaceted, including the suppression of neuroinflammation, reduction of oxidative stress, modulation of neurotransmitter levels, and its function as a precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism.[3][4][5] This whitepaper consolidates the existing evidence, presenting a scientific foundation for future research and development of this compound-based therapeutics for age-related cognitive decline and neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on cognitive function and related biomarkers.

Table 1: Effects of this compound on Cognitive Performance in Animal Models

Animal ModelThis compound DosageDurationBehavioral TestKey FindingsReference
Senescence-Accelerated Mouse Prone 8 (SAMP8)5 mg/kg/day (oral)30 daysMorris Water MazeSignificantly improved spatial learning and memory performance compared to untreated SAMP8 mice.[2][1][2]
D-galactose-induced amnesia mice50 and 100 mg/kg6 weeksMorris Water Maze, Y-mazeSignificantly ameliorated cognitive performance.[6][6]
Aβ(1-40)-microinjected rats (Alzheimer's model)100 mg/kg (oral)PretreatmentY-maze, Novel Object RecognitionSignificantly improved spatial recognition memory and performance.[7][7]
Lipopolysaccharide (LPS)-induced cognitive impairment mice50 and 100 mg/kg (oral)PretreatmentMorris Water Maze, Y-mazeReversed LPS-induced behavioral and memory disturbances.[8][8]

Table 2: Effects of this compound on Neuroinflammation and Oxidative Stress Markers

Animal ModelThis compound DosageKey Biomarkers MeasuredResultsReference
Senescence-Accelerated Mouse Prone 8 (SAMP8)5 mg/kg/dayTNF-α, IL-6 (hippocampus)Significantly decreased levels.[2][3][1][2][3]
Aβ(1-40)-microinjected rats100 mg/kgGFAP, S100b, Cox2, TNF-α, IL-6 (hippocampus)Ameliorated hippocampal levels.[7][7]
D-galactose-induced amnesia mice50 and 100 mg/kgAdvanced Glycation End products (AGEs), AcetylcholinesteraseDecreased AGE levels and acetylcholinesterase activity.[6][6]
Lipopolysaccharide (LPS)-induced cognitive impairment mice50 and 100 mg/kgTNF-α, IL-6, SOD, GSH, Lipid Peroxidation (hippocampus & cortex)Decreased TNF-α and IL-6; increased SOD and GSH; decreased lipid peroxidation.[8][8]

Table 3: Effects of this compound on Neurotransmitter Levels and NAD+ Metabolism

ModelThis compound Dosage/ContextKey Molecules MeasuredResultsReference
Senescence-Accelerated Mouse Prone 8 (SAMP8)5 mg/kg/dayDopamine, Noradrenaline, Serotonin (B10506) (hippocampus)Significantly increased levels.[2][3][2][3]
C. elegans, mice, primary human myotubesN/ANAD+Incorporated into the NAD+ pool and increased NAD+ levels.[5][5][9]

Experimental Protocols

This section details the methodologies for key experiments cited in the foundational research on this compound.

Senescence-Accelerated Mouse Prone 8 (SAMP8) Model of Cognitive Decline
  • Animal Model: 16-week-old male SAMP8 mice were used as a model for accelerated aging and age-related cognitive decline.[1]

  • Treatment: Mice were orally administered this compound at a dose of 5 mg/kg per day for 30 consecutive days.[1][10] A control group of SAMP8 mice received a vehicle.

  • Behavioral Testing (Morris Water Maze):

    • Apparatus: A circular pool filled with opaque water containing a hidden platform.

    • Training Phase: Mice underwent training for several consecutive days to find the submerged platform using spatial cues in the room. The time taken to find the platform (latency) was recorded.

    • Probe Trial: On the final day, the platform was removed, and the time spent in the target quadrant where the platform was previously located was measured to assess spatial memory retention.[1]

  • Biochemical Analysis:

    • Tissue Collection: Following behavioral testing, mice were euthanized, and hippocampal tissue was dissected.

    • Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the hippocampus were quantified using ELISA kits.[2][10]

    • Neurotransmitter Analysis: Hippocampal levels of dopamine, noradrenaline, and serotonin were measured using high-performance liquid chromatography (HPLC).[2][3]

    • Transcriptomic Analysis: Whole-genome transcriptomic analysis of the hippocampus was performed to identify modulated signaling pathways.[2]

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
  • Animal Model: Adult mice were used to model neuroinflammation-induced cognitive impairment.

  • Treatment: Mice were pretreated with this compound (50 and 100 mg/kg, p.o.) before being administered LPS (250 μg/kg, i.p.) for 7 days.[8]

  • Behavioral Testing: Cognitive function was assessed using the Morris Water Maze and Y-maze.[8]

  • Biochemical Analysis:

    • Tissue Collection: Hippocampal and cortical tissues were collected.

    • Oxidative Stress Markers: Levels of superoxide (B77818) dismutase (SOD), reduced glutathione (B108866) (GSH), and lipid peroxidation were measured to assess oxidative stress.[8]

    • Cholinergic Function: Acetylcholinesterase (AChE) activity was measured.[8]

    • Cytokine and BDNF Levels: Levels of TNF-α, IL-6, and brain-derived neurotrophic factor (BDNF) were quantified.[8]

Visualized Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound's effects on cognitive function.

G cluster_workflow Experimental Workflow: SAMP8 Mouse Model A 16-week-old SAMP8 Mice B Oral Administration: This compound (5 mg/kg/day) for 30 days A->B C Morris Water Maze Test B->C D Hippocampal Tissue Collection C->D E Biochemical & Transcriptomic Analysis D->E

Workflow for assessing this compound in a mouse model of aging.

G cluster_pathway This compound's Anti-Neuroinflammatory Pathway This compound This compound Traf6 Traf6 This compound->Traf6 inhibits NFkB NF-κB Activation Traf6->NFkB activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines promotes transcription of Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation Cognitive_Decline Cognitive Decline Neuroinflammation->Cognitive_Decline

This compound's inhibition of the Traf6/NF-κB signaling pathway.

G cluster_nad_pathway This compound as an NAD+ Precursor This compound This compound Preiss_Handler Preiss-Handler Pathway This compound->Preiss_Handler NAD NAD+ Preiss_Handler->NAD Mitochondrial_Function Mitochondrial Function NAD->Mitochondrial_Function supports ATP_Synthesis ATP Synthesis Mitochondrial_Function->ATP_Synthesis Cognitive_Function Improved Cognitive Function ATP_Synthesis->Cognitive_Function enhances

Metabolic pathway of this compound to NAD+ and its downstream effects.

Conclusion and Future Directions

The compiled evidence strongly suggests that this compound is a promising candidate for further investigation as a therapeutic agent for cognitive decline. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and metabolic pathways, positions it as a unique molecule with the potential to address the complex pathology of age-related cognitive impairment and neurodegenerative diseases.

Future research should focus on:

  • Clinical Trials: Well-designed clinical trials are necessary to validate these preclinical findings in human populations and to determine optimal dosages and safety profiles.

  • Bioavailability and Blood-Brain Barrier Penetration: Further studies are needed to fully understand the pharmacokinetics of this compound and its ability to cross the blood-brain barrier in humans.[11]

  • Synergistic Effects: Investigating the potential synergistic effects of this compound with other neuroprotective compounds could lead to more effective therapeutic strategies.

This technical guide provides a solid foundation for the scientific community to build upon in the exploration of this compound's full therapeutic potential. The data and protocols outlined herein are intended to facilitate further research and accelerate the development of novel interventions to promote healthy cognitive aging.

References

Trigonelline's interaction with molecular targets like Nrf2 and PPARγ.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trigonelline (B31793), a natural alkaloid prominently found in fenugreek and coffee beans, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth analysis of the molecular interactions of this compound with two critical cellular regulators: the Nuclear factor erythroid 2-related factor 2 (Nrf2) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This document summarizes the current understanding of the signaling pathways involved, presents quantitative data from key studies, details relevant experimental methodologies, and provides visual representations of the molecular mechanisms. The evidence suggests a complex, context-dependent role for this compound, acting as both an activator and an inhibitor of the Nrf2 pathway, while primarily functioning as a modulator of PPARγ activity. Understanding these interactions is crucial for the development of novel therapeutics targeting a range of pathologies, including metabolic disorders, neurodegenerative diseases, and cancer.

Introduction

This compound (1-methylpyridin-1-ium-3-carboxylate) is a pyridine (B92270) alkaloid with a growing body of research highlighting its potential therapeutic effects.[1][2] Its biological activities are attributed to its ability to modulate various molecular targets, thereby influencing cellular homeostasis, particularly in the context of oxidative stress and metabolic regulation.[1][3] This guide focuses on its interactions with Nrf2, a master regulator of the antioxidant response, and PPARγ, a key nuclear receptor in lipid metabolism and inflammation.[1][3] The dual and sometimes contradictory roles of this compound in these pathways present both challenges and opportunities for targeted drug development.

This compound and the Nrf2 Signaling Pathway

The interaction of this compound with the Nrf2 pathway is multifaceted, with studies demonstrating both activation and inhibition depending on the cellular context and experimental model.

This compound as an Nrf2 Activator

In certain physiological contexts, this compound has been shown to activate the Nrf2 pathway, promoting the transcription of antioxidant and cytoprotective genes. This activation is a proposed mechanism for its beneficial effects in conditions associated with oxidative stress.

One study demonstrated that this compound transiently activates Nrf2, leading to the nuclear translocation of Nrf2 and the upregulation of its responsive genes, such as Epidermal Growth Factor (Egf).[4] This cascade ultimately promotes cell proliferation and tissue regeneration.[4] In this context, this compound is thought to disrupt the interaction between Nrf2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1]

This compound as an Nrf2 Inhibitor

Conversely, a significant body of evidence points towards this compound's role as an Nrf2 inhibitor, a property that is being explored for its potential in cancer therapy.[5][6][7][8] Constitutive activation of the Nrf2 pathway is a known mechanism of chemoresistance in various cancers.[9] By inhibiting Nrf2, this compound can sensitize cancer cells to conventional chemotherapeutic agents.[9][10]

The inhibitory mechanism often involves the modulation of upstream signaling kinases. Studies have shown that this compound can decrease the phosphorylation of Nrf2 at Serine 40, a key step for its activation and nuclear translocation.[11][12] This effect is mediated through the downregulation of signaling pathways such as Raf/ERK and EGFR.[9][11][13][14] For instance, in non-small cell lung cancer (NSCLC) cells, this compound was found to prevent the nuclear accumulation of phosphorylated Nrf2 by inhibiting the EGFR signaling pathway and its downstream effector ERK1/2.[9]

Quantitative Data on this compound's Effect on Nrf2

The following table summarizes quantitative data from studies investigating the impact of this compound on the Nrf2 pathway.

Cell Line/ModelThis compound ConcentrationObserved EffectDownstream Genes AffectedReference
Hepatocarcinoma Hep3B cells100 µMDecreased phosphorylation of Nrf2 (pSer40)Downregulation of SOD, catalase, and glutathione (B108866) peroxidase[11][13]
NSCLC cells (A549 and NCIH460)Not specifiedFour-fold prevention of nuclear accumulation of pNrf2Downregulation of Nrf2 targeted genes[9]
Resistant colon cancer cells500 nMDecreased mRNA expression of Nrf23-fold decrease in HO-1 mRNA expression, 10-fold decrease with this compound-loaded micelles[5][10]
Echinococcus granulosus protoscoleces100 µMSignificantly decreased Nrf2 protein expression-[15]

Signaling Pathway Diagram: this compound's Inhibition of Nrf2

Trigonelline_Nrf2_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EGFR EGFR This compound->EGFR Inhibits Raf Raf EGFR->Raf ERK ERK1/2 Raf->ERK Nrf2_cyto Nrf2 ERK->Nrf2_cyto Phosphorylation (Inhibited by this compound) Keap1 Keap1 Nrf2_cyto->Keap1 Binding Nrf2_nucl p-Nrf2 Nrf2_cyto->Nrf2_nucl Translocation (Inhibited) ARE ARE Nrf2_nucl->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: this compound inhibits the EGFR/Raf/ERK pathway, preventing Nrf2 phosphorylation and nuclear translocation.

This compound and the PPARγ Signaling Pathway

This compound's interaction with PPARγ, a nuclear receptor pivotal for adipogenesis and glucose homeostasis, suggests its potential in managing metabolic diseases.

This compound as a PPARγ Modulator

Studies indicate that this compound can enhance the expression and activity of PPARγ. In a model of type 2 diabetes, this compound treatment led to increased adipose tissue mass and enhanced PPARγ expression, contributing to its insulin-sensitizing effects.[16] Molecular docking studies support a direct interaction, with a calculated Glide energy of -17.636 kcal/mol, suggesting favorable binding of this compound to the PPARγ ligand-binding domain.[1] The interaction involves C=O···π and C–H···π interactions with specific residues of PPARγ.[1]

However, the nature of this modulation may be complex. One report suggests that this compound might compete with PPARγ agonists like troglitazone, indicating a potential antagonistic or partial agonist role in certain contexts.[1] Furthermore, in the context of adipocyte differentiation, this compound has been shown to downregulate the expression of PPARγ, leading to a decrease in lipid accumulation.[1]

Quantitative Data on this compound's Effect on PPARγ
Model SystemThis compound ConcentrationObserved EffectReference
Type 2 Diabetic RatsNot specifiedEnhanced PPARγ expression in adipose tissue[16]
3T3-L1 cellsNot specifiedDownregulated expression of PPARγ[1]
Molecular DockingN/AGlide energy of -17.636 kcal/mol for binding to PPARγ[1]

Signaling Pathway Diagram: this compound's Modulation of PPARγ

Trigonelline_PPARg_Modulation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_cyto PPARγ This compound->PPARg_cyto Activates/ Enhances Expression PPARg_nucl PPARγ PPARg_cyto->PPARg_nucl Translocation RXR_cyto RXR RXR_nucl RXR RXR_cyto->RXR_nucl Translocation PPARg_nucl->RXR_nucl Heterodimerization PPRE PPRE RXR_nucl->PPRE Binding Target_Genes Target Genes (Lipid Metabolism, Glucose Homeostasis) PPRE->Target_Genes Transcription

Caption: this compound enhances PPARγ expression and activity, leading to the transcription of target genes.

Experimental Protocols

This section outlines the general methodologies employed in the cited studies to investigate the effects of this compound.

Cell Culture and Treatments
  • Cell Lines: A variety of cell lines have been used, including human hepatocarcinoma (Hep3B), non-small cell lung cancer (A549, NCIH460), and murine adipocytes (3T3-L1).[1][9][11]

  • Reagents: this compound is typically dissolved in a suitable solvent like DMSO or cell culture medium to prepare stock solutions.[11]

  • Treatment: Cells are incubated with varying concentrations of this compound for specific durations (e.g., 24 to 48 hours) before analysis.[11][12]

Western Blotting
  • Purpose: To determine the protein expression levels of key signaling molecules (e.g., Nrf2, p-Nrf2, PPARγ, ERK).[9][13]

  • General Protocol:

    • Cell lysates are prepared using appropriate lysis buffers.

    • Protein concentration is determined using methods like the Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time PCR (qRT-PCR)
  • Purpose: To quantify the mRNA expression levels of Nrf2 and PPARγ target genes.[9]

  • General Protocol:

    • Total RNA is extracted from treated and untreated cells using kits like TRIzol.

    • RNA is reverse-transcribed into cDNA.

    • qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to monitor DNA amplification in real-time.

    • Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

Immunofluorescence
  • Purpose: To visualize the subcellular localization of proteins, such as the nuclear translocation of Nrf2.[9][15]

  • General Protocol:

    • Cells are grown on coverslips and treated with this compound.

    • Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).

    • Cells are incubated with a primary antibody against the protein of interest, followed by a fluorescently labeled secondary antibody.

    • Nuclei are often counterstained with DAPI.

    • Coverslips are mounted on slides, and images are captured using a fluorescence microscope.

Molecular Docking
  • Purpose: To predict the binding affinity and interaction patterns between this compound and its target proteins (e.g., PPARγ).[1]

  • General Protocol:

    • The 3D structure of the target protein is obtained from a protein database (e.g., PDB).

    • The 3D structure of this compound is generated and optimized.

    • Docking simulations are performed using software like AutoDock or Glide to predict the most favorable binding pose of this compound within the protein's active site.

    • The binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.

Discussion and Future Directions

The dualistic nature of this compound's interaction with the Nrf2 pathway underscores the importance of the cellular environment in determining its biological effect. As an activator, it holds promise for conditions characterized by oxidative stress. As an inhibitor, it presents a novel strategy to overcome chemoresistance in cancer. Further research is needed to elucidate the precise molecular switches that dictate this differential activity. The development of cell- and tissue-specific delivery systems could harness the desired effect of this compound while minimizing off-target effects.

Regarding PPARγ, this compound's modulatory role is of significant interest for the treatment of metabolic disorders. The preliminary findings from molecular docking studies are encouraging, but further validation through biophysical assays is required to confirm a direct binding interaction and to characterize its nature (agonist, antagonist, or partial agonist).

Future investigations should focus on:

  • In-depth mechanistic studies to understand the context-dependent effects of this compound on Nrf2.

  • Comprehensive analysis of this compound's impact on the full spectrum of PPARγ target genes.

  • Preclinical and clinical studies to evaluate the therapeutic efficacy and safety of this compound in relevant disease models.

  • Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

Conclusion

This compound exhibits complex and context-dependent interactions with the Nrf2 and PPARγ signaling pathways. Its ability to both activate and inhibit Nrf2, as well as modulate PPARγ activity, positions it as a versatile natural compound with significant therapeutic potential. A thorough understanding of its molecular mechanisms is paramount for its successful translation into clinical applications for a wide range of diseases. This guide provides a foundational understanding for researchers and drug development professionals to further explore and exploit the pharmacological properties of this compound.

References

The Role of Trigonelline as an NAD+ Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme central to cellular metabolism, energy production, and DNA repair. Its decline with age is linked to a range of age-related diseases. Consequently, strategies to boost NAD+ levels have garnered significant scientific interest. While precursors like nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR) are well-studied, recent research has highlighted trigonelline (B31793), a naturally occurring alkaloid found in coffee, fenugreek, and the human body, as a promising and stable NAD+ precursor. This technical guide provides an in-depth overview of the core science behind this compound's role in NAD+ biosynthesis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Metabolic Pathway: From this compound to NAD+

This compound is metabolized to NAD+ primarily through the Preiss-Handler pathway.[1][2][3] This pathway is a distinct route from the salvage pathway utilized by NR and NMN.[4] The initial and crucial step in this process is the demethylation of this compound to nicotinic acid (niacin). While the specific enzyme responsible for this demethylation in mammals is not yet fully characterized, enzymatic activity capable of this conversion has been identified in hog liver.[5]

Once converted to nicotinic acid, the molecule enters the established Preiss-Handler pathway. Here, the rate-limiting enzyme, nicotinate (B505614) phosphoribosyltransferase (NAPRT), converts nicotinic acid into nicotinic acid mononucleotide (NAMN).[6] Subsequently, NAMN is adenylated to form nicotinic acid adenine dinucleotide (NAAD), which is then amidated to yield NAD+.

A key advantage of this compound is its exceptional stability in the bloodstream compared to NR and NMN, which are rapidly degraded.[4][7] This superior stability may lead to more sustained elevations in NAD+ levels.

Trigonelline_to_NAD_Pathway This compound This compound Demethylase Demethylase (Uncharacterized in mammals) This compound->Demethylase Nicotinic_Acid Nicotinic Acid (Niacin) NAPRT NAPRT (Rate-limiting) Nicotinic_Acid->NAPRT NAMN Nicotinic Acid Mononucleotide (NAMN) NMNAT NMNAT NAMN->NMNAT NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NADS NAD Synthetase NAAD->NADS NAD NAD+ Demethylase->Nicotinic_Acid NAPRT->NAMN NMNAT->NAAD NADS->NAD

Quantitative Data on this compound's Efficacy

Recent studies have provided quantitative evidence of this compound's ability to increase NAD+ levels in various biological systems. Below is a summary of key findings.

Model System Treatment Effect on NAD+ Levels Reference
Primary Human Skeletal Muscle MyotubesThis compound~50% increase[6]
Primary Human Skeletal Muscle Myotubes (Sarcopenic)This compoundSignificant increase, comparable to healthy cells[8]
FK866-treated Human Skeletal Muscle MyotubesThis compoundRescued NAD+ deficiency with an EC50 of 110 µM[6]
Aged Mice (22 months) Primary MyotubesThis compoundSignificant increase[8]
Young Mice (in vivo)This compound gavageElevated NAD+ in liver, muscle, kidney, and blood after 2 hours[7]
C. elegansThis compound supplementationIncreased NAD+ levels[1][2]
Comparative Efficacy of NAD+ Precursors
Precursor Model System Effect on NAD+ Levels
This compoundPrimary Human Skeletal Muscle Myotubes~50% increase
Nicotinamide Riboside (NR)Primary Human Skeletal Muscle Myotubes~2-fold increase
Nicotinamide Mononucleotide (NMN)Primary Human Skeletal Muscle Myotubes~2-fold increase

Experimental Protocols

Quantification of NAD+ and its Metabolites by LC-MS/MS

This protocol provides a general framework for the analysis of NAD+ and related metabolites in biological samples.

a. Sample Preparation (Tissue)

  • Flash-freeze tissue samples in liquid nitrogen immediately after collection.

  • Homogenize the frozen tissue in an ice-cold extraction buffer (e.g., 80% methanol).

  • Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C.

  • Collect the supernatant and store it at -80°C until analysis.

b. LC-MS/MS Analysis

  • Chromatography:

    • Column: A HILIC column (e.g., Agilent ZORBAX RRHD HILIC Plus) is suitable for separating polar NAD+ metabolites.

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from high organic to high aqueous mobile phase.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of each metabolite. Specific precursor-product ion transitions for each NAD+ metabolite should be optimized.

    • Internal Standards: Use of stable isotope-labeled internal standards (e.g., 13C-NAD+) is crucial for accurate quantification.

Experimental_Workflow_NAD_Measurement cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Collection 1. Tissue/Cell Collection Homogenization 2. Homogenization in Extraction Buffer Tissue_Collection->Homogenization Centrifugation 3. Centrifugation Homogenization->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_MS 5. LC-MS/MS Analysis Supernatant_Collection->LC_MS_MS Data_Processing 6. Data Processing and Quantification LC_MS_MS->Data_Processing

Enzymatic Cycling Assay for NAD+ Quantification

This method offers a cost-effective alternative to LC-MS/MS for measuring total NAD+.

a. Reagent Preparation

  • Extraction Buffers: Prepare separate acidic (for NAD+) and basic (for NADH) extraction buffers.

  • Cycling Reagent: A master mix containing alcohol dehydrogenase, diaphorase, and a colorimetric or fluorometric substrate.

  • NAD+ Standards: Prepare a standard curve using known concentrations of NAD+.

b. Assay Procedure

  • Extract NAD+ from samples using the appropriate extraction buffer.

  • Neutralize the extracts.

  • Add the cycling reagent to the samples and standards in a 96-well plate.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measure the absorbance or fluorescence at appropriate intervals using a plate reader.

  • Calculate NAD+ concentrations in the samples by comparing their readings to the standard curve.

Assessing this compound's Effect on NAD+ in Primary Human Skeletal Muscle Cells

a. Cell Culture

  • Culture primary human skeletal muscle myoblasts in a suitable growth medium.

  • Differentiate the myoblasts into myotubes by switching to a differentiation medium.

b. Treatment

  • Once differentiated, treat the myotubes with various concentrations of this compound or other NAD+ precursors (e.g., NR, NMN) for a specified duration (e.g., 24 hours).

  • Include a vehicle-treated control group.

c. NAD+ Measurement

  • Lyse the myotubes and extract the metabolites as described in the LC-MS/MS or enzymatic assay protocols.

  • Quantify the NAD+ levels and normalize to the total protein concentration of each sample.

Conclusion

This compound is emerging as a robust and stable NAD+ precursor with demonstrated efficacy in preclinical models and human cells. Its unique metabolic pathway and favorable stability profile make it a compelling candidate for further investigation in the context of healthy aging and age-related metabolic decline. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound. Further clinical studies are warranted to fully elucidate its impact on human health.

References

Initial findings on Trigonelline's anti-cancer activities.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Initial Findings on Trigonelline's Anti-Cancer Activities

Abstract

This compound (B31793) (TGN), a natural alkaloid predominantly found in fenugreek seeds and coffee beans, is emerging as a compound of significant interest in oncology research.[1] Historically recognized for its hypoglycemic and neuroprotective properties, recent investigations have unveiled its potential as a multi-faceted anti-cancer agent.[2] This technical guide synthesizes the initial findings on this compound's anti-cancer activities, focusing on its molecular mechanisms, effects on key signaling pathways, and its potential in sensitizing cancer cells to conventional chemotherapies. The document provides a consolidated view of quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action, intended for researchers, scientists, and professionals in drug development.

Introduction

The search for novel anti-cancer agents from natural sources has identified this compound as a promising candidate.[1] Its therapeutic potential appears to stem from its ability to modulate multiple cellular processes involved in tumorigenesis and chemoresistance, including oxidative stress, cell cycle progression, apoptosis, and metastasis.[1][3] A significant body of research points towards the inhibition of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway as a central mechanism of its action.[4][5] Unlike traditional cytotoxic agents, this compound often exhibits low toxicity to normal cells, positioning it as a potential adjunct to current cancer therapies to enhance efficacy and overcome drug resistance.[1][5] This guide delves into the core findings that underpin its anti-neoplastic profile.

Molecular Mechanisms and Signaling Pathways

This compound exerts its anti-cancer effects by targeting several critical signaling pathways. The primary and most studied mechanism involves the intricate regulation of the Nrf2 pathway, often interconnected with EGFR signaling. More recent studies have also implicated its role in modulating the tumor microenvironment via the TGFβ3/GLI2/YAP1 axis.

Inhibition of the Nrf2 Pathway

Nrf2 is a transcription factor that plays a dual role in cancer. While its transient activation is cytoprotective, its persistent hyperactivation in cancer cells promotes proliferation, chemoresistance, and malignancy.[3][4] this compound has been identified as a potent inhibitor of this detrimental Nrf2 hyperactivation.[6]

The mechanism involves preventing the activation and nuclear translocation of Nrf2.[3][7] By doing so, this compound downregulates the expression of Nrf2-dependent antioxidant and proteasomal genes.[4] The reduction in proteasome activity is critical, as it renders cancer cells more susceptible to apoptosis induced by chemotherapeutic agents and ligands like TRAIL (TNF-related apoptosis-inducing ligand).[4] This Nrf2-inhibitory effect has been observed in pancreatic, non-small cell lung (NSCLC), and hepatocarcinoma cell lines.[3][4][8]

G This compound's Inhibition of Nrf2 Signaling TGN This compound EGFR EGFR Signaling TGN->EGFR Inhibits Nrf2_cyto Nrf2 (Cytoplasm) TGN->Nrf2_cyto Blocks Nuclear Translocation ERK ERK1/2 Kinase EGFR->ERK Activates ERK->Nrf2_cyto Activates Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Proteasomal_Genes Proteasomal Gene Expression (e.g., s5a, α5) ARE->Proteasomal_Genes Induces Chemoresistance Chemoresistance & Cell Survival Proteasomal_Genes->Chemoresistance Promotes

Caption: this compound inhibits the EGFR/ERK pathway, blocking Nrf2 nuclear translocation.

Modulation of EGFR Signaling

In NSCLC cells, the Nrf2 inhibitory effect of this compound is mediated through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[7] By blocking the activation of EGFR and its downstream effector, the ERK1/2 kinase, this compound effectively halts the signal cascade that leads to Nrf2 activation and its subsequent translocation to the nucleus.[3][9] This highlights an upstream regulatory mechanism targeted by this compound, which ultimately converges on the inhibition of Nrf2.

Induction of Apoptosis

A primary consequence of Nrf2 inhibition by this compound is the sensitization of cancer cells to apoptosis.[4] By decreasing proteasome activity, this compound allows for the accumulation of pro-apoptotic proteins.[6] Studies have also shown that this compound can be associated with the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[10][11] Furthermore, it has been linked to the activation of executioner caspases, such as caspase-3 and caspase-7, which are critical for dismantling the cell during apoptosis.[6][11]

G Downstream Apoptotic Effects of Nrf2 Inhibition TGN This compound Nrf2 Nrf2 Inhibition TGN->Nrf2 Bax BAX, DDIT3, TNF (Upregulation) TGN->Bax Associated with Proteasome Decreased Proteasome Activity Nrf2->Proteasome Leads to ProApoptotic Accumulation of Pro-Apoptotic Proteins Proteasome->ProApoptotic Leads to Caspases Caspase-3/7 Activation ProApoptotic->Caspases Triggers Bax->Caspases Triggers Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Nrf2 inhibition by this compound leads to apoptosis via multiple pathways.

Other Anti-Cancer Activities
  • Anti-Metastatic Effects: this compound has been shown to inhibit the migration and invasion of hepatoma and other cancer cells at non-toxic concentrations (2.5-40 µM).[12][13] This effect is partly attributed to the downregulation of the Raf/ERK/Nrf2 signaling pathway and decreased expression of matrix metalloproteinase 7 (MMP-7).[8]

  • Cell Cycle Arrest: Some studies suggest that this compound can induce cell cycle arrest, a mechanism used by many anti-cancer agents to halt cell proliferation before inducing cell death.[3][14]

  • Modulation of the Tumor Microenvironment: In bladder cancer, this compound targets a TGFβ3/GLI2/YAP1 signaling hub, which is critical for cancer stem cells (CSCs) and the transformation of fibroblasts into cancer-associated fibroblasts (CAFs).[15][16] By disrupting this axis, this compound can potentially normalize the tumor microenvironment.[15]

Quantitative Data on Cytotoxic and Inhibitory Activities

The direct cytotoxic effect of pure this compound appears to be modest; its main strength lies in chemosensitization and inhibition of invasion. Many studies report IC50 values for fenugreek extracts rather than isolated this compound. It is crucial to distinguish between the effects of the whole extract and its individual components.

Cell LineCancer TypeCompound/ExtractAssayIC50 ValueReference
SH-SY5YNeuroblastomaFenugreek ExtractMTT~1500 µg/mL[17][18]
HeLaCervical CancerFenugreek Fraction C¹MTT3.91 ± 0.03 µg/mL[19]
SKOV-3Ovarian CancerFenugreek Fraction C¹MTT3.97 ± 0.07 µg/mL[19]
MOLT-4LeukemiaFenugreek Fraction C¹MTT7.75 ± 0.37 µg/mL[19]
HeLaCervical CancerDiosgenin²MTT16.3 ± 0.26 µg/mL[19]
HeLaCervical CancerYamogenin²MTT16.5 ± 0.59 µg/mL[19]
Hep3BHepatocarcinomaThis compoundMigration AssayInhibited at 75-100 µM[9]
AH109AHepatomaThis compoundInvasion AssayInhibited at 2.5-40 µM[12]

¹Fraction C is a methanol (B129727) extract of fenugreek seeds with a high content of steroidal saponins (B1172615) and flavone (B191248) C-glycosides. The same study noted that pure this compound did not exhibit significant cytotoxic activity.[19] ²Diosgenin and Yamogenin are other compounds found in fenugreek.

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate the anti-cancer activities of this compound.

Cell Viability and Cytotoxicity (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HeLa, A549, Panc1) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere for 24 hours.[19]

  • Treatment: Cells are treated with various concentrations of this compound (or control compounds) and incubated for a specified period (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C to allow for formazan (B1609692) crystal formation.[20]

  • Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is read at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

Apoptosis Analysis (Flow Cytometry)
  • Cell Treatment: Cells are treated with this compound, a chemotherapeutic agent, or a combination of both for a designated time.

  • Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark.

  • Analysis: The stained cells are analyzed using a flow cytometer. The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[11]

Protein Expression Analysis (Western Blotting)
  • Protein Extraction: Following treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Nrf2, p-EGFR, Caspase-3, β-actin).

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]

G General Experimental Workflow for In Vitro Analysis cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis Culture 1. Seed Cancer Cells (e.g., A549, Panc1) Treat 2. Treat with this compound &/or Chemotherapy Culture->Treat MTT 3a. Cell Viability (MTT Assay) Treat->MTT Flow 3b. Apoptosis (Flow Cytometry) Treat->Flow Western 3c. Protein Expression (Western Blot) Treat->Western IC50 Calculate IC50 MTT->IC50 ApoptosisRate Quantify Apoptosis Flow->ApoptosisRate ProteinLevels Measure Protein Levels Western->ProteinLevels

References

Methodological & Application

Application Notes and Protocols for High-Yield Trigonelline Extraction from Fenugreek Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigonelline (B31793), a bioactive alkaloid predominantly found in fenugreek (Trigonella foenum-graecum L.), has garnered significant interest in the pharmaceutical and nutraceutical industries for its potential therapeutic properties, including anti-diabetic, neuroprotective, and anti-cancer activities.[1][2] This document provides detailed application notes and optimized protocols for the high-yield extraction of this compound from fenugreek seeds, catering to the needs of researchers, scientists, and professionals in drug development. The methodologies outlined herein are based on current scientific literature and are designed to be reproducible and efficient.

Data Presentation: Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Below is a summary of quantitative data from various studies, comparing the efficiency of different extraction techniques and solvents.

Table 1: Comparison of Different Solvents on this compound Extraction Yield

SolventExtraction MethodAverage Extract Yield (mg/100mg)Average this compound Concentration (ppb)Reference
Water (H₂O)Green Ultrasonics Extraction8.5392.7[3][4]
Acetone (B3395972) (ACt)Green Ultrasonics Extraction5.659.5[3][4]
Ethanol (B145695) (EtOH)Green Ultrasonics Extraction2.091.9[3][4]
Methanol (B129727)MacerationNot SpecifiedNot Specified[1]
50% MethanolMicrowave-Assisted ExtractionNot Specified7.89 mg/g[5][6]

Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters

ParameterOptimal ConditionEffect on YieldReference
Ultrasonication Power500 WYield decreases above 500 W[7]
Ultrasonication Time60 minutesYield increases up to 60 min, then plateaus[7][8]
Extraction Temperature50°CYield increases up to 50°C, decreases above 60°C[7]
SolventMethanolFound to be the ideal extraction solvent[7]

Table 3: Comparison of Advanced Extraction Techniques

Extraction TechniqueKey ParametersMaximum this compound YieldReference
Microwave-Assisted Extraction (MAE)50% Methanol, 1:20 solid-liquid ratio, 40% power, 2 cycles of 3 min7.89 mg/g[5][6]
Ultrasound-Assisted Extraction (UAE)80% Ethanol, 60 min40.37 mg/100g (Diosgenin)[9]
Supercritical CO₂ Extraction (SC-CO₂)40°C, 300 bar, 85 min3.65% oil yield (this compound not specified)

Experimental Protocols

Detailed methodologies for the most effective this compound extraction techniques are provided below.

Protocol 1: Green Ultrasound-Assisted Extraction (UAE)

This protocol is adapted from a method utilizing green solvents and ultrasonication for an environmentally friendly extraction process.[3]

Materials and Equipment:

  • Fenugreek seeds

  • Analytical grade acetone (ACt), ethanol (EtOH), or deionized water (H₂O)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Evaporator (e.g., miVac Quattro Concentration System)

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh 100 mg of whole or powdered fenugreek seeds.[3] Note: Crushing the seeds into a powder can enhance solvent penetration and increase the yield of bioactive compounds like this compound.[3][4]

  • Solvent Addition: Add 10 mL of the chosen solvent (H₂O, ACt, or EtOH) to the fenugreek seed sample.[3]

  • Ultrasonication:

    • Set the ultrasonicator amplitude to 30% and the pulse to 30 seconds on / 10 seconds off.[3]

    • Perform the extraction for a total of 5 minutes.[3]

  • Solvent Evaporation: After extraction, evaporate the solvent from the sample using a concentration system.[3]

  • Yield Calculation: Weigh the dried extract to calculate the extract yield (mg/100 mg).[3]

  • Quantification: Analyze the this compound content in the extract using a validated method such as UPLC-MS/MS.[3][4]

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol is optimized for a rapid and efficient extraction of this compound using microwave energy.[5][6]

Materials and Equipment:

  • Fenugreek seeds, powdered

  • 50% Methanol

  • Microwave extraction system

  • Filtration apparatus

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh a known amount of powdered fenugreek seeds.

  • Solvent Addition: Add 50% methanol as the solvent with a solid-liquid ratio of 1:20 (g/mL).[5][6]

  • Microwave Irradiation:

    • Set the irradiation power to 40%.[5][6]

    • Perform two extraction cycles, with each cycle lasting 3 minutes.[5][6]

  • Filtration: After extraction, filter the mixture to separate the extract from the solid seed residue.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

  • Purification (Optional): Further purification can be achieved using techniques like Thin Layer Chromatography (TLC) if required.[5][10]

  • Quantification: Determine the this compound content using HPTLC or HPLC.[5][6]

Protocol 3: Conventional Maceration Extraction

This protocol describes a simple, conventional solvent extraction method.

Materials and Equipment:

  • Fenugreek seeds, powdered

  • Methanol

  • Rotary shaker

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Storage vials

Procedure:

  • Sample Preparation: Mix powdered fenugreek seeds with methanol in a 1:10 (w/v) ratio.[1]

  • Vortexing: Vortex the mixture for 60 seconds.[1]

  • Maceration: Place the mixture on a rotary shaker at 150 rpm for 12 hours.[1]

  • Filtration: Filter the resulting mixture through Whatman No. 1 filter paper.[1]

  • Storage: Store the filtrate at 4 ± 1 °C until further analysis.[1]

  • Quantification: Analyze the this compound content using a validated RP-HPLC method.[1]

Mandatory Visualizations

Experimental Workflow for this compound Extraction

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis start Fenugreek Seeds powder Grinding/Powdering start->powder weigh Weighing powder->weigh solvent Solvent Addition weigh->solvent uae Ultrasound-Assisted Extraction solvent->uae mae Microwave-Assisted Extraction solvent->mae maceration Maceration solvent->maceration filtration Filtration uae->filtration mae->filtration maceration->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (Optional) evaporation->purification quantification Quantification (HPLC/UPLC-MS) evaporation->quantification purification->quantification end High-Yield this compound quantification->end

Caption: General workflow for the extraction and analysis of this compound from fenugreek seeds.

Signaling Pathways Involving this compound

This compound has been shown to modulate several key signaling pathways implicated in various cellular processes.

1. Nrf2 Signaling Pathway Inhibition by this compound

This compound can inhibit the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is often hyperactivated in cancer cells, leading to chemoresistance.[11]

G cluster_nucleus Nucleus EGFR EGFR ERK ERK1/2 EGFR->ERK Activates Nrf2 Nrf2 ERK->Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds to pNrf2 pNrf2 Nrf2->pNrf2 Translocates to Nucleus ARE ARE pNrf2->ARE Binds to Genes Target Genes (e.g., for drug resistance) ARE->Genes Induces Transcription This compound This compound This compound->EGFR

Caption: this compound inhibits the Nrf2 pathway via EGFR signaling.[11]

2. Modulation of Wnt/β-catenin Signaling Pathway by this compound

This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is relevant in conditions like diabetic nephropathy.[12]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor Dsh Dsh Frizzled->Dsh LRP LRP5/6 Destruction_Complex Destruction Complex (GSK-3β, APC, Axin) Dsh->Destruction_Complex Inhibits GSK3b GSK-3β APC APC Axin Axin beta_catenin β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulates and translocates Destruction_Complex->beta_catenin Phosphorylates for degradation TCF TCF/LEF beta_catenin_nuc->TCF Binds to Genes Target Gene Transcription TCF->Genes Wnt Wnt Wnt->Frizzled This compound This compound This compound->beta_catenin_nuc Down-regulates This compound->TCF Down-regulates

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.[12]

References

HPLC method for quantification of Trigonelline in coffee.

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Quantification of Trigonelline (B31793) in Coffee

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in coffee samples. This compound is a significant alkaloid in coffee, contributing to its aroma and possessing potential health benefits. Its concentration varies depending on the coffee species, origin, and degree of roasting, making its quantification crucial for quality control and research.[1]

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The sample is first subjected to an extraction process to isolate the analyte from the complex coffee matrix. The extract is then injected into an HPLC system. Separation is achieved on a C18 stationary phase using an isocratic mobile phase. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a known standard, detected at a specific UV wavelength.

Apparatus and Reagents

  • Apparatus:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD)

    • Analytical balance

    • Water bath or heating mantle

    • Mechanical stirrer

    • Volumetric flasks

    • Pipettes

    • Syringes

    • Syringe filters (0.45 µm)

    • Ultrasonic bath

  • Reagents:

    • This compound hydrochloride standard (≥99% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Orthophosphoric acid (ACS grade)

    • Potassium dihydrogen phosphate (B84403) (ACS grade)

    • Deionized water (18.2 MΩ·cm)

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound hydrochloride standard and dissolve it in 10 mL of deionized water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase. These solutions are used to construct the calibration curve.

Sample Preparation (Hot Water Extraction)

This protocol is adapted from a simple and effective extraction method.[2]

  • Grinding: Grind coffee beans (green or roasted) to a fine powder (particle size 0.5–1.0 mm).[3]

  • Extraction: Weigh 0.5 g of the coffee powder and transfer it to a beaker. Add 50 mL of deionized water.

  • Heating and Stirring: Place the beaker in a water bath set to 90°C for 5 minutes with continuous stirring.[2]

  • Cooling and Filtration: Allow the mixture to cool to room temperature. Filter the extract through a Whatman No. 4 filter paper.

  • Final Preparation: Take an aliquot of the filtrate and filter it through a 0.45 µm hydrophilic syringe filter into an HPLC vial. The sample is now ready for injection. Dilution may be necessary depending on the expected this compound concentration.[2]

Data Presentation

Table 1: HPLC Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[1][4]
Mobile Phase 0.02 M Phosphoric Acid : Methanol (70:30, v/v)[1][5]
Elution Mode Isocratic
Flow Rate 0.8 mL/min[1][5]
Injection Volume 10 µL[2]
Column Temperature 30°C[1]
Detector UV/Vis or DAD
Detection Wavelength 265 nm[6]
Run Time Approximately 12 minutes[1]
Table 2: Method Validation Summary

This table presents typical performance characteristics for a validated HPLC method for this compound quantification.

Validation ParameterTypical Result
Linearity (r²) > 0.999[7]
Range 5 - 100 µg/mL
Retention Time (Rt) ~2.9 - 5 min (highly method-dependent)[2][3]
Accuracy (Recovery) 92.3% – 103.2%[1]
Precision (RSD%) < 4.2%[1]
Limit of Detection (LOD) 0.02 mg/L[1][5]
Limit of Quantification (LOQ) 0.005% in matrix[1][5]

Mandatory Visualization

The following diagram illustrates the complete workflow for the quantification of this compound in coffee samples.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Coffee Beans (Green/Roasted) Grind Grinding to Fine Powder Sample->Grind Extract Hot Water Extraction (0.5g in 50mL H2O, 90°C, 5 min) Grind->Extract Filter1 Initial Filtration (Filter Paper) Extract->Filter1 Filter2 Syringe Filtration (0.45 µm) Filter1->Filter2 Vial Prepared Sample in HPLC Vial Filter2->Vial Inject Inject Sample & Standards Vial->Inject StdPrep Prepare Standard Solutions (1000 µg/mL stock, working standards) CalCurve Generate Calibration Curve StdPrep->CalCurve CalCurve->Inject Chrom Chromatographic Separation (C18 Column, Isocratic) Inject->Chrom Detect UV Detection at 265 nm Chrom->Detect Peak Identify & Integrate This compound Peak Detect->Peak Quant Quantify Concentration (vs. Calibration Curve) Peak->Quant Report Final Report (mg/g of coffee) Quant->Report

Figure 1. Experimental workflow for HPLC quantification of this compound.

References

Application Notes and Protocols for Trigonelline in Senescence-Accelerated Mouse Prone 8 (SAMP8) Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Senescence-Accelerated Mouse Prone 8 (SAMP8) is a well-established animal model that exhibits an accelerated aging phenotype, making it highly relevant for studying age-related cognitive decline and neurodegenerative diseases like sporadic Alzheimer's disease.[1][2][3][4][5] These mice display a range of pathological features including increased oxidative stress, neuroinflammation, β-amyloid deposits, and hyperphosphorylated tau, which are accompanied by cognitive deficits in learning and memory.[1][4] Trigonelline (B31793), a plant alkaloid found in coffee and fenugreek seeds, has demonstrated neuroprotective properties.[6][7][8][9] Recent studies have highlighted its potential to ameliorate age-related cognitive impairment in SAMP8 mice by modulating key signaling pathways involved in inflammation and neurotransmission.[6][7][8][10][11][12]

These application notes provide a comprehensive overview of the use of this compound in SAMP8 mouse models, including detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cognitive function and hippocampal biochemistry in SAMP8 mice.

Table 1: Effects of this compound on Morris Water Maze Performance in SAMP8 Mice [11][13]

ParameterControl (SAMR1)SAMP8 (Untreated)SAMP8 + this compound (5 mg/kg/day)
Escape Latency (seconds) Significant decrease from day 2 onwardsNo consistent change from day 1Significantly lower than untreated SAMP8 group
Time in Target Quadrant HighSignificantly decreasedSignificantly increased
Crossing Number HighSignificantly decreasedSignificantly increased

Table 2: Effects of this compound on Hippocampal Biomarkers in SAMP8 Mice [6][11][13][14]

BiomarkerControl (SAMR1)SAMP8 (Untreated)SAMP8 + this compound (5 mg/kg/day)
TNF-α (pro-inflammatory cytokine) Normal levelsSignificantly higherSignificantly decreased by ~30%
IL-6 (pro-inflammatory cytokine) Normal levelsSignificantly higherSignificantly decreased by ~30%
Dopamine (neurotransmitter) Normal levelsLowSignificantly increased
Noradrenaline (neurotransmitter) Normal levelsLowSignificantly increased
Serotonin (B10506) (neurotransmitter) Normal levelsLowSignificantly increased

Experimental Protocols

Animal Model and this compound Administration
  • Animal Model: 16-week-old male Senescence-Accelerated Mouse Prone 8 (SAMP8) mice are used as the model for accelerated aging and cognitive decline.[11][13] Age-matched Senescence-Accelerated Mouse Resistant 1 (SAMR1) mice can be used as a control group for normal aging.[15]

  • This compound Administration: this compound is administered orally at a dose of 5 mg/kg per day for a duration of 30 days.[11][13]

Behavioral Testing: Morris Water Maze

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.[16][17][18]

  • Apparatus: A circular pool (approximately 1.2 m in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface. Visual cues are placed around the pool for spatial navigation.

  • Training Phase:

    • Mice undergo training trials for several consecutive days (e.g., 7 days).

    • In each trial, the mouse is gently placed into the water at one of four starting positions.

    • The mouse is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.

    • If the mouse does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

    • The mouse is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to the visual cues.

  • Probe Trial:

    • On the day after the final training session (e.g., day 8), the escape platform is removed from the pool.

    • The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded using a video tracking system.

Biochemical Assays

Following the behavioral testing, the hippocampus is dissected for biochemical analysis.

  • Measurement of Inflammatory Cytokines (TNF-α and IL-6):

    • Hippocampal tissue is homogenized in an appropriate lysis buffer.

    • The homogenates are centrifuged, and the supernatants are collected.

    • The levels of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[13]

  • Measurement of Neurotransmitters (Dopamine, Noradrenaline, and Serotonin):

    • Hippocampal tissue is processed to extract neurotransmitters.

    • The concentrations of dopamine, noradrenaline, and serotonin are determined using High-Performance Liquid Chromatography (HPLC) with electrochemical detection or commercially available ELISA kits.[13]

Visualizations

Signaling Pathway

G This compound This compound Traf6 Traf6 This compound->Traf6  inhibits NFkB NF-κB Traf6->NFkB activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines promotes transcription of Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation leads to

Caption: this compound's inhibition of the Traf6/NF-κB signaling pathway.

Experimental Workflow

G Animal_Model SAMP8 Mouse Model (16 weeks old) Treatment Oral Administration of this compound (5 mg/kg/day for 30 days) Animal_Model->Treatment Behavioral_Testing Morris Water Maze (Spatial Learning and Memory) Treatment->Behavioral_Testing Biochemical_Analysis Hippocampal Tissue Analysis Behavioral_Testing->Biochemical_Analysis Cytokine_Assay ELISA for TNF-α and IL-6 Biochemical_Analysis->Cytokine_Assay Neurotransmitter_Assay Quantification of Dopamine, Noradrenaline, and Serotonin Biochemical_Analysis->Neurotransmitter_Assay

Caption: Experimental workflow for evaluating this compound in SAMP8 mice.

Discussion and Conclusion

The administration of this compound to SAMP8 mice has been shown to significantly improve cognitive function, particularly spatial learning and memory.[6][7][8] This cognitive enhancement is associated with the suppression of neuroinflammation in the hippocampus.[11] Mechanistically, this compound negatively regulates the Traf6-mediated activation of the transcription factor NF-κB, a key pathway in the inflammatory response.[6][10][12] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[6][11] Furthermore, this compound treatment has been observed to increase the levels of key neurotransmitters, including dopamine, noradrenaline, and serotonin, in the hippocampus, which likely contributes to the observed improvements in cognitive function.[6][11] These findings suggest that this compound is a promising natural compound for mitigating age-related cognitive decline.

References

Application of Trigonelline in Alzheimer's Disease Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigonelline (B31793), a plant alkaloid found in coffee beans and fenugreek seeds, has emerged as a promising neuroprotective agent in preclinical studies of Alzheimer's disease (AD). Research indicates that this compound can cross the blood-brain barrier and exerts its therapeutic effects through multiple mechanisms, including the reduction of oxidative stress, neuroinflammation, and amyloid-beta (Aβ) toxicity, as well as the enhancement of synaptic plasticity and memory function. This document provides a comprehensive overview of the application of this compound in various AD research models, complete with detailed experimental protocols and a summary of key quantitative findings.

Summary of Quantitative Data

The following tables summarize the significant quantitative outcomes observed in in vivo and in vitro studies investigating the effects of this compound in models of Alzheimer's disease.

Table 1: Effects of this compound on Cognitive Performance in Animal Models of Alzheimer's Disease

Animal ModelTreatment and DosageBehavioral TestKey FindingsReference
Aβ(1-40)-injected rats100 mg/kg, p.o.Y-mazeSignificant improvement in spatial recognition memory.[1]
Aβ(1-40)-injected rats100 mg/kg, p.o.Novel Object Recognition (NOR)Significant improvement in performance.[1]
Aβ(1-40)-injected rats100 mg/kg, p.o.Passive Avoidance TaskAmelioration of learning and memory deficits.[2]
Aβ(1-40)-injected rats100 mg/kg, p.o.Morris Water Maze (MWM)Amelioration of spatial memory impairment.[2]
5XFAD mice10 mg/kg/day, p.o. for 14 daysObject Recognition MemorySignificant improvement (P < 0.001).[3][4]
5XFAD mice10 mg/kg/day, p.o. for 14 daysObject Location MemorySignificant improvement (P < 0.01).[3][4]
D-galactose-induced amnesia mice50 and 100 mg/kgMorris Water Maze (MWM) & Y-mazeSignificant amelioration of cognitive performance.[5]
Senescence-accelerated mouse prone 8 (SAMP8)5 mg/kg/day, p.o. for 30 daysMorris Water Maze (MWM)Significant improvement in spatial learning and memory.[6][7]

Table 2: Effects of this compound on Neuropathological and Biochemical Markers in Animal Models of Alzheimer's Disease

Animal ModelTreatment and DosageMarkerEffectReference
Aβ(1-40)-injected rats100 mg/kg, p.o.Hippocampal Malondialdehyde (MDA)Mitigated.[1]
Aβ(1-40)-injected rats100 mg/kg, p.o.Hippocampal Protein CarbonylMitigated.[1]
Aβ(1-40)-injected rats100 mg/kg, p.o.Hippocampal Lactate Dehydrogenase (LDH)Mitigated.[1]
Aβ(1-40)-injected rats100 mg/kg, p.o.Mitochondrial Membrane Potential (MMP)Improved.[1]
Aβ(1-40)-injected rats100 mg/kg, p.o.Hippocampal Glutathione (GSH)Improved.[1]
Aβ(1-40)-injected rats100 mg/kg, p.o.Hippocampal Superoxide (B77818) Dismutase (SOD)Improved.[1]
Aβ(1-40)-injected rats100 mg/kg, p.o.Hippocampal Glial Fibrillary Acidic Protein (GFAP)Ameliorated.[1]
Aβ(1-40)-injected rats100 mg/kg, p.o.Hippocampal S100bAmeliorated.[1]
Aβ(1-40)-injected rats100 mg/kg, p.o.Hippocampal Cyclooxygenase 2 (Cox2)Ameliorated.[1]
Aβ(1-40)-injected rats100 mg/kg, p.o.Hippocampal Tumor Necrosis Factor α (TNF-α)Ameliorated.[1]
Aβ(1-40)-injected rats100 mg/kg, p.o.Hippocampal Interleukin 6 (IL-6)Ameliorated.[1]
Aβ(1-40)-injected rats100 mg/kg, p.o.Hippocampal Acetylcholinesterase (AChE)Mitigated activity.[2]
5XFAD mice10 mg/kg/day, p.o. for 14 daysCerebral Cortex Neurofilament Light (NFL)Normalized levels (P < 0.05).[3][4]
D-galactose-induced amnesia mice50 and 100 mg/kgAdvanced Glycation End Products (AGEs)Decreased levels.[5]
D-galactose-induced amnesia mice50 and 100 mg/kgAcetylcholinesterase (AChE)Significant decline in levels.[5]
SAMP8 mice5 mg/kg/day, p.o. for 30 daysHippocampal TNF-α and IL-6Significantly decreased.[7]
SAMP8 mice5 mg/kg/day, p.o. for 30 daysHippocampal Dopamine, Noradrenaline, and SerotoninSignificantly increased.[7]

Table 3: Effects of this compound in In Vitro Models of Alzheimer's Disease

In Vitro ModelTreatmentKey FindingsReference
Aβ25-35-treated cortical neurons1 µM and 10 µM this compoundRecovered lengths of axons and dendrites.[3]
--Inhibited the formation of Advanced Glycation End Products (AGEs).[5]

Experimental Protocols

In Vivo Methodologies

1. Animal Models

  • Aβ-Induced Alzheimer's Disease Model (Rat):

    • Induction: Aggregated Aβ(1-40) (10 μg/2 µl per side) is bilaterally microinjected into the hippocampal CA1 area.[1][2]

    • This compound Administration: Administered orally (p.o.) at a dose of 100 mg/kg.[1][2]

  • 5XFAD Transgenic Mouse Model:

    • Model Characteristics: These mice overexpress mutated human amyloid precursor protein (APP) and presenilin 1 (PS1) genes, leading to the development of amyloid plaques and cognitive deficits.

    • This compound Administration: Administered orally (p.o.) at a dose of 10 mg/kg/day for 14 days.[3][4]

  • D-galactose-Induced Amnesia Model (Mouse):

    • Induction: Mice are subcutaneously (s.c.) injected with D-galactose (150 mg/kg) for 6 weeks to induce cognitive impairment and oxidative stress.[5]

    • This compound Administration: Administered at doses of 50 and 100 mg/kg.[5]

  • Senescence-Accelerated Mouse Prone 8 (SAMP8) Model:

    • Model Characteristics: A model of accelerated aging that exhibits age-related learning and memory deficits.

    • This compound Administration: Administered orally (p.o.) at a dose of 5 mg/kg/day for 30 days.[6][7]

2. Behavioral Assays

  • Morris Water Maze (MWM) Protocol:

    • Apparatus: A circular pool (approximately 150 cm in diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface.

    • Procedure:

      • Acquisition Phase: Mice are trained to find the hidden platform over several days, with multiple trials per day. The starting position is varied for each trial.

      • Probe Trial: On the final day, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.

    • Data Analysis: Escape latency (time to find the platform), path length, and time spent in the target quadrant are recorded and analyzed.

  • Y-Maze Spontaneous Alternation Protocol:

    • Apparatus: A Y-shaped maze with three identical arms.

    • Procedure: The animal is placed at the end of one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes). The sequence of arm entries is recorded.

    • Data Analysis: Spontaneous alternation is calculated as the percentage of entries into the three arms on consecutive choices. An alternation is defined as entries into three different arms on overlapping triplet sets.

  • Novel Object Recognition (NOR) Task Protocol:

    • Apparatus: An open-field arena.

    • Procedure:

      • Habituation: The animal is allowed to explore the empty arena.

      • Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set time.

      • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.

    • Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects.

3. Biochemical Assays

  • Tissue Preparation: Brain tissue (hippocampus, cortex) is homogenized in appropriate buffers for the respective assays.

  • Malondialdehyde (MDA) Assay (Lipid Peroxidation):

    • The homogenate is reacted with thiobarbituric acid (TBA) at high temperature and acidic pH.

    • The resulting pink-colored MDA-TBA adduct is measured spectrophotometrically at approximately 532 nm.

  • Superoxide Dismutase (SOD) Activity Assay:

    • This assay is based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine-xanthine oxidase system.

    • The activity of SOD is determined by measuring the degree of inhibition of this reaction colorimetrically.

  • Glutathione (GSH) Assay:

    • The assay is based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

    • The absorbance is measured spectrophotometrically at approximately 412 nm.

  • Acetylcholinesterase (AChE) Activity Assay:

    • Based on the Ellman method, where acetylthiocholine (B1193921) is hydrolyzed by AChE to thiocholine.

    • Thiocholine reacts with DTNB to produce a yellow-colored anion, which is measured colorimetrically at 412 nm.

In Vitro Methodologies

1. Primary Cortical Neuron Culture

  • Dissection: Cortices are dissected from embryonic or neonatal rodents.

  • Dissociation: The tissue is enzymatically (e.g., with trypsin or papain) and mechanically dissociated to obtain single cells.

  • Plating: Neurons are plated on coated culture dishes (e.g., with poly-L-lysine or laminin).

  • Culture: Cells are maintained in a specific neuron culture medium.

  • Treatment: For AD modeling, cultured neurons can be exposed to Aβ oligomers (e.g., Aβ25-35) to induce axonal and dendritic atrophy. This compound is then added to the culture medium to assess its protective effects.

2. Drug Affinity Responsive Target Stability (DARTS) Assay

  • Lysate Preparation: Protein lysates are prepared from cultured cells or tissues.

  • Compound Incubation: The lysate is incubated with this compound or a vehicle control.

  • Protease Digestion: A protease (e.g., thermolysin) is added to the lysates to digest the proteins. The binding of this compound to its target protein is expected to confer protection from proteolysis.

  • Analysis: The digested lysates are analyzed by SDS-PAGE and Western blotting or mass spectrometry to identify the protein(s) that are protected from digestion by this compound. This method identified Creatine Kinase B-type (CKB) as a direct binding protein of this compound.[3]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_invivo In Vivo Alzheimer's Disease Model cluster_invitro In Vitro Alzheimer's Disease Model model AD Animal Model (e.g., 5XFAD mice, Aβ-injected rats) treatment This compound Administration (e.g., 10-100 mg/kg, p.o.) model->treatment behavior Behavioral Testing (MWM, Y-Maze, NOR) treatment->behavior biochem Biochemical Analysis (Oxidative Stress, Inflammation Markers) behavior->biochem histology Histological Analysis (Neuronal Loss, Plaque Load) biochem->histology culture Primary Neuronal Culture abeta Aβ Treatment (Induce Neurotoxicity) culture->abeta trigo_treat This compound Treatment abeta->trigo_treat analysis Analysis (Neurite Outgrowth, Protein Expression) trigo_treat->analysis

Caption: General experimental workflows for in vivo and in vitro studies of this compound in AD models.

signaling_pathway cluster_inflammation Neuroinflammation Signaling cluster_neuroprotection Neuroprotective Mechanism LPS LPS / Aβ Traf6 Traf6 LPS->Traf6 NFkB NF-κB Activation Traf6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Trigonelline_inflam This compound Trigonelline_inflam->Traf6 Inhibits Trigonelline_neuro This compound CKB Creatine Kinase B-type (CKB) Trigonelline_neuro->CKB Binds & Activates Axon Axonal Formation & Dendritic Growth CKB->Axon

Caption: Proposed signaling pathways for this compound's anti-inflammatory and neuroprotective effects.

Conclusion

This compound demonstrates significant therapeutic potential in preclinical models of Alzheimer's disease. Its ability to mitigate cognitive decline, reduce neuropathological markers, and act through specific molecular pathways makes it a compelling candidate for further investigation. The protocols and data presented here provide a valuable resource for researchers aiming to explore the neuroprotective effects of this compound and develop novel therapeutic strategies for Alzheimer's disease. Further research is warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into clinical applications.

References

Application Notes and Protocols for In-Vivo Cardioprotection Studies of Trigonelline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in-vivo studies to evaluate the cardioprotective effects of Trigonelline. The protocols outlined below are based on established rodent models of myocardial injury and include detailed methodologies for induction of cardiac damage, treatment administration, and subsequent biochemical and histological analyses.

Introduction to this compound and Cardioprotection

This compound, a natural alkaloid found in high concentrations in fenugreek seeds and coffee beans, has garnered significant interest for its potential therapeutic properties, including neuroprotection and cardioprotection.[1][2] In-vivo studies have demonstrated its ability to mitigate cardiac damage in various models of myocardial injury.[3][4][5] The proposed mechanisms for its cardioprotective effects include the modulation of oxidative stress, inflammation, and key signaling pathways such as AMPK activation and downregulation of heat shock proteins.[3][6][7] These notes will provide the necessary protocols to investigate these effects in a preclinical setting.

Experimental Design and Animal Models

The selection of an appropriate animal model is critical for the successful evaluation of this compound's cardioprotective potential. Rodent models, particularly rats (Wistar or Sprague-Dawley) and mice, are widely used due to their physiological similarities to humans in cardiovascular research, cost-effectiveness, and ease of handling.[8][9][10]

Isoproterenol-Induced Myocardial Infarction Model

A commonly used and well-characterized model for inducing acute myocardial infarction is the administration of isoproterenol (B85558) (ISO), a synthetic catecholamine.[3][11]

Experimental Groups:

GroupTreatmentRationale
I: Control Vehicle (e.g., saline)To establish baseline physiological and biochemical parameters.
II: ISO Control Isoproterenol (ISO)To induce myocardial infarction and serve as the disease model.
III: this compound + ISO This compound pretreatment followed by ISOTo evaluate the protective effect of this compound against ISO-induced cardiac damage.
IV: this compound Alone This compound onlyTo assess the effect of this compound on its own in healthy animals.

This compound Dosage: Based on previous studies, a dose range of 20-100 mg/kg body weight, administered orally or intraperitoneally, can be considered.[3][12] A dose of 40 mg/kg has been shown to be effective.[3]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in-vivo study investigating the cardioprotective effects of this compound in an isoproterenol-induced myocardial infarction model.

experimental_workflow cluster_acclimatization Acclimatization (1 week) cluster_treatment Pre-treatment (e.g., 20 days) cluster_induction Induction of Myocardial Infarction cluster_endpoint Endpoint Analysis (24-48h post-induction) cluster_analysis Data Analysis acclimatization Animal Acclimatization treatment Daily this compound Administration (e.g., 40 mg/kg, p.o.) acclimatization->treatment induction Isoproterenol Injection (e.g., 100 mg/kg, s.c.) on two consecutive days treatment->induction endpoint Euthanasia & Sample Collection (Blood & Heart Tissue) induction->endpoint biochemical Biochemical Assays (Cardiac Markers, Oxidative Stress) endpoint->biochemical histo Histopathological Examination (H&E, TTC Staining) endpoint->histo

Figure 1: Experimental workflow for this compound cardioprotection study.

Experimental Protocols

Induction of Myocardial Infarction

Materials:

  • Isoproterenol hydrochloride

  • Sterile saline

  • Syringes and needles (25-27 gauge)

Procedure:

  • Prepare a fresh solution of isoproterenol in sterile saline.

  • On the designated days of induction, administer isoproterenol (e.g., 100 mg/kg) subcutaneously (s.c.) to the animals in the ISO Control and this compound + ISO groups.

  • Administer two doses 24 hours apart to ensure significant and consistent myocardial injury.

Blood and Tissue Collection

Procedure:

  • At the end of the experimental period (e.g., 24-48 hours after the last ISO injection), anesthetize the animals.

  • Collect blood via cardiac puncture into appropriate tubes (e.g., with EDTA for plasma, or plain tubes for serum).

  • Centrifuge the blood samples to separate plasma or serum and store at -80°C until analysis.

  • Immediately excise the heart, wash with ice-cold saline, and blot dry.

  • A portion of the ventricular tissue can be used for triphenyl tetrazolium chloride (TTC) staining to visualize the infarct area.

  • The remaining heart tissue should be fixed in 10% neutral buffered formalin for histopathological examination or snap-frozen in liquid nitrogen and stored at -80°C for biochemical analysis.

Biochemical Assays

A panel of biochemical markers should be assessed to quantify the extent of cardiac damage and investigate the mechanism of this compound's action.

Table 1: Key Biochemical Markers for Cardioprotection Studies

Marker CategorySpecific MarkersRationale
Cardiac Injury Cardiac Troponin I (cTnI), Cardiac Troponin T (cTnT), Creatine Kinase-MB (CK-MB), Lactate Dehydrogenase (LDH), Aspartate Aminotransferase (AST)These are sensitive and specific indicators of myocardial cell damage and necrosis.[11][13][14]
Oxidative Stress Superoxide Dismutase (SOD), Catalase (CAT), Glutathione (B108866) Peroxidase (GPx), Malondialdehyde (MDA)To assess the antioxidant status and the extent of lipid peroxidation in the cardiac tissue.[4][7]

Protocol for Cardiac Marker Analysis: Commercially available ELISA kits are recommended for the quantitative determination of cTnI, cTnT, and CK-MB in serum or plasma samples. Follow the manufacturer's instructions for the assay procedure.

Protocol for Oxidative Stress Marker Analysis: Spectrophotometric assay kits are widely available for measuring the activity of antioxidant enzymes (SOD, CAT, GPx) and the level of MDA in heart tissue homogenates.

Histopathological Examination

Histopathological analysis provides a qualitative and semi-quantitative assessment of the structural changes in the heart tissue.

Protocol for Hematoxylin (B73222) and Eosin (H&E) Staining:

  • Process the formalin-fixed heart tissues through graded alcohols and xylene, and embed in paraffin.

  • Cut 4-5 µm thick sections and mount them on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain with hematoxylin and eosin.

  • Dehydrate, clear, and mount the sections.

  • Examine under a light microscope for evidence of myocyte necrosis, inflammatory cell infiltration, edema, and fibrosis.[15][16][17][18][19]

Protocol for Triphenyl Tetrazolium Chloride (TTC) Staining:

  • Slice the fresh ventricular tissue into 2-3 mm thick transverse sections.

  • Incubate the slices in 1% TTC solution in phosphate (B84403) buffer at 37°C for 20-30 minutes.

  • Viable myocardium will stain red, while the infarcted area will appear pale white.[3]

  • Photograph the stained sections and quantify the infarct size using image analysis software.

Signaling Pathways in this compound-Mediated Cardioprotection

Several signaling pathways have been implicated in the cardioprotective effects of this compound. Understanding these pathways can provide insights into its mechanism of action.

AMPK Activation Pathway

This compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[6] Activated AMPK can improve cardiac function by promoting glucose uptake and fatty acid oxidation, and by inhibiting apoptosis.

ampk_pathway This compound This compound AMPK AMPK This compound->AMPK Activates Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Apoptosis Apoptosis AMPK->Apoptosis Inhibits Cardioprotection Cardioprotection Glucose_Uptake->Cardioprotection Fatty_Acid_Oxidation->Cardioprotection

Figure 2: this compound activates the AMPK pathway.
Downregulation of Heat Shock Proteins

Studies have indicated that this compound can protect against isoproterenol-induced myocardial injury by down-regulating the expression of heat shock protein 27 (Hsp27) and αB-crystallin.[3]

hsp_pathway This compound This compound Hsp27 Hsp27 This compound->Hsp27 Downregulates alphaB_crystallin αB-crystallin This compound->alphaB_crystallin Downregulates Isoproterenol Isoproterenol Myocardial_Injury Myocardial Injury Isoproterenol->Myocardial_Injury Myocardial_Injury->Hsp27 Upregulates Myocardial_Injury->alphaB_crystallin Upregulates Cardioprotection Cardioprotection

References

Application Notes and Protocols for Administering Trigonelline in Animal Studies of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of trigonelline (B31793) for in vivo animal studies investigating its therapeutic potential in diabetes. The protocols and data presented are compiled from various scientific studies and are intended to serve as a foundational resource for designing and executing robust experiments.

Overview and Rationale

This compound, an alkaloid found in coffee and fenugreek, has demonstrated significant anti-diabetic properties in preclinical studies.[1][2][3] Its mechanisms of action are multifaceted, including the modulation of insulin (B600854) secretion, improvement of insulin sensitivity, reduction of oxidative stress, and regulation of glucose and lipid metabolism.[4][5][6] These notes offer detailed protocols for administering this compound to animal models of diabetes, enabling researchers to effectively evaluate its therapeutic efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the administration of this compound in diabetic animal models.

Table 1: Effective Dosages and Administration of this compound

Animal ModelDosageRoute of AdministrationTreatment DurationKey FindingsReference
Streptozotocin (B1681764) (STZ)-induced diabetic rats50 mg/kg/dayOral gavage (p.o.)4 weeksSignificantly decreased blood glucose, total cholesterol, and triglyceride levels.[7][7]
STZ- and nicotinamide-induced diabetic rats50 mg/kg/dayOral gavage (p.o.)4 weeksDid not significantly affect non-fasting blood glucose levels in this model.[1][8][1][8]
High-fat diet (HFD) and STZ-induced Type 2 diabetic rats40 mg/kg/dayOral administration60 daysIncreased body weight, inhibited the increase in kidney weight/body weight ratio, and decreased blood glucose levels.[9][9]
STZ-induced diabetic pregnant mice70 mg/kg/dayIntraperitoneal injection18 daysImproved hyperglycemia, dyslipidemia, and insulin resistance.[10][10]
KK-Ay obese mice (Type 2 diabetes model)Not specifiedFed in diet22-23 daysLowered blood glucose levels in an oral glucose tolerance test (OGTT) and reduced fasting serum insulin levels.[11][12][11][12]

Table 2: Effects of this compound on Key Diabetic Parameters

ParameterAnimal ModelTreatmentResultReference
Blood GlucoseSTZ-induced diabetic rats50 mg/kg/day p.o. for 4 weeksSignificant decrease[7]
HFD/STZ-induced T2DM rats40 mg/kg/day p.o. for 60 daysSignificant decrease[9]
Serum InsulinSTZ-induced diabetic rats50 mg/kg/day p.o. for 4 weeksIncreased towards control levels[7]
KK-Ay obese miceFed in diet for 22-23 daysSignificant decrease in fasting levels[11][12]
Insulin SensitivitySTZ-induced diabetic rats50 mg/kg/day p.o. for 4 weeksIncreased insulin sensitivity index[7]
T2DM rats50 mg/kg p.o.Augmented insulin receptor autophosphorylation and GLUT4 expression[4]
Total CholesterolSTZ-induced diabetic rats50 mg/kg/day p.o. for 4 weeksSignificant decrease[7]
TriglyceridesSTZ-induced diabetic rats50 mg/kg/day p.o. for 4 weeksSignificant decrease[7]
Body WeightHFD/STZ-induced T2DM rats40 mg/kg/day p.o. for 60 daysSignificant increase compared to diabetic controls[9]

Experimental Protocols

Preparation of this compound Solution

This compound is a water-soluble compound. For oral administration, it can be dissolved in distilled water or saline.

  • Materials:

    • This compound powder (ensure high purity)

    • Sterile distilled water or 0.9% saline

    • Vortex mixer

    • Sterile tubes

  • Protocol:

    • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

    • Weigh the this compound powder accurately.

    • Dissolve the powder in the appropriate volume of sterile distilled water or saline.

    • Vortex the solution until the this compound is completely dissolved.

    • Prepare the solution fresh daily or store at 4°C for a short period, protected from light.

Induction of Diabetes in Animal Models

A common method for inducing type 1 and type 2 diabetes in rodents is through the administration of streptozotocin (STZ), often in combination with a high-fat diet for type 2 models.

  • Materials:

    • Streptozotocin (STZ)

    • Citrate (B86180) buffer (0.1 M, pH 4.5), freshly prepared and kept on ice

    • High-fat diet (for Type 2 diabetes models)

    • Syringes and needles for injection

  • Protocol for Type 2 Diabetes Model (HFD/STZ):

    • Feed male Sprague-Dawley or Wistar rats a high-fat diet for 4 weeks to induce insulin resistance.[9][13]

    • After 4 weeks of HFD, fast the animals overnight.

    • Induce diabetes by a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 35 mg/kg body weight), freshly dissolved in cold citrate buffer.[7][9][13]

    • Continue the high-fat diet for the remainder of the study.

    • Confirm the diabetic state by measuring blood glucose levels 72 hours after STZ injection. Animals with fasting blood glucose levels above a certain threshold (e.g., >16.7 mM) are considered diabetic.[9]

Administration of this compound

Oral gavage is the most common route of administration for this compound in these studies.

  • Materials:

    • Prepared this compound solution

    • Oral gavage needles (appropriate size for the animal)

    • Syringes

  • Protocol:

    • Accurately weigh each animal to calculate the precise volume of the this compound solution to be administered.

    • Gently restrain the animal.

    • Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.

    • Administer the treatment daily for the duration of the study (typically 4-8 weeks).

    • A control group of diabetic animals should receive the vehicle (distilled water or saline) in the same manner.

Monitoring and Sample Collection
  • Blood Glucose: Monitor blood glucose levels regularly (e.g., weekly) from the tail vein using a glucometer.

  • Body Weight: Record the body weight of each animal weekly.

  • Terminal Sample Collection: At the end of the treatment period, fast the animals overnight. Anesthetize the animals and collect blood via cardiac puncture for serum analysis (insulin, lipids, etc.). Euthanize the animals and collect tissues (pancreas, liver, kidney, muscle) for histological and molecular analysis.

Visualization of Pathways and Workflows

Signaling Pathways of this compound in Diabetes

The following diagram illustrates the key signaling pathways modulated by this compound in the context of diabetes.

Trigonelline_Signaling_Pathway cluster_0 This compound cluster_1 Insulin Signaling Pathway cluster_2 Anti-inflammatory & Antioxidant Pathways This compound This compound IR Insulin Receptor (Autophosphorylation ↑) This compound->IR PPARg PPAR-γ ↑ This compound->PPARg TNFa TNF-α ↓ This compound->TNFa Leptin Leptin ↓ This compound->Leptin Antioxidant_Enzymes Antioxidant Enzymes ↑ (SOD, CAT) This compound->Antioxidant_Enzymes Akt Akt (pT308) ↑ IR->Akt GLUT4 GLUT4 Translocation ↑ Akt->GLUT4 Glucose_Uptake Glucose Uptake ↑ GLUT4->Glucose_Uptake Ta Ta Oxidative_Stress Oxidative Stress ↓ Antioxidant_Enzymes->Oxidative_Stress

Caption: Signaling pathways affected by this compound in diabetes.

Experimental Workflow for this compound Animal Study

The diagram below outlines a typical experimental workflow for investigating the effects of this compound in a diabetic animal model.

Experimental_Workflow start Start: Acclimatization of Animals induction Induction of Diabetes (e.g., HFD + STZ) start->induction grouping Grouping of Animals (Control, Diabetic, this compound-treated) induction->grouping treatment Daily Administration (Vehicle or this compound) grouping->treatment monitoring Weekly Monitoring (Blood Glucose, Body Weight) treatment->monitoring end End of Treatment Period monitoring->end sample_collection Terminal Sample Collection (Blood, Tissues) end->sample_collection analysis Biochemical, Histological, and Molecular Analysis sample_collection->analysis conclusion Data Analysis & Conclusion analysis->conclusion

Caption: Experimental workflow for a this compound animal study.

References

Determining Trigonelline Permeation Through the Blood-Brain Barrier: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trigonelline (B31793), a natural alkaloid found in coffee and fenugreek, has garnered interest for its potential neuroprotective effects. A critical determinant of its efficacy within the central nervous system (CNS) is its ability to permeate the blood-brain barrier (BBB). This document provides detailed application notes and experimental protocols for assessing the BBB permeability of this compound. It covers a multi-tiered approach, from initial high-throughput screening using in vitro models to more definitive in vivo evaluations. The methodologies described herein are essential for characterizing the CNS pharmacokinetic profile of this compound and guiding its development as a potential therapeutic agent. While direct quantitative data for this compound's permeability is emerging, this guide establishes a framework for its empirical determination. A 2020 study has confirmed the presence of this compound in the brain following administration, underscoring the importance of these methods.[1]

Introduction to Blood-Brain Barrier Permeability Assessment

The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The ability of a compound to cross the BBB is a crucial factor in the development of CNS-active drugs. Several key parameters are used to quantify BBB permeation:

  • Apparent Permeability Coefficient (Papp): An in vitro measure of the rate at which a compound crosses a cell monolayer. It is a key parameter in assays like Caco-2 and MDCK-MDR1.

  • Permeability Coefficient (Pe): An in vitro measure derived from the Parallel Artificial Membrane Permeability Assay (PAMPA), reflecting passive diffusion.

  • Brain-to-Plasma Concentration Ratio (Kp): An in vivo measure of the total concentration of a compound in the brain tissue relative to its total concentration in the plasma at a steady state.

  • Unbound Brain-to-Plasma Partition Coefficient (Kp,uu): This parameter corrects the Kp value for plasma and brain tissue binding and is considered the most accurate indicator of BBB penetration, reflecting the equilibrium between unbound drug in plasma and brain interstitial fluid.[2][3][4] A Kp,uu value close to 1 suggests passive diffusion is the dominant mechanism of brain entry, while a value less than 1 indicates active efflux, and a value greater than 1 suggests active influx.[5]

Data Presentation: Quantitative Assessment of BBB Permeability

While specific experimental values for this compound's BBB permeability are not yet widely published, the following tables provide a framework for presenting the data obtained from the described protocols. The tables include typical classification criteria used in drug discovery to interpret the results.

Table 1: In Vitro Permeability Data for this compound

AssayParameterResult for this compoundClassification CriteriaReference Compound (Example)
PAMPA-BBB Pe (x 10-6 cm/s)To be determinedHigh Permeability: > 4.0Medium Permeability: 2.0 - 4.0Low Permeability: < 2.0Propranolol (High): ~15.0Atenolol (Low): < 1.0
Caco-2 Papp (A→B) (x 10-6 cm/s)To be determinedHigh Permeability: > 10.0Medium Permeability: 2.0 - 10.0Low Permeability: < 2.0Propranolol (High): ~20.0Atenolol (Low): < 0.5
Efflux Ratio (Papp B→A / Papp A→B)To be determinedNo Efflux: < 2.0Efflux Substrate: ≥ 2.0Digoxin (P-gp Substrate): > 3.0
MDCK-MDR1 Papp (A→B) (x 10-6 cm/s)To be determinedHigh Permeability: > 3.0Low Permeability: < 1.0Propranolol (High): ~25.0Atenolol (Low): < 0.5
Efflux Ratio (Papp B→A / Papp A→B)To be determinedNo Efflux: < 2.0P-gp Substrate: ≥ 2.0Digoxin (P-gp Substrate): > 5.0

Table 2: In Vivo BBB Permeability Data for this compound

AssayParameterResult for this compoundClassification CriteriaReference Compound (Example)
In Situ Brain Perfusion Permeability-Surface Area Product (PS) (mL/s/g)To be determinedHigh Uptake: > 10-3Low Uptake: < 10-5Diazepam (High): ~1.5 x 10-2Sucrose (Low): ~1.0 x 10-6
Pharmacokinetic Study KpTo be determinedHigh Brain Penetration: > 1.0Low Brain Penetration: < 0.1Diazepam (High): ~1.5Atenolol (Low): ~0.02
Kp,uuTo be determinedActive Influx: > 1.0Passive Diffusion: ~1.0Active Efflux: < 0.3Levodopa (Influx): > 1.0Carbamazepine (Passive): ~1.0Quinidine (Efflux): < 0.1

Experimental Protocols

In Vitro Methods

This assay predicts passive, transcellular permeability. It is a high-throughput, cell-free model ideal for early-stage screening.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_donor Prepare Donor Solution: This compound in buffer (pH 7.4) add_donor Add Donor Solution to filter plate prep_donor->add_donor prep_lipid Prepare Lipid Membrane: Porcine brain lipid in organic solvent coat_membrane Coat filter plate with lipid solution to form membrane prep_lipid->coat_membrane prep_acceptor Prepare Acceptor Plate: Fill with buffer sandwich Place filter plate onto acceptor plate ('sandwich') prep_acceptor->sandwich coat_membrane->add_donor add_donor->sandwich incubate Incubate at room temperature (e.g., 4-18 hours) sandwich->incubate separate Separate plates incubate->separate quantify Quantify this compound concentration in donor and acceptor wells (LC-MS/MS) separate->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate

Caption: Workflow for the PAMPA-BBB assay.

Protocol:

  • Prepare Donor Solution: Dissolve this compound in a phosphate (B84403) buffer solution (PBS) at a final concentration (e.g., 100 µM).

  • Prepare Artificial Membrane: Use a commercially available PAMPA plate system. The filter membrane of the donor plate is coated with a lipid solution (e.g., 20% porcine brain lipid in dodecane).

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer.

  • Assay Assembly: Add the this compound donor solution to the wells of the coated donor plate. Place the donor plate onto the acceptor plate to form a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4 to 18 hours).

  • Quantification: After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.[6][7][8]

  • Calculation of Pe: The effective permeability (Pe) is calculated using the following equation: Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - (CA(t) * (VD + VA)) / (VD * CD(0))) Where:

    • VD and VA are the volumes of the donor and acceptor wells.

    • A is the filter area.

    • t is the incubation time.

    • CA(t) is the concentration in the acceptor well at time t.

    • CD(0) is the initial concentration in the donor well.

This assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, mimicking the intestinal barrier. While not a direct BBB model, it is often used as a surrogate to assess permeability and identify potential P-glycoprotein (P-gp) substrates.[9]

Caco2_Workflow cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21 days to allow differentiation and monolayer formation seed_cells->culture_cells check_integrity Verify monolayer integrity (TEER measurement) culture_cells->check_integrity prep_solutions Prepare this compound solution in transport buffer check_integrity->prep_solutions add_apical A to B Transport: Add this compound to Apical side, sample from Basolateral side prep_solutions->add_apical add_basolateral B to A Transport: Add this compound to Basolateral side, sample from Apical side prep_solutions->add_basolateral incubate Incubate at 37°C (e.g., 1-2 hours) add_apical->incubate add_basolateral->incubate quantify Quantify this compound in samples from both compartments (LC-MS/MS) incubate->quantify calculate_papp Calculate Apparent Permeability (Papp) for both directions quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er

Caption: Workflow for the Caco-2 permeability assay.

Protocol:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be stable and within the laboratory's established range.

  • Transport Studies (Bidirectional):

    • Apical-to-Basolateral (A→B): Add this compound solution (e.g., 10 µM in transport buffer) to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.

    • Basolateral-to-Apical (B→A): Add this compound solution to the basolateral chamber and sample from the apical chamber.

  • Quantification: Analyze the concentration of this compound in the collected samples by LC-MS/MS.[10]

  • Calculations:

    • Papp: Calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Efflux Ratio (ER): Calculated as ER = Papp(B→A) / Papp(A→B). An ER ≥ 2 suggests that the compound is a substrate for an efflux transporter.

This is a widely used in vitro model for predicting BBB penetration and identifying substrates of the P-glycoprotein (MDR1) efflux pump.[7][11][12][13] Madin-Darby Canine Kidney (MDCK) cells are transfected with the human MDR1 gene, leading to high expression of P-gp.[14]

Protocol:

  • Cell Culture: Seed MDCK-MDR1 cells on Transwell® inserts and culture for 3-5 days until a confluent monolayer is formed.[12]

  • Monolayer Integrity Check: Confirm monolayer integrity by measuring TEER.

  • Transport Studies: Perform bidirectional transport studies (A→B and B→A) as described for the Caco-2 assay. The experiment can also be run in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) to confirm P-gp-mediated efflux.

  • Quantification and Calculation: Quantify this compound concentrations and calculate Papp and the efflux ratio as for the Caco-2 assay. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that this compound is a P-gp substrate.

In Vivo Methods

This technique provides a more physiologically relevant measure of BBB permeability by maintaining the integrity of the brain microvasculature.[2][15]

Perfusion_Workflow cluster_prep Surgical Preparation cluster_perfusion Perfusion cluster_analysis Analysis anesthetize Anesthetize rodent (e.g., rat or mouse) expose_carotid Expose common carotid artery anesthetize->expose_carotid cannulate Cannulate the artery expose_carotid->cannulate start_perfusion Start perfusion with buffer to wash out blood cannulate->start_perfusion infuse_compound Infuse perfusion fluid containing radiolabeled or unlabeled this compound at a constant rate for a short duration (e.g., 5-60 seconds) start_perfusion->infuse_compound stop_perfusion Stop perfusion and decapitate the animal infuse_compound->stop_perfusion dissect_brain Dissect and weigh brain tissue stop_perfusion->dissect_brain homogenize Homogenize brain tissue dissect_brain->homogenize quantify Quantify this compound and perfusate concentrations homogenize->quantify calculate_ps Calculate Brain Uptake Clearance and Permeability-Surface Area (PS) product quantify->calculate_ps

Caption: Workflow for the in situ brain perfusion technique.

Protocol:

  • Animal Preparation: Anesthetize a rat or mouse. Expose and cannulate the common carotid artery.

  • Perfusion: Perfuse the brain with a physiological buffer to wash out the blood. Then, switch to a perfusion fluid containing a known concentration of this compound (often radiolabeled for ease of detection) for a short, defined period (e.g., 5 to 60 seconds).

  • Sample Collection: At the end of the perfusion, decapitate the animal, and rapidly remove and dissect the brain.

  • Quantification: Homogenize the brain tissue and analyze the concentration of this compound and a vascular space marker.

  • Calculation: The brain uptake clearance (Kin) and the permeability-surface area (PS) product are calculated.

This involves measuring the concentration of this compound in the brain and plasma after a period of administration to reach a steady state.

Protocol:

  • Dosing: Administer this compound to a group of animals (e.g., via intravenous infusion or repeated oral dosing) until steady-state concentrations are achieved.

  • Sample Collection: At steady state, collect blood and brain samples.

  • Sample Processing: Separate plasma from the blood. Homogenize the brain tissue.

  • Quantification: Determine the concentration of this compound in the plasma and brain homogenate using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculation of Kp: Kp = Cbrain / Cplasma, where Cbrain is the concentration in the brain homogenate and Cplasma is the concentration in plasma.

For the determination of the more informative Kp,uu , the fraction of unbound drug in plasma (fu,p) and brain (fu,brain) must also be determined, typically using equilibrium dialysis. The calculation is then: Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,p).

Potential Signaling Pathways and Transport Mechanisms

The chemical structure of this compound, a quaternary ammonium (B1175870) compound, suggests that its passive diffusion across the BBB may be limited. Therefore, carrier-mediated transport is a likely mechanism for its entry into the CNS.

BBB_Transport_Hypothesis cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Trigonelline_blood This compound SLC Solute Carrier Transporters (e.g., OCTs) Trigonelline_blood->SLC Influx Trigonelline_brain This compound SLC->Trigonelline_brain Pgp P-glycoprotein (Efflux Pump) Pgp->Trigonelline_blood Trigonelline_brain->Pgp Efflux

Caption: Hypothesized transport mechanisms for this compound at the BBB.

  • Solute Carrier (SLC) Transporters: These transporters are responsible for the influx of various nutrients and endogenous molecules into the brain. Given its cationic nature, this compound may be a substrate for organic cation transporters (OCTs), which are part of the SLC superfamily. Further studies are required to confirm this interaction.

  • ATP-Binding Cassette (ABC) Transporters: P-glycoprotein (P-gp/MDR1) is a major efflux transporter at the BBB that actively pumps a wide range of xenobiotics out of the brain.[16] It is crucial to determine if this compound is a P-gp substrate, as this would reduce its net accumulation in the CNS. The bidirectional MDCK-MDR1 assay is the standard in vitro method for this assessment.

Conclusion

The determination of this compound's ability to permeate the blood-brain barrier is a critical step in its evaluation as a potential CNS therapeutic agent. The protocols outlined in this document provide a comprehensive, tiered approach to characterizing its BBB transport. Starting with high-throughput in vitro assays like PAMPA-BBB and progressing to more complex cell-based and in vivo models will yield a detailed understanding of its permeability, potential for active transport, and susceptibility to efflux. This information is indispensable for predicting human CNS exposure and designing effective clinical studies.

References

Application Notes: Investigating the Anti-Allergic Properties of Trigonelline using RBL-2H3 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trigonelline, a natural alkaloid abundant in coffee and fenugreek seeds, has been recognized for various pharmacological activities, including anti-inflammatory, anti-carcinogenic, and anti-hyperglycemic effects.[1][2][3] Recent studies have highlighted its potential as a potent anti-allergic agent.[4][5] The rat basophilic leukemia (RBL-2H3) cell line is a widely accepted and suitable in vitro model for studying mast cell degranulation and the mechanisms of IgE-mediated allergic reactions, as they are functionally comparable to mucosal mast cells.[6][7][8] This document provides detailed protocols for utilizing RBL-2H3 cells to investigate and characterize the anti-allergic effects of this compound, focusing on its inhibitory impact on mast cell degranulation and underlying signaling pathways.

Mechanism of Action

Upon exposure to an allergen, IgE antibodies bound to the high-affinity FcεRI receptor on the surface of mast cells are cross-linked, initiating a complex signaling cascade.[9][10] This leads to the release of pre-formed inflammatory mediators (e.g., histamine, β-hexosaminidase) through degranulation and the synthesis of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[4][11]

This compound exerts its anti-allergic effects by intervening in these critical pathways. It has been shown to suppress the degranulation of RBL-2H3 cells in a dose-dependent manner without inducing cytotoxicity.[1][2] Mechanistically, this compound inhibits key signaling molecules downstream of the FcεRI receptor, including the phosphorylation of Phospholipase Cγ1 (PLCγ1), Phosphoinositide 3-kinase (PI3K), and Akt.[1][2] Furthermore, it attenuates the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are crucial for the production of inflammatory cytokines.[3][4][12] this compound's inhibitory action involves both calcium-dependent and independent intracellular pathways, partly through the inhibition of microtubule formation, which is essential for granule transport and release.[1][2][5]

Quantitative Data Summary

The following tables summarize the reported effects of this compound on various parameters in activated RBL-2H3 and other mast cell models.

Table 1: Effect of this compound on Mast Cell Degranulation

AssayCell LineActivating AgentEffect of this compoundReference
β-Hexosaminidase ReleaseRBL-2H3 cellsDNP-IgE + AntigenDose-dependent suppression of degranulation.[1][2]
β-Hexosaminidase ReleaseBMMCs¹DNP-IgE + AntigenSignificant, dose-dependent reduction in β-hexosaminidase release.[4][12]

¹Bone Marrow-Derived Mast Cells

Table 2: Effect of this compound on Inflammatory Mediator and Cytokine Release

Mediator/CytokineCell LineEffect of this compoundReference
Prostaglandin D₂ (PGD₂)BMMCsDose-dependent decrease in production.[3][12]
Leukotriene C₄ (LTC₄)BMMCsDose-dependent decrease in production.[3][12]
Tumor Necrosis Factor-α (TNF-α)BMMCsSuppressed secretion.[4][12]
Interleukin-6 (IL-6)BMMCsSuppressed secretion.[4][12]

Table 3: Effect of this compound on Intracellular Signaling Pathways

Pathway ComponentCell LineEffect of this compoundReference
PLCγ1 PhosphorylationRBL-2H3 cellsInhibition of phosphorylation.[1][2]
PI3K PhosphorylationRBL-2H3 cells, BMMCsInhibition of phosphorylation.[1][2][4]
Akt PhosphorylationRBL-2H3 cellsInhibition of phosphorylation.[1][2]
MAPK (p38, ERK, JNK)BMMCsSuppression of phosphorylation.[3][4]
NF-κBBMMCsSuppression of activation.[3][4]
Microtubule FormationRBL-2H3 cellsInhibition of formation.[1][2]

Visualized Pathways and Workflows

The following diagrams illustrate the experimental workflow and the signaling pathways involved.

G cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_analysis Analysis A 1. Culture RBL-2H3 Cells B 2. Seed cells in plates (24- or 96-well) A->B C 3. Sensitize with anti-DNP IgE (overnight) B->C D 4. Wash cells to remove unbound IgE C->D E 5. Pre-treat with this compound (various concentrations) D->E F 6. Stimulate with Antigen (DNP-HSA) E->F G 7a. Degranulation Assay (β-Hexosaminidase) F->G H 7b. Cytokine Analysis (ELISA from supernatant) F->H I 7c. Signaling Analysis (Western Blot from cell lysate) F->I G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response antigen Antigen FceRI FcεRI Receptor antigen->FceRI Cross-linking IgE IgE IgE->FceRI LynSyk Lyn / Syk FceRI->LynSyk PLCg PLCγ LynSyk->PLCg PI3K PI3K LynSyk->PI3K Ca ↑ Intracellular Ca²⁺ PLCg->Ca Akt Akt PI3K->Akt Degranulation Degranulation (Histamine, β-Hexosaminidase) Ca->Degranulation MAPK MAPK (ERK, JNK, p38) Akt->MAPK NFkB NF-κB Akt->NFkB Cytokines Cytokine Production (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response antigen Antigen FceRI FcεRI Receptor antigen->FceRI Cross-linking IgE IgE IgE->FceRI LynSyk Lyn / Syk FceRI->LynSyk This compound This compound PLCg PLCγ This compound->PLCg PI3K PI3K This compound->PI3K Akt Akt This compound->Akt MAPK MAPK (ERK, JNK, p38) This compound->MAPK NFkB NF-κB This compound->NFkB Degranulation Degranulation (Histamine, β-Hexosaminidase) This compound->Degranulation Inhibits Microtubules LynSyk->PLCg LynSyk->PI3K Ca ↑ Intracellular Ca²⁺ PLCg->Ca PI3K->Akt Ca->Degranulation Akt->MAPK Akt->NFkB Cytokines Cytokine Production (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines

References

Application Notes and Protocols for Studying Skeletal Muscle Aging with Trigonelline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcopenia, the age-related decline in skeletal muscle mass and function, is driven by complex cellular and molecular changes, including mitochondrial dysfunction and reduced levels of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[1][2][3] Recent research has identified trigonelline (B31793), a natural alkaloid found in coffee, fenugreek, and the human body, as a potent NAD+ precursor with significant therapeutic potential for mitigating age-associated muscle decline.[4][5][6] Studies have shown that circulating this compound levels are lower in individuals with sarcopenia and that these levels positively correlate with muscle strength and mitochondrial health.[1][7][8]

These notes provide a comprehensive overview of the application of this compound in skeletal muscle aging research, including its mechanism of action, quantitative effects observed in preclinical models, and detailed protocols for key experiments.

Mechanism of Action

This compound functions as a precursor to NAD+, a critical coenzyme in cellular metabolism and energy production.[6][9] Unlike other NAD+ precursors, this compound is metabolized through the Preiss-Handler pathway.[1][3][4] In this pathway, this compound is converted to nicotinic acid mononucleotide (NaMN), which is then adenylylated to form nicotinic acid adenine dinucleotide (NaAD). Finally, NaAD is amidated to synthesize NAD+.[10][11]

The resulting increase in cellular NAD+ levels enhances the activity of NAD+-dependent enzymes, such as sirtuins (e.g., SIRT1).[1][3] Sirtuin activation plays a crucial role in promoting mitochondrial biogenesis and improving mitochondrial respiration, which are often impaired in aging skeletal muscle.[1][5][10] This cascade of events leads to improved muscle function, increased strength, and reduced fatigue.[1][3] It is important to note that this compound does not activate the GPR109A receptor.[1][3][4]

cluster_extracellular Extracellular cluster_cellular Muscle Cell cluster_pathway Preiss-Handler Pathway cluster_mitochondria Mitochondria cluster_function Muscle Function This compound This compound NaMN Nicotinic Acid Mononucleotide (NaMN) This compound->NaMN Metabolized via Nicotinate Phosphoribosyltransferase NaAD Nicotinic Acid Adenine Dinucleotide (NaAD) NaMN->NaAD NAD NAD+ NaAD->NAD SIRT1 SIRT1 Activation NAD->SIRT1 Activates Mito_Biogenesis Mitochondrial Biogenesis SIRT1->Mito_Biogenesis Mito_Respiration Improved Mitochondrial Respiration SIRT1->Mito_Respiration Strength Enhanced Strength Mito_Biogenesis->Strength Fatigue Reduced Fatigue Mito_Respiration->Fatigue

Caption: this compound's metabolic pathway in skeletal muscle.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on skeletal muscle aging.

Table 1: Effects of this compound on Muscle Function and Lifespan in C. elegans

ParameterTreatment GroupOutcomeReference
Lifespan Extension50 µM this compound~17.9% increase[12]
Mobility1 mM this compoundIncreased mean speed[13]
Age-related Muscle WastingThis compound treatedReduced[1][3]

Table 2: Effects of this compound Supplementation in Aged Mice

ParameterTreatment DetailsOutcomeReference
Muscle StrengthDietary supplementationEnhanced grip strength[3][14]
FatigueDietary supplementationPrevention of fatigue during aging[1][3]
Mitochondrial Complex I Activity5-day dietary supplementationIncreased in gastrocnemius muscle[15]
NAD+ LevelsOral gavage (250mg/kg)Increased in liver and muscle[13]
Gastrocnemius Muscle Weight300 mg/kg/day for 3 weeks9% increase (relative to body weight)[16][17]

Table 3: Effects of this compound on Human Skeletal Muscle Myotubes

Cell TypeTreatmentOutcomeReference
Healthy and Sarcopenic Myotubes1 mM this compound (24h)Increased NAD+ levels[1][6]
Human Skeletal Muscle Myotubes (HSMM)16h with synthetic this compoundDose-dependent increase in NAD+[13]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in the context of skeletal muscle aging.

cluster_human Human Studies cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Mouse Model) Human_Cohort Recruit Sarcopenic and Control Cohorts Human_Assess Assess Muscle Mass (DXA), Strength (Grip), and Function (Gait Speed) Human_Cohort->Human_Assess Human_Metabolomics Serum Metabolomics (LC-MS/MS) for This compound Levels Human_Assess->Human_Metabolomics Myotube_Culture Culture Primary Human Myotubes (Healthy and Sarcopenic) Myotube_Treat Treat with this compound Myotube_Culture->Myotube_Treat Myotube_Analysis Measure NAD+ Levels, Mitochondrial Respiration Myotube_Treat->Myotube_Analysis Mouse_Model Use Aged Mouse Model Mouse_Treat Dietary Supplementation with this compound Mouse_Model->Mouse_Treat Mouse_Assess Measure Grip Strength, Fatigue, and Muscle Mass Mouse_Treat->Mouse_Assess Mouse_Biochem Biochemical Analysis of Muscle Tissue (NAD+, Mitochondrial Activity) Mouse_Assess->Mouse_Biochem

Caption: General experimental workflow for this compound research.
Human Sarcopenia Assessment

  • Objective: To correlate serum this compound levels with clinical measures of sarcopenia.

  • Protocol:

    • Participant Recruitment: Recruit age-matched healthy controls and individuals diagnosed with sarcopenia based on established criteria (e.g., European Working Group on Sarcopenia in Older People - EWGSOP2).[7][18][19]

    • Muscle Strength Assessment: Measure handgrip strength using a calibrated dynamometer. Low strength is a primary indicator of probable sarcopenia.[7][20]

    • Muscle Quantity Assessment: Use dual-energy X-ray absorptiometry (DXA) to measure Appendicular Lean Mass Index (ALMI) to confirm low muscle quantity.[3][7]

    • Physical Performance Assessment: Measure gait speed over a set distance (e.g., 4 meters) to determine the severity of sarcopenia.[7][21]

    • Serum Collection and Analysis: Collect fasting blood samples. Perform targeted metabolomic profiling of serum using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify this compound levels.

In Vivo Aged Mouse Model
  • Objective: To evaluate the effect of dietary this compound supplementation on muscle function in aged mice.

  • Protocol:

    • Animal Model: Use aged male mice (e.g., 20-24 months old).

    • This compound Administration: Supplement the diet with this compound. A typical dose for inducing hypertrophy has been reported as 300 mg/kg/day via oral gavage.[16][17] The duration of treatment can range from several days to weeks.[15]

    • Functional Assessment:

      • Grip Strength: Measure forelimb grip strength using a grip strength meter.

      • Fatigue: Assess muscle fatigue by measuring the decline in force during repeated contractions of the tibialis anterior or extensor digitorum longus muscles ex vivo.

    • Tissue Collection and Analysis: At the end of the treatment period, euthanize the mice and collect skeletal muscles (e.g., gastrocnemius, tibialis anterior).

      • NAD+ Quantification: Measure NAD+ levels in muscle tissue homogenates using LC-MS/MS.[9][10]

      • Mitochondrial Activity: Assess the activity of mitochondrial respiratory chain complexes (e.g., Complex I) and citrate (B86180) synthase activity in isolated mitochondria or muscle homogenates.[15]

C. elegans Lifespan and Motility Assay
  • Objective: To determine the effect of this compound on lifespan and healthspan in a simple invertebrate model of aging.[22][23]

  • Protocol:

    • Worm Culture: Grow wild-type C. elegans on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

    • This compound Treatment: Supplement the NGM plates with this compound at various concentrations (e.g., 50 µM has been shown to be effective for lifespan extension).[12]

    • Lifespan Assay: Synchronize a population of worms and transfer them to treatment plates. Score live and dead worms daily. A worm is considered dead if it does not respond to gentle prodding.

    • Motility Assay: At different time points (e.g., day 5 and day 10 of adulthood), measure the body bending rate of the worms in a drop of M9 buffer to assess age-related decline in motor function.[17]

Primary Human Myotube Culture
  • Objective: To investigate the direct effects of this compound on NAD+ metabolism and mitochondrial function in human muscle cells.[8][24]

  • Protocol:

    • Cell Isolation and Culture: Isolate primary myoblasts from skeletal muscle biopsies of healthy and sarcopenic donors.[25][26] Culture and differentiate the myoblasts into myotubes.

    • This compound Treatment: Treat the differentiated myotubes with this compound (e.g., 1 mM for 24 hours).[6]

    • NAD+ Measurement: Lyse the myotubes and quantify intracellular NAD+ levels using a validated LC-MS/MS method.[9][16][27]

    • Mitochondrial Respiration: Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer to assess basal and maximal mitochondrial respiration.

Conclusion

This compound presents a promising nutritional strategy for combating age-related muscle decline.[3] Its well-defined mechanism of action, centered on the enhancement of NAD+ levels via the Preiss-Handler pathway, offers a solid foundation for further research and development.[1] The protocols outlined above provide a framework for researchers to investigate the therapeutic potential of this compound in various models of skeletal muscle aging, from human cohort studies to in vitro cellular assays. Future clinical trials are needed to confirm these preclinical findings in human populations.[12]

References

Synthesis of Trigonelline Hydrochloride for Pharmaceutical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trigonelline (B31793), a naturally occurring alkaloid found in various plants such as fenugreek and coffee beans, has garnered significant interest in pharmaceutical research due to its diverse pharmacological activities.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of this compound hydrochloride (C7H7NO2·HCl), a stable salt form suitable for research and development. The protocols emphasize a green chemistry approach, ensuring safety and environmental friendliness, crucial for pharmaceutical applications. Additionally, this document outlines the key biological activities and signaling pathways of this compound, providing context for its therapeutic potential.

Physicochemical Properties of this compound Hydrochloride

A comprehensive understanding of the physicochemical properties of this compound hydrochloride is essential for its application in pharmaceutical research, from formulation development to analytical method validation.

PropertyValueReference
CAS Number 6138-41-6[4]
Molecular Formula C₇H₇NO₂·HCl[4][5]
Molecular Weight 173.6 g/mol [4][6]
Appearance White crystalline powder[4][6]
Melting Point 230-233 °C[6][7]
Solubility Soluble in water[6][7]
Purity (Typical) ≥ 99% (TLC)[4]
Storage Conditions 0 - 8 °C[4]

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride can be achieved through the methylation of nicotinic acid. A green synthesis approach using dimethyl carbonate as a methylating agent is preferred to avoid the use of toxic reagents like dimethyl sulfate (B86663) or methyl halides.[8]

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound hydrochloride.

Synthesis_Workflow Reactants Nicotinic Acid + Dimethyl Carbonate + K₂CO₃ (catalyst) Reaction Reaction Mixture Reactants->Reaction Filtration1 Filtration Reaction->Filtration1 Concentration1 Reduced Pressure Concentration Filtration1->Concentration1 Acidification Dissolution in HCl (pH 2-3) Concentration1->Acidification Concentration2 Reduced Pressure Concentration Acidification->Concentration2 Purification Dissolution in Anhydrous Methanol Concentration2->Purification Filtration2 Filtration Purification->Filtration2 Crystallization Concentration & Crystallization Filtration2->Crystallization Recrystallization Recrystallization (70% Ethanol) Crystallization->Recrystallization FinalProduct This compound Hydrochloride Recrystallization->FinalProduct Signaling_Pathways cluster_effects Therapeutic Effects Neuroprotection Neuroprotection AntiDiabetic Anti-diabetic AntiInflammatory Anti-inflammatory Antioxidant Antioxidant This compound This compound PPARg PPARγ This compound->PPARg activates GSK GSK This compound->GSK inhibits NFkB NF-κB This compound->NFkB suppresses MAPK MAPK This compound->MAPK suppresses Nrf2 Nrf2 This compound->Nrf2 modulates NGF NGF This compound->NGF stimulates Abeta This compound->Abeta inhibits PPARg->AntiDiabetic GSK->AntiDiabetic NFkB->AntiInflammatory MAPK->AntiInflammatory Nrf2->Antioxidant NGF->Neuroprotection Abeta->Neuroprotection

References

Application Notes and Protocols for Assessing Trigonelline's Effect on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigonelline (B31793), a natural alkaloid found in coffee and fenugreek, has emerged as a promising compound for improving mitochondrial function, particularly in the context of aging and metabolic diseases.[1][2][3] As an NAD+ precursor, this compound plays a crucial role in cellular energy metabolism by boosting NAD+ levels, which are essential for mitochondrial respiration and biogenesis.[1][3][4][5] These application notes provide detailed protocols for assessing the impact of this compound on mitochondrial respiration, offering a comprehensive guide for researchers in academia and the pharmaceutical industry.

Recent studies have demonstrated that this compound supplementation can enhance mitochondrial activity, improve muscle function, and counteract age-related mitochondrial decline.[1][6] Mechanistically, this compound is metabolized through the Preiss-Handler pathway to synthesize NAD+, which in turn activates sirtuin-dependent pathways that promote mitochondrial health.[1][2][3][5] This document outlines key in vitro assays to quantify these effects, including the measurement of oxygen consumption rate (OCR), mitochondrial membrane potential, and ATP production.

Signaling Pathway of this compound's Action on Mitochondria

The proposed mechanism of action for this compound involves its conversion to NAD+, a critical coenzyme in cellular metabolism. This increase in the cellular NAD+ pool enhances the activity of NAD+-dependent enzymes, such as sirtuins, which are key regulators of mitochondrial biogenesis and function.

Trigonelline_Pathway cluster_cell Cell This compound This compound Preiss_Handler Preiss-Handler Pathway This compound->Preiss_Handler NAD NAD+ Preiss_Handler->NAD Metabolism Sirtuins Sirtuins NAD->Sirtuins Activates Mito_Function Improved Mitochondrial Function NAD->Mito_Function Enhances Respiration Mito_Biogenesis Mitochondrial Biogenesis Sirtuins->Mito_Biogenesis Promotes Mito_Biogenesis->Mito_Function

Caption: Proposed signaling pathway of this compound in the cell.

Experimental Protocols

To comprehensively evaluate the effect of this compound on mitochondrial respiration, a multi-assay approach is recommended. The following protocols provide step-by-step instructions for three key assays.

Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial respiration by measuring the OCR.[7][8] This assay provides key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Experimental Workflow:

Caption: Workflow for the Seahorse XF Cell Mito Stress Test.

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., C2C12 myoblasts, HepG2 hepatocytes) in a Seahorse XF96 or XFe96 cell culture microplate at a pre-determined optimal density.

    • Incubate overnight in a standard cell culture incubator (37°C, 5% CO2).

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Treat cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control.

    • Incubate for the desired treatment period (e.g., 24 hours).

  • Seahorse XF Assay:

    • Hydrate (B1144303) Sensor Cartridge: On the day of the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator for at least one hour.

    • Prepare Assay Medium: Warm Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine to 37°C and adjust the pH to 7.4.

    • Cell Plate Preparation: Remove the cell culture medium from the plate and wash twice with the prepared Seahorse assay medium. Add the final volume of assay medium to each well.

    • Incubate the cell plate in a 37°C non-CO2 incubator for one hour to allow the temperature and pH to equilibrate.

    • Load Inhibitor Cartridge: Prepare solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium and load them into the appropriate ports of the hydrated sensor cartridge.

    • Run Assay: Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate to start the Mito Stress Test.

Data Presentation:

ParameterVehicle ControlThis compound (10 µM)This compound (50 µM)This compound (100 µM)
Basal Respiration (pmol/min)
ATP Production (pmol/min)
Maximal Respiration (pmol/min)
Spare Respiratory Capacity (%)
Proton Leak (pmol/min)
Non-Mitochondrial Respiration (pmol/min)
Mitochondrial Membrane Potential (ΔΨm) Assay

The mitochondrial membrane potential is a key indicator of mitochondrial health and is crucial for ATP production. This protocol uses Tetramethylrhodamine, Ethyl Ester (TMRE), a cell-permeant, fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[9][10]

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate.

    • Treat cells with this compound as described in the previous protocol. Include a positive control for depolarization (e.g., 10 µM FCCP for 10-15 minutes).

  • TMRE Staining:

    • Prepare a working solution of TMRE in pre-warmed cell culture medium (final concentration typically 50-200 nM, optimize for your cell type).

    • Remove the treatment medium and add the TMRE-containing medium to each well.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing and Measurement:

    • Gently aspirate the TMRE-containing medium.

    • Wash the cells twice with pre-warmed PBS or assay buffer.

    • Add 100 µL of pre-warmed assay buffer to each well.

  • Fluorescence Reading:

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~549 nm and emission at ~575 nm.

Data Presentation:

TreatmentTMRE Fluorescence (Arbitrary Units)% of Vehicle Control
Vehicle Control 100%
This compound (10 µM)
This compound (50 µM)
This compound (100 µM)
FCCP (Positive Control)
Intracellular ATP Level Assay

Directly measuring ATP levels provides a functional readout of mitochondrial energy production. Commercially available ATP assay kits typically use a luciferase-based reaction to generate a luminescent signal proportional to the amount of ATP.[11][12]

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a white, opaque 96-well plate suitable for luminescence measurements.

    • Treat cells with this compound as previously described.

  • Sample Preparation:

    • After treatment, remove the culture medium.

    • Lyse the cells according to the manufacturer's protocol of the chosen ATP assay kit. This step releases intracellular ATP.

  • ATP Measurement:

    • Prepare the ATP reaction solution (containing luciferase and D-luciferin) as per the kit instructions.

    • Add the reaction solution to each well.

    • Incubate for the recommended time (usually 10-15 minutes) at room temperature to stabilize the luminescent signal.

  • Luminescence Reading:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Normalization:

    • It is recommended to perform a parallel protein quantification assay (e.g., BCA or Bradford) on a duplicate plate to normalize the ATP levels to the total protein content per well.

Data Presentation:

TreatmentLuminescence (RLU)ATP Concentration (µM)Normalized ATP (µM/mg protein)
Vehicle Control
This compound (10 µM)
This compound (50 µM)
This compound (100 µM)

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on mitochondrial respiration. By employing a combination of these assays, researchers can gain a comprehensive understanding of how this compound modulates mitochondrial function at different levels, from oxygen consumption to the direct output of cellular energy in the form of ATP. These methods are essential for the preclinical evaluation of this compound as a potential therapeutic agent for conditions associated with mitochondrial dysfunction.

References

Application Notes and Protocols for Measuring Trigonelline's Impact on Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigonelline, a plant alkaloid found in coffee and fenugreek, has garnered significant interest for its neuroprotective properties. Recent studies have indicated its potential to modulate neurotransmitter systems, which are fundamental to cognitive function and overall brain health. These application notes provide a comprehensive overview of the techniques and detailed protocols for measuring the impact of this compound on the release of key neurotransmitters, including dopamine, noradrenaline, and serotonin. The information is curated for researchers in neuroscience, pharmacology, and drug development to facilitate further investigation into the therapeutic potential of this compound.

Data Presentation

The following tables summarize the effects of this compound on neurotransmitter release based on available scientific literature. It is important to note that while qualitative increases have been consistently reported, specific quantitative data from the primary literature is not always publicly available.

Table 1: In Vivo Effects of this compound on Neurotransmitter Levels in the Hippocampus of Senescence-Accelerated Mouse Prone 8 (SAMP8) Models

NeurotransmitterTreatment GroupChange in ConcentrationMethod of AnalysisReference
DopamineThis compound (5 mg/kg/day for 30 days)Significantly IncreasedELISA[1][2][3]
NoradrenalineThis compound (5 mg/kg/day for 30 days)Significantly IncreasedELISA[1][2][3]
SerotoninThis compound (5 mg/kg/day for 30 days)Significantly IncreasedELISA[1][2][3]

Signaling Pathway

This compound is reported to exert its effects on neurotransmitter release, in part, by modulating inflammatory pathways. Specifically, it has been shown to negatively regulate the Traf6-mediated NF-κB signaling pathway, which leads to a reduction in pro-inflammatory cytokines and a subsequent increase in neurotransmitter levels.[2]

This compound Signaling Pathway This compound This compound Traf6 Traf6 This compound->Traf6 Inhibits NFkB NF-κB Activation Traf6->NFkB Mediates ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6)↓ NFkB->ProInflammatory_Cytokines Leads to Neurotransmitter_Release Neurotransmitter Release (DA, NA, 5-HT)↑ ProInflammatory_Cytokines->Neurotransmitter_Release Suppresses

Caption: this compound's proposed mechanism of action.

Experimental Workflows

Measuring the in vivo effects of this compound on neurotransmitter release involves a systematic workflow from animal model selection and treatment to tissue collection and analysis.

Experimental Workflow Animal_Model Animal Model Selection (e.g., SAMP8 mice) Trigonelline_Admin This compound Administration (e.g., 5 mg/kg/day, oral gavage for 30 days) Animal_Model->Trigonelline_Admin Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) Trigonelline_Admin->Behavioral_Tests Tissue_Collection Tissue Collection (Hippocampus dissection) Behavioral_Tests->Tissue_Collection Sample_Prep Sample Preparation (Homogenization) Tissue_Collection->Sample_Prep Neurotransmitter_Analysis Neurotransmitter Analysis (ELISA, HPLC-ECD, or HPLC-MS/MS) Sample_Prep->Neurotransmitter_Analysis Data_Analysis Data Analysis and Interpretation Neurotransmitter_Analysis->Data_Analysis

References

Application Notes and Protocols: Investigating the Effects of Trigonelline on 3T3-L1 Adipocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the 3T3-L1 cell line to investigate the effects of Trigonelline, a natural alkaloid, on adipocyte differentiation and function. The following sections detail the biological context, experimental protocols, and expected outcomes based on current scientific literature.

Introduction to this compound and 3T3-L1 Cells

This compound, an alkaloid predominantly found in fenugreek and coffee, has garnered attention for its potential therapeutic properties, including anti-diabetic and anti-obesity effects. The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established and widely used in vitro model for studying adipogenesis, the process of pre-adipocyte differentiation into mature, lipid-storing adipocytes.[1][2] This model allows for the controlled investigation of molecular pathways governing fat cell development and metabolism, making it an ideal system to elucidate the mechanisms of action of compounds like this compound.

Summary of this compound's Effects on 3T3-L1 Adipocytes

This compound has been shown to exert multiple effects on 3T3-L1 adipocytes, primarily inhibiting adipogenesis and lipid accumulation, and promoting a "browning" phenotype in white adipocytes.

Table 1: Effects of this compound on Adipogenesis and Lipid Metabolism in 3T3-L1 Cells
Parameter Effect of this compound Treatment Concentration Range Key Molecular Changes
Lipid Accumulation Decreased75-100 μMSuppression of lipid droplet formation.[3][4]
Adipogenesis Inhibited75-100 μMDownregulation of key adipogenic transcription factors.[3][4]
Lipogenesis DecreasedNot specifiedReduction in the expression of genes involved in fatty acid synthesis.[5][6]
Lipolysis PromotedNot specifiedEnhancement of the breakdown of stored fats.[5][6]
Fatty Acid Oxidation PromotedNot specifiedIncreased expression of genes involved in the burning of fatty acids.[5][6]
Table 2: Effects of this compound on Gene and Protein Expression in 3T3-L1 Cells
Gene/Protein Effect of this compound Treatment Observed During Significance
PPARγ DownregulatedAdipocyte DifferentiationMaster regulator of adipogenesis.[3][4]
C/EBPα DownregulatedAdipocyte DifferentiationKey transcription factor in adipogenesis.[3][4]
Adiponectin, Leptin, Resistin DownregulatedAdipocyte DifferentiationAdipokines involved in metabolic regulation.[3][4]
aP2 (FABP4) DownregulatedAdipocyte DifferentiationFatty acid binding protein, marker of mature adipocytes.[3][4]
GLUT-4 DownregulatedAdipocyte DifferentiationGlucose transporter involved in insulin-stimulated glucose uptake.[3][4]
Fatty Acid Synthase (FAS) DownregulatedAdipocyte DifferentiationKey enzyme in lipogenesis.[3][4]
UCP1 UpregulatedMature AdipocytesKey marker of brown/beige adipocytes, involved in thermogenesis.[5][6]
PGC-1α UpregulatedMature AdipocytesCo-activator that promotes mitochondrial biogenesis and browning.[6]
p38 MAPK ActivatedMature AdipocytesSignaling molecule involved in the browning pathway.[5][6]
ATF-2 ActivatedMature AdipocytesTranscription factor downstream of p38 MAPK.[5][6]
AMPK ActivatedMature AdipocytesA key cellular energy sensor that regulates metabolism.

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of this compound on 3T3-L1 adipocytes are provided below.

Protocol 1: 3T3-L1 Cell Culture and Adipocyte Differentiation

This protocol outlines the standard procedure for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM (Dulbecco's Modified Eagle Medium) with high glucose

  • Bovine Calf Serum (BCS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • Phosphate-Buffered Saline (PBS)

  • Culture plates/flasks

Procedure:

  • Preadipocyte Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding for Differentiation: Seed cells in culture plates and grow to confluence. It is critical to allow the cells to become 100% confluent and then maintain them for an additional 48 hours (post-confluence).

  • Initiation of Differentiation (Day 0): Replace the culture medium with a differentiation medium (MDI) consisting of DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

  • Insulin Treatment (Day 2): After 48 hours, replace the MDI medium with DMEM containing 10% FBS and 10 µg/mL insulin.

  • Maintenance (Day 4 onwards): After another 48 hours, switch to a maintenance medium of DMEM with 10% FBS. Replace the medium every 2-3 days.

  • Mature Adipocytes: By day 8-10, cells should be fully differentiated and exhibit a mature adipocyte phenotype with visible lipid droplets.

Protocol 2: Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify the accumulation of intracellular lipid droplets in differentiated 3T3-L1 adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes in culture plates

  • PBS

  • 10% Formalin

  • Oil Red O stock solution (0.5 g in 100 mL isopropanol)

  • 60% Isopropanol (B130326)

  • Distilled water

  • Isopropanol (100%) for quantification

  • Spectrophotometer

Procedure:

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells by adding 10% formalin and incubating for at least 1 hour at room temperature.

  • Washing: Wash the cells twice with distilled water.

  • Isopropanol Wash: Wash the cells with 60% isopropanol for 5 minutes.

  • Staining: Remove the isopropanol and add the Oil Red O working solution (6 parts stock to 4 parts water, filtered). Incubate for 10-20 minutes at room temperature.

  • Washing: Wash the cells 2-5 times with distilled water until the excess stain is removed.

  • Visualization: Observe the stained lipid droplets (red) under a microscope.

  • Quantification (Optional): a. After washing, add 100% isopropanol to each well to elute the stain from the lipid droplets. b. Incubate for 10 minutes with gentle shaking. c. Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol details the steps for analyzing the expression of key adipogenic genes.

Materials:

  • Treated and control 3T3-L1 cells

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., PPARγ, C/EBPα, aP2, UCP1) and a housekeeping gene (e.g., β-actin, GAPDH)

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene, and cDNA template.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, and extension steps).

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protocol 4: Western Blotting for Protein Expression and Signaling Pathway Analysis

This protocol is for assessing the protein levels of key signaling molecules.

Materials:

  • Treated and control 3T3-L1 cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-p38, anti-p38, anti-GLUT4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations: Signaling Pathways and Experimental Workflow

Diagram 1: Experimental Workflow

experimental_workflow cluster_culture Cell Culture & Differentiation cluster_assays Experimental Assays preadipocytes 3T3-L1 Preadipocytes confluence Grow to Confluence (2 days post) preadipocytes->confluence differentiation Induce Differentiation (MDI) + this compound confluence->differentiation maturation Mature Adipocytes differentiation->maturation oil_red_o Oil Red O Staining (Lipid Accumulation) maturation->oil_red_o Analysis qpcr qPCR (Gene Expression) maturation->qpcr Analysis western_blot Western Blot (Protein Expression) maturation->western_blot Analysis

Caption: Workflow for studying this compound's effects on 3T3-L1 adipocytes.

Diagram 2: this compound's Anti-Adipogenic Signaling Pathway

anti_adipogenic_pathway This compound This compound pparg PPARγ This compound->pparg cebpa C/EBPα This compound->cebpa adipogenic_genes Adipogenic Genes (aP2, Adiponectin, etc.) pparg->adipogenic_genes cebpa->adipogenic_genes lipid_accumulation Lipid Accumulation adipogenic_genes->lipid_accumulation adipogenesis Adipogenesis adipogenic_genes->adipogenesis

Caption: this compound inhibits adipogenesis by downregulating PPARγ and C/EBPα.

Diagram 3: this compound-Induced Browning Signaling Pathway

browning_pathway This compound This compound beta3_ar β3-AR This compound->beta3_ar pde4 PDE4 This compound->pde4 p38_mapk p38 MAPK beta3_ar->p38_mapk pde4->p38_mapk inhibition of inhibitor atf2 ATF-2 p38_mapk->atf2 pgc1a PGC-1α atf2->pgc1a ucp1 UCP1 pgc1a->ucp1 browning Adipocyte Browning ucp1->browning

Caption: this compound promotes browning via the β3-AR/p38 MAPK/ATF-2 pathway.

References

Application Notes and Protocols for the Clinical Investigation of Trigonelline Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigonelline, a natural alkaloid found in coffee, fenugreek, and other plants, has garnered significant scientific interest for its potential therapeutic benefits. Preclinical and clinical studies suggest its involvement in crucial metabolic and cellular signaling pathways, indicating its promise in areas such as metabolic disorders, neuroprotection, and age-related muscle decline. This document provides detailed application notes and protocols for the formulation of this compound supplements for clinical investigation, along with methodologies for their quality control and the evaluation of their biological activity.

Formulation of this compound Supplements

For clinical investigation, this compound is typically administered in an oral solid dosage form, such as tablets or capsules. Given its high water solubility, this compound hydrochloride is a suitable salt form for formulation.[1][2][3] The choice between direct compression and wet granulation for tablet manufacturing will depend on the final dosage strength and the flow properties of the powder blend.

Proposed Formulation for Direct Compression

Direct compression is a streamlined and cost-effective method suitable for crystalline substances with good flowability.[4][5]

Table 1: Proposed this compound Tablet Formulation (Direct Compression)

Ingredient Function Percentage (w/w)
This compound HydrochlorideActive Pharmaceutical Ingredient50.0%
Microcrystalline Cellulose (e.g., Avicel® PH 102)Filler/Binder44.5%
Croscarmellose SodiumSuperdisintegrant4.0%
Colloidal Silicon DioxideGlidant0.5%
Magnesium StearateLubricant1.0%
Proposed Formulation for Wet Granulation

Wet granulation is recommended for higher dose tablets or if the powder blend exhibits poor flow or compression characteristics.[6][7][8][9]

Table 2: Proposed this compound Tablet Formulation (Wet Granulation)

Ingredient Function Percentage (w/w)
Intragranular
This compound HydrochlorideActive Pharmaceutical Ingredient50.0%
Lactose MonohydrateFiller30.0%
Povidone K30Binder4.0%
Purified WaterGranulating Fluidq.s.
Extragranular
Microcrystalline Cellulose (e.g., Avicel® PH 102)Filler/Disintegrant10.5%
Croscarmellose SodiumSuperdisintegrant4.0%
Colloidal Silicon DioxideGlidant0.5%
Magnesium StearateLubricant1.0%

Quality Control Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated RP-HPLC method for the quantification of this compound in the formulated supplements.

Table 3: HPLC Method Parameters for this compound Quantification

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (20:80, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 265 nm
Column Temperature 25°C
Run Time 10 minutes

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound hydrochloride reference standard in the mobile phase (1 mg/mL). Prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to one tablet's average weight and dissolve it in a known volume of mobile phase to achieve a theoretical concentration within the calibration range. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Determine the concentration of this compound in the sample by comparing the peak area with the calibration curve.

Dissolution Testing

This protocol is based on the FDA guidelines for highly soluble drug products.[10][11][12][13][14]

Table 4: Dissolution Test Parameters for this compound Tablets

Parameter Condition
Apparatus USP Apparatus 2 (Paddle)
Dissolution Medium 900 mL of 0.1 N HCl
Temperature 37 ± 0.5°C
Paddle Speed 50 RPM
Sampling Times 5, 10, 15, 30, 45, and 60 minutes
Acceptance Criteria Not less than 80% (Q) of the labeled amount of this compound is dissolved in 30 minutes.

Protocol:

  • Place one tablet in each of the six dissolution vessels containing the dissolution medium.

  • Start the apparatus and withdraw samples at the specified time points.

  • Filter the samples immediately through a 0.45 µm filter.

  • Analyze the samples for this compound content using the validated HPLC method described above.

Stability Testing

Stability studies should be conducted according to ICH guidelines to establish the shelf-life of the supplement.[15]

Table 5: ICH Stability Testing Conditions

Study Storage Condition Minimum Duration Testing Frequency
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Bioactivity Assessment Protocols

The following cell-based assays can be used to investigate the biological activity of the formulated this compound supplements.

NAD+ Level Quantification in Cultured Cells

This protocol describes an enzymatic cycling assay to measure intracellular NAD+ levels.[16][17][18][19][20]

Workflow for NAD+ Quantification

cluster_prep Sample Preparation cluster_assay Enzymatic Cycling Assay cluster_analysis Data Analysis cell_culture Cell Culture & Treatment lysis Cell Lysis & Extraction cell_culture->lysis with this compound neutralization Neutralization lysis->neutralization cycling_reagent Add Cycling Reagent neutralization->cycling_reagent incubation Incubate cycling_reagent->incubation readout Measure Absorbance/Fluorescence incubation->readout quantification Quantify NAD+ readout->quantification std_curve Generate Standard Curve std_curve->quantification

Caption: Workflow for NAD+ quantification in cultured cells.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., L6 myotubes) in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound (extracted from the supplement) for a specified duration.

  • NAD+ Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with an acidic extraction buffer (e.g., 0.5 M perchloric acid).

    • Neutralize the lysate with a basic buffer (e.g., 3 M potassium hydroxide).

    • Centrifuge to pellet the precipitate.

  • Enzymatic Cycling Assay:

    • Add the supernatant to a new 96-well plate.

    • Add the NAD+ cycling reagent mix (containing alcohol dehydrogenase, diaphorase, and a colorimetric or fluorometric substrate).

    • Incubate at room temperature, protected from light.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Quantification: Calculate the NAD+ concentration based on a standard curve generated with known concentrations of NAD+.

Nrf2 Signaling Pathway Activation

This protocol describes a luciferase reporter gene assay to assess the activation of the Nrf2 antioxidant response pathway.[21][22][23][24][25]

Nrf2 Luciferase Reporter Assay Workflow

cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Measurement cell_seeding Seed ARE-Luciferase Reporter Cells transfection Transfect (if not a stable cell line) cell_seeding->transfection treatment Treat with this compound transfection->treatment incubation_24h Incubate for 24h treatment->incubation_24h lysis_readout Lyse Cells & Add Luciferase Substrate incubation_24h->lysis_readout luminescence Measure Luminescence lysis_readout->luminescence

Caption: Workflow for the Nrf2 luciferase reporter assay.

Protocol:

  • Cell Culture: Culture cells stably expressing an Antioxidant Response Element (ARE)-luciferase reporter construct (e.g., HepG2-ARE) in a 96-well plate.

  • Treatment: Treat the cells with various concentrations of this compound extract. Include a known Nrf2 activator as a positive control.

  • Incubation: Incubate the cells for 16-24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein content) and express the results as fold induction over the vehicle-treated control.

Insulin (B600854) Signaling Pathway Assessment (GLUT4 Translocation)

This protocol describes a method to assess insulin-stimulated GLUT4 translocation to the plasma membrane in muscle cells.[26][27][28][29][30]

GLUT4 Translocation Assay Workflow

cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_detection Detection cell_culture Culture L6-GLUT4myc Myoblasts differentiation Differentiate into Myotubes cell_culture->differentiation serum_starve Serum Starve differentiation->serum_starve trigonelline_treatment Pre-treat with this compound serum_starve->trigonelline_treatment insulin_stimulation Stimulate with Insulin trigonelline_treatment->insulin_stimulation primary_ab Incubate with anti-myc Antibody insulin_stimulation->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab colorimetric_dev Add Colorimetric Substrate secondary_ab->colorimetric_dev read_absorbance Read Absorbance colorimetric_dev->read_absorbance

Caption: Workflow for the GLUT4 translocation colorimetric assay.

Protocol:

  • Cell Culture: Culture L6 myoblasts stably expressing myc-tagged GLUT4 (L6-GLUT4myc) and differentiate them into myotubes.

  • Serum Starvation: Serum starve the myotubes for 3-4 hours.

  • Treatment: Pre-incubate the cells with this compound extract for a defined period.

  • Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes.

  • Detection of Surface GLUT4:

    • Do not permeabilize the cells.

    • Incubate with a primary antibody against the myc-tag.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a colorimetric HRP substrate and measure the absorbance.

  • Data Analysis: Express the results as a percentage of the insulin-stimulated response in the absence of this compound.

Summary of Quantitative Data

Table 6: Pharmacokinetic Parameters of this compound in Humans

Parameter Value Reference
Tmax (h) 1.0 - 3.0[26]
Cmax (µg/mL) 0.115[26]
Bioavailability ~64.42% (in rats)[11]

Table 7: Safety and Toxicity Data for this compound

Parameter Value Reference
Oral LD50 (rats) 5000 mg/kg[31]
No Observed Adverse Effect Level (NOAEL) No adverse effects at 5000 mg/kg (acute, mice)[31]

Conclusion

These application notes and protocols provide a comprehensive framework for the formulation and preclinical evaluation of this compound supplements for clinical investigation. The detailed methodologies for quality control and bioactivity assessment will ensure the consistency, safety, and efficacy of the investigational product, thereby facilitating its progression through the drug development pipeline. Further optimization of these protocols may be required based on the specific characteristics of the final formulation and the objectives of the clinical trial.

References

Troubleshooting & Optimization

Technical Support Center: Stability of Trigonelline in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of trigonelline (B31793) in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation, storage, and analysis of this compound solutions.

Problem Potential Cause Recommended Solution
Loss of Potency in this compound Standard Solution Degradation due to improper storage conditions (e.g., pH, temperature, light exposure).Prepare fresh solutions. For storage, use a buffered solution at a pH known to be stable, protect from light by using amber vials, and store at refrigerated (2-8 °C) or frozen temperatures. Long-term stability has been noted at -80°C.[1]
Inconsistent Analytical Results Instability of this compound during the analytical procedure. Degradation can be influenced by the pH of the mobile phase or the temperature of the autosampler.Ensure the analytical method is stability-indicating. Maintain the autosampler at a cool temperature (e.g., 8°C) to minimize degradation during analysis.[1] Stock solutions in methanol (B129727) have shown stability for up to 10 days at 4°C.[2]
Appearance of Unknown Peaks in Chromatogram Chemical degradation of this compound into byproducts such as nicotinic acid or N-methylpyridinium.[3] This can be induced by hydrolysis (acidic or basic), oxidation, or heat.[4]Utilize a validated stability-indicating method (see Experimental Protocols) that can resolve this compound from its degradation products. This will allow for accurate quantification of the parent compound.[4]
Precipitation in Buffered Solutions Interaction of the buffer with other components in the solution. For example, phosphate (B84403) buffers can precipitate with divalent cations like Ca²⁺.When working with solutions containing metal ions, consider using a non-coordinating buffer like HEPES or a chelating buffer like citrate (B86180), depending on the experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily affected by pH, temperature, light, and the presence of oxidizing agents. This compound is known to be thermolabile and can undergo degradation under acidic, basic, oxidative, and photolytic conditions.[4]

Q2: What are the main degradation products of this compound?

A2: Under thermal stress, such as coffee roasting, this compound degrades into several compounds, including nicotinic acid (niacin) through demethylation and N-methylpyridinium via decarboxylation. Acid and base hydrolysis also lead to the formation of degradation products.[4]

Q3: What is the optimal pH for storing aqueous solutions of this compound?

A3: While a definitive pH-rate profile from the literature is not available in the provided search results, stress degradation studies covering a pH range of 1-11 indicate that this compound is susceptible to both acidic and alkaline hydrolysis.[4] For general laboratory use, preparing solutions in a neutral or slightly acidic buffer and storing them at low temperatures is recommended to minimize hydrolysis.

Q4: How should I store my aqueous this compound solutions?

A4: For short-term storage, solutions should be kept in a refrigerator (2-8°C) and protected from light. For long-term stability, storing solutions at -80°C is advisable.[1] It is also recommended to use a buffered solution to maintain a stable pH.

Q5: Is this compound sensitive to light?

A5: Yes, forced degradation studies have shown that this compound is susceptible to photodegradation.[4] Therefore, it is crucial to protect this compound solutions from light by using amber-colored vials or by wrapping the container in aluminum foil.

Q6: Can I use a phosphate buffer for my this compound solution?

A6: Phosphate buffers can be used and are physiologically relevant. However, be aware that phosphate can inhibit certain enzymes and may precipitate in the presence of divalent cations.[5][6] If your experiment involves such components, consider alternative buffers like citrate or HEPES.

Q7: Are there any agents I can add to improve the stability of this compound?

A7: Although specific stabilizing agents for this compound are not detailed in the provided search results, the use of antioxidants could be beneficial, especially if the degradation is suspected to be oxidative. This compound itself has been noted for its antioxidant properties, which may contribute to its stability to some extent.[7][8][9]

Quantitative Data on this compound Degradation

The following table summarizes the degradation behavior of this compound under various stress conditions as described in the literature. It should be noted that specific quantitative degradation percentages are not available in the provided search results, so the extent of degradation is described qualitatively based on the findings of stress testing studies.[4]

Stress ConditionReagents and ConditionsObserved DegradationPotential Degradation Products
Acid Hydrolysis 0.1N HCl, refluxed at 60°CSignificant DegradationNicotinic Acid and others
Alkaline Hydrolysis 0.1N NaOH, refluxed at 60°CSignificant DegradationNot specified
Oxidation 0.1-3% H₂O₂, room temperatureDegradation occursNot specified
Thermal (Dry Heat) Elevated temperaturesDegradation occursN-methylpyridinium, Nicotinic acid
Photodegradation Exposure to UV or fluorescent lightDegradation occursNot specified

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is based on the principles outlined in the ICH guidelines for stress testing.[2][10][11]

Objective: To assess the stability of this compound under various stress conditions and to generate its degradation products.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1N

  • Sodium hydroxide (B78521) (NaOH), 0.1N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • Calibrated glassware

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix a portion of the stock solution with 0.1N HCl.

    • Heat the solution at 60°C for a specified period (e.g., 30 minutes).

    • Cool the solution to room temperature and neutralize with 0.1N NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • Mix a portion of the stock solution with 0.1N NaOH.

    • Heat the solution at 60°C for a specified period (e.g., 30 minutes).

    • Cool the solution to room temperature and neutralize with 0.1N HCl.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Oxidative Degradation:

    • Mix a portion of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Thermal Degradation:

    • Keep the solid this compound reference standard in an oven at an elevated temperature (e.g., 105°C) for a specified period.

    • Dissolve the heat-treated solid in the mobile phase to a suitable concentration for analysis.

  • Photodegradation:

    • Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the exposed sample and a control sample stored in the dark.

  • Analysis: Analyze all samples using a validated stability-indicating analytical method (see Protocol 2 or 3).

Protocol 2: Stability-Indicating HPTLC Method

This method is adapted from the validated HPTLC method for this compound and its degradation products.[4][7][12]

Objective: To separate and quantify this compound in the presence of its degradation products.

Materials and Equipment:

  • HPTLC plates pre-coated with silica (B1680970) gel 60F-254

  • HPTLC applicator (e.g., CAMAG Linomat 5)

  • HPTLC developing chamber (twin trough)

  • HPTLC scanner (e.g., CAMAG TLC Scanner 3)

  • Mobile phase: n-propanol:methanol:water (4:1:4, v/v/v)

  • This compound reference standard and stressed samples

Procedure:

  • Sample Application: Apply the standard and stressed samples as bands on the HPTLC plate.

  • Chromatogram Development: Develop the plate in a twin-trough chamber saturated with the mobile phase until the solvent front reaches a specified distance.

  • Drying: Dry the plate in an oven to evaporate the mobile phase.

  • Densitometric Analysis: Scan the dried plate in absorbance mode at 269 nm.

  • Data Analysis: The Rf value for this compound is expected to be approximately 0.46 ± 0.02. The degradation products should have different Rf values, allowing for the specific quantification of this compound.

Protocol 3: Stability-Indicating RP-HPLC Method

This protocol is a composite based on several reported RP-HPLC methods for this compound.[2][13]

Objective: To provide a robust method for the quantification of this compound in stability studies.

Materials and Equipment:

  • HPLC system with a PDA or UV detector

  • C18 or CN reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase: Methanol:Water (e.g., 95:5, v/v), with the aqueous phase adjusted to pH 3.5 with HCl.

  • This compound reference standard and stressed samples

Procedure:

  • System Setup: Equilibrate the HPLC system with the mobile phase at a flow rate of approximately 0.5-1.0 mL/min.

  • Wavelength Selection: Set the detector wavelength to 267 nm.

  • Injection: Inject a fixed volume (e.g., 10-20 µL) of the standard and sample solutions.

  • Data Acquisition and Analysis: Record the chromatograms and integrate the peak areas. The method should be validated to ensure that the peaks for any degradation products are well-resolved from the this compound peak.

Visualizations

This compound This compound Solution Degradation Degradation This compound->Degradation pH pH Change (Acidic or Alkaline) pH->Degradation Temp Elevated Temperature Temp->Degradation Light Light Exposure Light->Degradation Oxidation Oxidizing Agent Oxidation->Degradation Products Degradation Products (e.g., Nicotinic Acid, N-methylpyridinium) Degradation->Products

Caption: Factors leading to the degradation of this compound in aqueous solutions.

start Start: Prepare this compound Solution stress Apply Stress Condition (Acid, Base, Heat, Light, Oxidant) start->stress sample Neutralize/Dilute Sample stress->sample analysis Analyze via Stability-Indicating Method (e.g., HPTLC, HPLC) sample->analysis data Quantify this compound & Identify Degradants analysis->data end End: Assess Stability data->end

Caption: Experimental workflow for a forced degradation study of this compound.

G cluster_0 This compound Degradation Pathways cluster_1 Thermal Degradation cluster_2 Hydrolytic Degradation This compound This compound C₇H₇NO₂ Demethylation N-Demethylation This compound->Demethylation Heat Decarboxylation Decarboxylation This compound->Decarboxylation Heat NicotinicAcid Nicotinic Acid (Niacin) Demethylation->NicotinicAcid NMP N-methylpyridinium Decarboxylation->NMP Trigonelline2 This compound C₇H₇NO₂ Hydrolysis Acid or Base H₂O Trigonelline2->Hydrolysis HydrolysisProducts Hydrolysis Products Hydrolysis->HydrolysisProducts

References

Technical Support Center: Enhancing the Oral Bioavailability of Trigonelline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of Trigonelline (B31793). It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the challenges associated with its low oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound is primarily attributed to its high hydrophilicity and polar nature as a zwitterionic alkaloid. This characteristic limits its passive diffusion across the lipid-rich intestinal epithelial cell membranes, which is a crucial step for absorption into the bloodstream.

Q2: What is the reported oral bioavailability of unmodified this compound in preclinical models?

A2: Studies in Sprague-Dawley rats have reported an absolute oral bioavailability of this compound from a methanol (B129727) extract of coffee beans to be approximately 64.42%[1]. However, this can vary based on the formulation and animal model. For instance, in rabbits, this compound showed a middle rate of absorption and a fast rate of elimination[2][3].

Q3: What are the main strategies to overcome the low oral bioavailability of this compound?

A3: The main strategies focus on modifying the physicochemical properties of this compound or its formulation to enhance its absorption. These include:

  • Nanoformulations: Encapsulating this compound in nanoparticles such as solid lipid nanoparticles (SLNs) or phospholipid complexes (phytosomes) to improve its stability and facilitate its transport across the intestinal barrier.

  • Prodrug Approach: Chemically modifying the this compound molecule to create a more lipophilic prodrug that can easily cross cell membranes and then be converted back to the active this compound within the body.

  • Use of Permeation Enhancers: Co-administering this compound with substances that can transiently and reversibly increase the permeability of the intestinal epithelium.

Q4: Are there any commercially available formulations of this compound with enhanced bioavailability?

A4: Currently, there are no widely marketed pharmaceutical formulations of this compound with clinically proven enhanced bioavailability. Research in this area is ongoing, focusing on the development of novel drug delivery systems.

Troubleshooting Guides

Problem 1: Low and Inconsistent In Vitro Permeability in Caco-2 Cell Assays
Possible Cause Troubleshooting Step Expected Outcome
High Hydrophilicity of this compound Formulate this compound into a nanoformulation (e.g., SLNs, phospholipid complex) before applying to the Caco-2 monolayer.Increased apparent permeability coefficient (Papp) due to enhanced cellular uptake of the formulation.
Efflux Transporter Activity Co-incubate with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) to see if the permeability of this compound increases.A significant increase in the apical-to-basolateral (A-B) transport and a decrease in the basolateral-to-apical (B-A) transport, resulting in a lower efflux ratio.
Poor Monolayer Integrity Ensure the transepithelial electrical resistance (TEER) values are within the acceptable range for your laboratory's standardized Caco-2 cells (typically >250 Ω·cm²) before and after the experiment. Check for Lucifer yellow leakage.Consistent and low Papp values for paracellular markers, indicating a tight and intact cell monolayer.
Low Analytical Sensitivity Optimize the LC-MS/MS method for this compound detection to achieve a lower limit of quantification (LLOQ).Accurate and reproducible quantification of low concentrations of this compound in the receiver compartment.
Problem 2: Low and Variable Oral Bioavailability in Animal Studies
Possible Cause Troubleshooting Step Expected Outcome
Poor Absorption of Unformulated this compound Administer a developed formulation of this compound (e.g., SLNs, phospholipid complex, or prodrug).A significant increase in plasma Cmax and AUC compared to the administration of unformulated this compound.
Rapid First-Pass Metabolism While extensive first-pass metabolism is not the primary issue for this compound, co-administration with a metabolic inhibitor (use with caution and strong scientific rationale) could be investigated if metabolism is suspected.Increased plasma concentrations of this compound.
Inconsistent Formulation Performance Ensure consistent particle size, drug loading, and stability of the formulation for each batch used in the in vivo study.Reduced variability in the pharmacokinetic data between individual animals.
Improper Gavage Technique Ensure proper training on oral gavage to avoid accidental administration into the lungs, which can lead to high variability and animal distress.Consistent and reproducible absorption profiles among the animals in the same group.

Quantitative Data Summary

The following tables present a summary of pharmacokinetic parameters for unmodified this compound from preclinical studies and hypothetical data for enhanced formulations to serve as a target for formulation development.

Table 1: Pharmacokinetic Parameters of Unmodified this compound in Different Animal Models

Animal ModelDose (Oral)CmaxTmax (h)AUC (0-t)Reference
Sprague-Dawley Rat10 mg/kg12.3 ± 2.9 µg/mL1.2 ± 0.44.1 ± 1.2 min·mg/mL[4]
New Zealand White Rabbit10 mg/kg0.121 mg/mL1.307.59 µg/mL·h[4]

Table 2: Hypothetical Pharmacokinetic Parameters of Enhanced this compound Formulations in Rats (Target Profile)

FormulationDose (Oral)Expected CmaxExpected Tmax (h)Expected AUC (0-t)
This compound-SLNs10 mg/kg> 25 µg/mL1.5 - 2.5> 8 min·mg/mL
This compound-Phospholipid Complex10 mg/kg> 20 µg/mL1.0 - 2.0> 7 min·mg/mL
This compound Prodrug10 mg/kg (equivalent)> 30 µg/mL2.0 - 4.0> 10 min·mg/mL

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of this compound-loaded SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Tween® 80, Poloxamer 188)

  • Deionized water

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the accurately weighed amount of this compound to the molten lipid and stir until a clear solution is obtained.

  • Preparation of Aqueous Phase: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication: Subject the coarse emulsion to high-intensity probe sonication for 5-10 minutes in an ice bath to reduce the particle size and form a nanoemulsion.

  • Formation of SLNs: Allow the hot nanoemulsion to cool down to room temperature with gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

In Vitro Permeability Study using Caco-2 Cell Monolayers

This protocol outlines the procedure for assessing the intestinal permeability of this compound and its formulations.

Materials:

  • Caco-2 cells (passage number 20-40)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

  • Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • Transepithelial electrical resistance (TEER) meter

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a suitable density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the culture medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • For apical-to-basolateral (A-B) transport, add the test compound (this compound or its formulation) in HBSS to the apical chamber and fresh HBSS to the basolateral chamber.

    • For basolateral-to-apical (B-A) transport, add the test compound in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux of the drug across the monolayer (µmol/s).

    • A is the surface area of the membrane (cm²).

    • C0 is the initial concentration of the drug in the donor chamber (µmol/cm³).

In Vivo Oral Bioavailability Study in Rats

This protocol provides a general guideline for conducting an oral bioavailability study of a this compound formulation in rats.

Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the animals for at least one week before the experiment. Fast the rats overnight (12-18 hours) with free access to water before drug administration.

  • Drug Administration:

    • Oral Group: Administer the this compound formulation orally by gavage at the desired dose.

    • Intravenous (IV) Group (for absolute bioavailability): Administer a known dose of this compound solution intravenously via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software. The absolute oral bioavailability (F%) can be calculated using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_outcome Outcome unformulated Unformulated this compound sln This compound-SLNs unformulated->sln Formulation Strategies plc This compound-Phospholipid Complex unformulated->plc Formulation Strategies prodrug This compound Prodrug unformulated->prodrug Formulation Strategies caco2 Caco-2 Permeability Assay sln->caco2 plc->caco2 prodrug->caco2 pk_study Rat Pharmacokinetic Study caco2->pk_study Select Promising Formulations bioavailability Enhanced Oral Bioavailability pk_study->bioavailability signaling_pathway cluster_lumen Intestinal Lumen cluster_membrane Intestinal Epithelium cluster_blood Systemic Circulation cluster_conversion Metabolic Conversion (for Prodrugs) trig_formulation This compound Formulation (e.g., SLN, Prodrug) enterocyte Enterocyte trig_formulation->enterocyte Enhanced Permeation bloodstream Bloodstream enterocyte->bloodstream Absorption active_trig Active this compound enterocyte->active_trig Enzymatic Cleavage bloodstream->active_trig Metabolism logical_relationship cluster_causes Primary Causes cluster_solutions Potential Solutions issue Low Oral Bioavailability of this compound hydrophilicity High Hydrophilicity issue->hydrophilicity polarity Zwitterionic Nature issue->polarity nano Nanoformulations hydrophilicity->nano prodrug Prodrug Synthesis hydrophilicity->prodrug polarity->prodrug enhancers Permeation Enhancers polarity->enhancers

References

Technical Support Center: Optimizing HILIC Parameters for Trigonelline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of trigonelline (B31793) using Hydrophilic Interaction Liquid Chromatography (HILIC).

Frequently Asked Questions (FAQs)

Q1: Why is HILIC a suitable technique for this compound analysis?

A1: this compound is a highly polar, zwitterionic compound.[1] This characteristic leads to poor retention on traditional reversed-phase columns like C18.[1] HILIC, which utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, is specifically designed for the retention and separation of such polar compounds.[1]

Q2: What are the typical starting conditions for developing a HILIC method for this compound?

A2: A good starting point for a HILIC method for this compound analysis would be a silica-based HILIC column with a mobile phase consisting of a high percentage of acetonitrile (B52724) (e.g., 85-95%) and a low percentage of an aqueous buffer (e.g., 5-15%) containing a salt like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) at a concentration of 10-20 mM and a pH of around 3-5.

Q3: How does the acetonitrile concentration in the mobile phase affect the retention of this compound?

A3: In HILIC, acetonitrile is the weak solvent. Increasing the acetonitrile concentration in the mobile phase will increase the retention time of polar analytes like this compound. Conversely, decreasing the acetonitrile concentration (i.e., increasing the water content) will decrease the retention time. Retention can be very sensitive to small changes in the mobile phase composition at high organic concentrations.

Q4: What is the role of the buffer and pH in the mobile phase for this compound analysis?

A4: The buffer in the mobile phase helps to maintain a consistent pH and provides counter-ions that can influence the retention and peak shape of ionizable compounds. The pH of the mobile phase is a critical parameter as it affects the charge state of both the this compound molecule and the stationary phase surface (especially for silica-based columns), thereby influencing the electrostatic interactions that contribute to retention. For zwitterionic compounds like this compound, pH adjustments can significantly alter selectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the HILIC analysis of this compound.

Issue 1: Poor or No Retention of this compound
Possible Cause Recommended Solution
Insufficient Acetonitrile in Mobile Phase Increase the percentage of acetonitrile in the mobile phase. In HILIC, a higher organic content leads to stronger retention of polar compounds.
Inappropriate Sample Solvent The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase. Ideally, use the initial mobile phase composition or a higher percentage of acetonitrile. Injecting samples in a high concentration of water can cause poor peak shape and low retention.
Column Not Properly Equilibrated HILIC columns require a longer equilibration time compared to reversed-phase columns to establish a stable water layer on the stationary phase. Equilibrate the column with at least 20-30 column volumes of the initial mobile phase before the first injection and ensure sufficient re-equilibration between runs.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Recommended Solution
Secondary Interactions with Stationary Phase Increase the buffer concentration in the mobile phase (e.g., from 10 mM to 20 mM or higher). This can help to mask residual silanol (B1196071) groups on the stationary phase and reduce peak tailing. However, be mindful of buffer solubility in high organic content.
Inappropriate Mobile Phase pH The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Experiment with adjusting the pH of the mobile phase. For this compound, a pH in the acidic range (e.g., 3-5) is often a good starting point.
Sample Overload Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or the concentration of the sample.
Strong Injection Solvent As mentioned for poor retention, injecting a sample in a solvent significantly stronger (more aqueous) than the mobile phase can cause peak distortion.
Issue 3: Retention Time Drift or Poor Reproducibility
Possible Cause Recommended Solution
Inadequate Column Equilibration Ensure consistent and sufficient equilibration time between injections. The water layer on the HILIC stationary phase can take time to re-establish after a gradient run.
Mobile Phase Instability or Inaccurate Preparation Prepare fresh mobile phase daily. Ensure accurate measurement of the organic and aqueous components, as small variations can lead to significant shifts in retention time, especially at high acetonitrile concentrations. Premixing the mobile phase can sometimes improve reproducibility compared to online mixing.
Temperature Fluctuations Use a column thermostat to maintain a constant column temperature. Fluctuations in ambient temperature can affect retention times.
Mobile Phase pH Drift Ensure the buffer has sufficient capacity to maintain a stable pH.

Data Presentation: HILIC Parameters for this compound Analysis

The following tables summarize typical HILIC parameters used for the analysis of this compound, compiled from various studies.

Table 1: Mobile Phase Composition

Acetonitrile (%)Aqueous Buffer (%)Buffer TypeBuffer Concentration (mM)pH
8515Ammonium Formate103.0
7030Ammonium Acetate104.4
9010Ammonium Acetate205.0
8020Formic Acid in Water0.1% (v/v)~2.7

Table 2: Typical Chromatographic Conditions

ParameterValue
Column Type Silica-based HILIC (e.g., Atlantis HILIC Silica, Kinetex HILIC)
Particle Size (µm) 1.7 - 5
Column Dimensions (mm) 2.1 x 100, 4.6 x 150
Flow Rate (mL/min) 0.2 - 1.0
Column Temperature (°C) 25 - 40
Injection Volume (µL) 1 - 10
Detection UV (265 nm) or Mass Spectrometry

Experimental Protocols

Protocol 1: HILIC-UV Analysis of this compound in Plant Extracts
  • Sample Preparation:

    • Accurately weigh 1 gram of the dried and powdered plant material.

    • Add 20 mL of 70% methanol.

    • Sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: Atlantis HILIC Silica, 3 µm, 4.6 x 150 mm.

    • Mobile Phase: 80% Acetonitrile, 20% 10 mM Ammonium Acetate (pH 4.5).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 265 nm.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes before the first injection.

    • Inject the prepared sample and standards.

    • Identify and quantify the this compound peak based on the retention time and calibration curve of a certified reference standard.

Protocol 2: HILIC-MS/MS Analysis of this compound in Biological Fluids
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or serum, add 300 µL of acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: Kinetex HILIC, 2.6 µm, 2.1 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 95% B to 60% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the appropriate precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis HILIC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plant Extract, Plasma) Extraction Extraction / Precipitation Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Reconstitution Reconstitution in Initial Mobile Phase Filtration->Reconstitution Injection Injection Reconstitution->Injection Separation HILIC Separation (High ACN %) Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis using HILIC.

HILIC_Troubleshooting cluster_retention Retention Issues cluster_shape Peak Shape Issues Start Chromatographic Issue with this compound Peak PoorRetention Poor or No Retention Start->PoorRetention RetentionDrift Retention Time Drift Start->RetentionDrift PeakTailing Peak Tailing Start->PeakTailing PeakFronting Peak Fronting / Splitting Start->PeakFronting Sol_IncreaseACN Increase Acetonitrile % PoorRetention->Sol_IncreaseACN Sol_Equilibrate Increase Equilibration Time PoorRetention->Sol_Equilibrate Sol_SampleSolvent Check Sample Solvent PoorRetention->Sol_SampleSolvent RetentionDrift->Sol_Equilibrate Sol_TempControl Use Column Thermostat RetentionDrift->Sol_TempControl Sol_FreshMobilePhase Prepare Fresh Mobile Phase RetentionDrift->Sol_FreshMobilePhase Sol_IncreaseBuffer Increase Buffer Concentration PeakTailing->Sol_IncreaseBuffer Sol_AdjustpH Adjust Mobile Phase pH PeakTailing->Sol_AdjustpH PeakFronting->Sol_SampleSolvent Sol_ReduceLoad Reduce Sample Load PeakFronting->Sol_ReduceLoad

Caption: Troubleshooting decision tree for HILIC analysis of this compound.

References

Technical Support Center: Large-Scale Trigonelline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Trigonelline (B31793).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale this compound synthesis?

A1: There are two main approaches for large-scale production of this compound:

  • Extraction from Natural Sources: this compound can be extracted from various plants, most notably fenugreek seeds (Trigonella foenum-graecum) and coffee beans.[1][2][3] However, the concentration in these sources is often low (e.g., 0.1037-0.3548% in fenugreek), making the extraction process resource-intensive and costly for industrial applications.[4][5]

  • Chemical Synthesis: This is often the more controlled and cost-effective method for achieving high purity and yield on a large scale.[1] A common method involves the methylation of nicotinic acid.[1][2]

Q2: What are the key challenges in the chemical synthesis of this compound?

A2: Researchers often encounter the following challenges:

  • By-product Formation: A significant issue is the formation of impurities, particularly the this compound methyl ester, which can lead to a substantial loss of yield (20-30%).[5]

  • Use of Hazardous Reagents: Traditional synthesis routes may use toxic methylating agents like dimethyl sulfate (B86663), posing environmental and safety risks.[4][5]

  • Purification Difficulties: Separating this compound from structurally similar compounds and reaction by-products can be complex.[6][7][8][9]

  • Process Scalability: Optimizing reaction conditions such as temperature and stirring for large-scale production can be challenging.[5]

  • Product Stability: this compound is sensitive to high temperatures and can decompose above 200°C.[10]

Q3: Are there "greener" alternatives for this compound synthesis?

A3: Yes, research has focused on developing more environmentally friendly synthesis routes. One promising alternative involves using dimethyl carbonate as a "green" methylating reagent in a one-step process. This method avoids the use of toxic reagents like dimethyl sulfate and can offer high conversion rates of nicotinic acid (70-94.6%) and high purity of the final product (97.4-99.2%).[4]

Q4: What is the typical yield and purity I can expect from chemical synthesis?

A4: The yield and purity are highly dependent on the chosen synthesis route and optimization of reaction conditions. For example, a process using dimethyl carbonate and nicotinic acid has reported yields of up to 81.7% with a purity of 99.1% as determined by HPLC.[4] Another process utilizing dimethyl sulfate and nicotinic acid, followed by purification, has achieved a purity of 99.5%.[5]

Troubleshooting Guides

Problem 1: Low Yield in Chemical Synthesis
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] Ensure the reaction is carried out for the specified duration (e.g., 2-24 hours) and at the optimal temperature (e.g., 0-100°C).[4]
Formation of By-products High reaction temperatures can favor the formation of the this compound methyl ester impurity.[5] Maintain the recommended reaction temperature to minimize this side reaction.
Suboptimal Reagent Ratio The molar ratio of nicotinic acid to the methylating agent is crucial. For instance, in the dimethyl carbonate method, a molar ratio of 1:1 to 1:10 is suggested.[4]
Problem 2: Product Contamination and Impurities
Potential Cause Troubleshooting Step
Presence of Salt By-products After the reaction, treat the product with a suitable organic solvent like methanol (B129727) to remove salt by-products.[5]
Residual Starting Material Optimize reaction time and temperature to ensure complete conversion of nicotinic acid. Use purification methods like recrystallization to remove any unreacted starting material.
Co-isolation of Similar Compounds (e.g., Choline) Employ purification techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for efficient separation.[6][7][8][9]
Problem 3: Difficulty with Product Purification
Potential Cause Troubleshooting Step
Improper Solvent Selection for Recrystallization This compound is highly soluble in water and soluble in alcohols, but nearly insoluble in organic solvents like ether and chloroform.[10] Recrystallization from 70% ethanol (B145695) or isopropanol (B130326) has been shown to be effective.[4][5]
Inefficient Removal of Impurities Multiple recrystallizations may be necessary to achieve the desired purity.[4] Consider using a combination of purification techniques, such as an initial solvent wash followed by recrystallization.

Quantitative Data Summary

Synthesis Method Starting Materials Yield Purity (HPLC) Reference
Chemical SynthesisNicotinic acid, Dimethyl carbonate, K₂CO₃78.5%97.4%[4]
Chemical SynthesisNicotinic acid, Dimethyl carbonate, K₂CO₃81.7%99.1%[4]
Chemical SynthesisNicotinic acid, Dimethyl sulfate-99.5%[5]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride using Dimethyl Carbonate

This protocol is based on a "green" chemistry approach to synthesize this compound hydrochloride.

Materials:

  • Nicotinic acid

  • Dimethyl carbonate

  • Potassium carbonate (K₂CO₃)

  • 4 mol/L Hydrochloric acid

  • Anhydrous methanol

  • 70% Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser and stirrer, dissolve nicotinic acid (0.40 mol) in dimethyl carbonate (0.80 mol).

  • Add potassium carbonate (0.40 mol) and stir for 10 minutes.

  • Heat the mixture in a water bath at 50°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, separate the potassium carbonate by centrifugation.

  • Remove the unreacted dimethyl carbonate under reduced pressure at a liquid phase temperature of 60-85°C.

  • Dissolve the residual solid in 4 mol/L hydrochloric acid and adjust the pH. Remove the solvent under reduced pressure.

  • Add an appropriate amount of anhydrous methanol to the residual solid, shake well, and let it stand. Separate the insoluble matter by centrifugation.

  • Concentrate the filtrate to induce crystallization.

  • Collect the solid by suction filtration and recrystallize it three times with 50 ml of 70% ethanol to obtain the final product.[4]

Visualizations

Diagram 1: Biosynthesis of this compound

This compound Biosynthesis NA Nicotinic Acid Trig This compound NA->Trig Methylation SAM S-adenosyl-L-methionine (Methyl Donor) SAH S-adenosyl-L-homocysteine SAM->SAH Donates Methyl Group Enzyme Nicotinate N-methyltransferase Enzyme->NA

Caption: Biosynthesis pathway of this compound from Nicotinic Acid.

Diagram 2: Chemical Synthesis Workflow

This compound Synthesis Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification Start Nicotinic Acid + Methylating Agent Reaction Reaction under controlled temperature Start->Reaction Filtration Filtration to remove solid by-products Reaction->Filtration Crude Product Concentration Solvent removal under reduced pressure Filtration->Concentration Recrystallization Recrystallization (e.g., with 70% Ethanol) Concentration->Recrystallization Drying Drying Recrystallization->Drying Final_Product Final_Product Drying->Final_Product Pure this compound

Caption: General workflow for the chemical synthesis and purification of this compound.

References

How to increase the purity of extracted Trigonelline.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of extracted Trigonelline (B31793).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound extracts?

A1: Crude extracts, particularly from sources like fenugreek seeds, often contain several co-extracted substances. The most common impurities include choline (B1196258), which has similar physicochemical properties to this compound, making separation challenging. Other significant impurities are mucilage and steroidal saponins.[1][2][3][4]

Q2: My this compound sample appears to be degrading during purification. What are the likely causes?

A2: this compound is sensitive to high temperatures and certain pH conditions. Thermal degradation has been observed at temperatures of 180°C and above.[5] For instance, heating at 180°C for more than 15 minutes can cause decomposition.[5] Furthermore, this compound is susceptible to both acid and alkali hydrolysis.[6] To prevent degradation, avoid excessive heat during solvent evaporation and maintain a neutral pH whenever possible.

Q3: Can I store my crude or purified this compound? What are the optimal conditions?

A3: this compound is reported to be quite stable when frozen, showing stability for up to 11 months under such conditions.[5] For long-term storage, keeping the extract or purified compound in a frozen state is recommended to prevent degradation.

Q4: What is the most effective solvent for the initial extraction of this compound?

A4: The choice of solvent significantly impacts the yield and initial purity. Methanol (B129727) is commonly used for extracting this compound from defatted fenugreek seeds.[1][7][8] Studies on green coffee beans have shown that hydroalcoholic solvents are effective, with 90% ethanol (B145695) providing a higher extraction efficiency compared to water or lower ethanol concentrations.[9]

Troubleshooting Guides

Issue 1: Low Purity After Initial Solvent Extraction

  • Problem: The purity of the this compound extract is insufficient after the initial extraction step, with significant amounts of non-alkaloidal components present.

  • Solution:

    • Defatting: For seed-based sources, ensure a thorough defatting step (e.g., with petroleum ether) is performed before the primary extraction. This removes lipids that can interfere with subsequent purification.[7]

    • Solvent Partitioning (Enrichment): Introduce a liquid-liquid extraction step. After the primary hydroalcoholic extraction, partitioning with a non-polar solvent like ethyl acetate (B1210297) can effectively remove soluble impurities, thereby increasing the concentration of this compound in the aqueous phase.[9] This method has been shown to increase this compound content from 2.34% to 6.67% in green coffee bean extracts.[9]

Issue 2: Co-elution or Poor Separation of this compound and Choline

  • Problem: Choline, having similar properties to this compound, is proving difficult to separate using standard chromatographic techniques.

  • Solution:

    • Preparative Thin-Layer Chromatography (TLC): This technique has been successfully used to separate this compound from choline.[1][2][3] By carefully selecting the mobile phase, distinct bands for this compound and choline can be achieved, allowing for physical separation and isolation.

    • HPLC Method Optimization: For High-Performance Liquid Chromatography (HPLC), experiment with different stationary phases. While C18 columns are common, a cyano (CN) column has been used effectively for separating and detecting this compound.[10] Adjusting the mobile phase pH with acids like hydrochloric acid can also improve resolution.[10]

Issue 3: Difficulty Confirming the Purity of the Final Product

  • Problem: A single analytical method does not provide sufficient confidence in the purity of the isolated this compound.

  • Solution:

    • Orthogonal Methods: Employ multiple analytical techniques to confirm purity.

      • HPLC/UPLC-MS/MS: This provides quantitative data on purity and can identify and quantify trace impurities.[11][12]

      • Infrared (IR) Spectroscopy: Compare the IR spectrum of your isolated compound with a certified this compound standard. Superimposable spectra are a strong indicator of purity.[1][7]

      • Melting Point Analysis: A sharp melting point that matches the literature value for this compound hydrochloride (approx. 260°C) indicates high purity.[7] Impurities will typically cause a depression and broadening of the melting point range.

Data Presentation

Table 1: Effect of Extraction Solvent on this compound Content in Green Coffee Beans [9]

TrialExtraction SolventThis compound Content (% w/w) Before EnrichmentThis compound Content (% w/w) After Enrichment with Ethyl Acetate
T1Water0.41%Not Reported
T230% Ethanol1.68%Not Reported
T350% EthanolNot Reported4.14%
T470% EthanolNot Reported5.70%
T590% Ethanol2.34%6.67%

Table 2: Comparison of Analytical Methods for this compound Quantification

MethodColumn/Stationary PhaseMobile PhaseLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
RP-HPLCCosmosil CN-MSMethanol:Water (95:5, v/v), pH 3.5 with HCl5.00 ng/mL50.00 ng/mL[10]
LC-MS/MSZorbax C18 (50mm x 4.6mm, 5µ)0.1% Formic acid in Water:Methanol (20:80)1.0 ng/mL10.0 ng/mL[11]
UPLC-MS/MSC18Water:Ethanol (30:70)Not specifiedNot specified[13]

Experimental Protocols

Protocol 1: Extraction and Chromatographic Purification from Fenugreek Seeds [1][3][7]

  • Defatting: Crush 500g of authenticated fenugreek seeds and subject them to soxhlet extraction with petroleum ether for 48 hours to remove fats and oils. Air dry the defatted seed powder.

  • Methanol Extraction: Macerate the dried powder in 500 ml of methanol for 4 hours with occasional shaking. Filter the mixture. Add a fresh 500 ml of methanol to the seed residue and leave it overnight.

  • Combine and Concentrate: Combine the methanol filtrates and concentrate them under vacuum to yield the crude extract.

  • Initial Cleanup: Note that the crude extract may contain dyes and gummy substances that need to be removed in subsequent steps.

  • Preparative TLC: Apply the concentrated extract to preparative TLC plates. Develop the plates using an appropriate solvent system (e.g., n-propanol-methanol-water).

  • Isolation: Identify the this compound band using a standard reference and UV light or a visualizing agent like Dragendorff's reagent. Scrape the corresponding silica (B1680970) from the plate.

  • Final Extraction: Elute the this compound from the silica using a suitable solvent (e.g., methanol). Filter and evaporate the solvent to obtain purified this compound.

  • Purity Confirmation: Confirm the purity of the isolated compound using HPLC, IR, and melting point analysis.

Protocol 2: Purity Analysis by RP-HPLC [10]

  • Standard Preparation: Prepare a stock solution of this compound standard (1000 µg/mL) in methanol. Create a series of working standards by serial dilution.

  • Sample Preparation: Prepare a methanolic extract of the sample (e.g., 1:10 w/v for seed powder). Vortex, sonicate, or shake for an extended period (e.g., 12 hours) to ensure complete extraction. Filter the extract through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a PDA or UV detector.

    • Column: Cosmosil CN-MS column.

    • Mobile Phase: Methanol:Distilled Water (95:5, v/v), with the pH adjusted to 3.5 using hydrochloric acid.

    • Detection Wavelength: 267 nm.

    • Flow Rate: 1.0 mL/min (typical, may require optimization).

  • Analysis: Inject the standard solutions to create a calibration curve. Inject the sample solution and quantify the this compound content by comparing its peak area to the calibration curve.

Visualizations

G cluster_start Raw Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Purity Analysis & Final Product Start Plant Material (e.g., Fenugreek Seeds) Defat Defatting (Petroleum Ether) Start->Defat Extract Solvent Extraction (Methanol or 90% Ethanol) Defat->Extract Concentrate Concentration (Vacuum Evaporation) Extract->Concentrate Enrich Enrichment (Optional) (Ethyl Acetate Wash) Concentrate->Enrich Chrom Chromatography (Prep-TLC or Column) Enrich->Chrom Crystal Crystallization / Co-crystallization Chrom->Crystal Analysis Purity Confirmation (HPLC, IR, MP) Crystal->Analysis Final Pure this compound Analysis->Final

Caption: General workflow for this compound extraction and purification.

G Start Low Purity in Crude Extract? Impurity_ID Identify Primary Impurity (e.g., via HPLC-MS) Start->Impurity_ID Yes Choline Choline is the main impurity Impurity_ID->Choline Saponins Saponins / Non-polar compounds are present Impurity_ID->Saponins Prep_TLC Use Preparative TLC for separation Choline->Prep_TLC Yes Partition Perform Solvent Partitioning (e.g., Ethyl Acetate) Saponins->Partition Yes Result Higher Purity This compound Prep_TLC->Result Partition->Result

Caption: Troubleshooting decision tree for low this compound purity.

References

Troubleshooting Trigonelline's Solubility in Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when preparing and using trigonelline (B31793) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what form is it typically used for cell culture experiments?

A1: this compound is a natural alkaloid found in various plants, including fenugreek and coffee beans.[1][2] For research purposes, it is often used in its hydrochloride salt form (this compound hydrochloride) to improve its stability and solubility.[3][4]

Q2: In which solvents can I dissolve this compound for my cell culture experiments?

A2: this compound and its hydrochloride salt are soluble in several organic solvents suitable for cell culture, including Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[4] It is also reported to be very soluble in water.[5]

Q3: What is the recommended storage condition for a this compound stock solution?

A3: Once prepared, it is recommended to aliquot the stock solution and store it at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[3] This helps to prevent degradation from repeated freeze-thaw cycles.[3]

Q4: What are some of the known signaling pathways affected by this compound?

A4: this compound has been shown to modulate several key signaling pathways in cells. These include the Keap1-Nrf2 pathway, the PI3K/Akt/mTOR pathway, the Wnt/β-catenin signaling pathway, and the MAPK signaling pathway.[1][2][6][7][8]

Quantitative Data: Solubility of this compound

The following table summarizes the solubility of this compound hydrochloride in a common solvent used for cell culture stock solutions.

CompoundSolventSolubilityMolar ConcentrationNotes
This compound HydrochlorideDMSO18 mg/mL103.68 mMReduced solubility may be observed in DMSO that has absorbed moisture. It is recommended to use fresh, anhydrous DMSO.[9]
5 mg/mL28.8 mM

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Hydrochloride Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound hydrochloride.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need 17.36 mg of this compound hydrochloride (Molecular Weight: 173.6 g/mol ).

  • Weigh the compound: Carefully weigh out the calculated amount of this compound hydrochloride powder and place it into a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

  • Dissolve the compound: Vortex the tube until the this compound hydrochloride is completely dissolved. Gentle warming to 37°C may aid in dissolution.

  • Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Troubleshooting Guides

Issue: Precipitation Occurs Immediately Upon Adding this compound Stock to Cell Culture Media

Question: I dissolved this compound hydrochloride in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I resolve this?

Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a non-aqueous solvent like DMSO is rapidly diluted into an aqueous solution where it is less soluble.[10]

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
Improper Dilution Technique Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.[11]Perform a serial dilution. First, dilute the high-concentration stock to an intermediate concentration in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Add the stock solution dropwise while gently swirling the media.[10][11]
Low Temperature of Media The solubility of many compounds decreases at lower temperatures. Adding the stock to cold media can induce precipitation.Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[10]
High DMSO Concentration in Final Solution While DMSO is a good solvent for this compound, high final concentrations of DMSO can be toxic to cells.[12][13]Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally at or below 0.1%. Ensure you have a vehicle control (media with the same percentage of DMSO) in your experiments.
Issue: this compound Precipitates in the Media After a Period of Incubation

Question: My media containing this compound appears clear initially, but after a few hours or a day in the incubator, I notice a cloudy or crystalline precipitate. What could be the cause?

Answer: Delayed precipitation can occur due to the compound's instability in the culture medium over time or interactions with media components.[11]

Potential CauseExplanationRecommended Solution
Compound Instability This compound may not be stable in the aqueous, buffered environment of the cell culture medium for extended periods at 37°C.Prepare fresh this compound-containing media immediately before each experiment or media change.
Interaction with Media Components This compound may interact with salts, proteins (especially if using serum), or other components in the media, forming insoluble complexes over time.[14]If possible, try a different basal media formulation. If using serum, consider reducing the serum percentage or using a serum-free medium if compatible with your cell line.
Media Evaporation Evaporation of water from the culture plates in the incubator can lead to an increase in the concentration of all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification in your cell culture incubator. Use culture plates with tight-fitting lids and consider sealing the plates with a gas-permeable membrane for long-term experiments.
pH Shift in Media Cellular metabolism can cause the pH of the culture medium to change over time. A shift in pH can alter the solubility of the compound.Monitor the pH of your culture medium. Ensure that the medium is adequately buffered (e.g., with HEPES) if your cells produce large amounts of acidic byproducts.

Visualizations

G Troubleshooting this compound Precipitation Workflow cluster_0 Problem Identification cluster_1 Immediate Precipitation cluster_2 Delayed Precipitation cluster_3 Solutions start Precipitation Observed check_conc High Final Concentration? start->check_conc Immediately check_stability Compound Instability? start->check_stability After Incubation check_dilution Improper Dilution? check_conc->check_dilution No sol_conc Lower Concentration check_conc->sol_conc Yes check_temp Cold Media? check_dilution->check_temp No sol_dilution Use Serial Dilution & Swirl check_dilution->sol_dilution Yes sol_temp Pre-warm Media to 37°C check_temp->sol_temp Yes check_interaction Media Interaction? check_stability->check_interaction No sol_fresh Prepare Fresh Media check_stability->sol_fresh Yes check_evap Evaporation? check_interaction->check_evap No sol_media Change Media Formulation check_interaction->sol_media Yes sol_humid Ensure Proper Humidification check_evap->sol_humid Yes

Caption: A workflow diagram for troubleshooting this compound precipitation.

G Simplified this compound-Modulated Nrf2 Signaling Pathway cluster_0 Upstream Signaling cluster_1 Nrf2 Regulation cluster_2 Downstream Effects EGFR EGFR ERK ERK1/2 EGFR->ERK Nrf2 Nrf2 ERK->Nrf2 Phosphorylation Keap1 Keap1 Keap1->Nrf2 Inhibition Nrf2_nuc Nuclear Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Genes Target Gene Expression ARE->Genes This compound This compound This compound->EGFR

Caption: this compound's inhibitory effect on the EGFR/ERK/Nrf2 pathway.[7]

References

Mitigating batch-to-batch variability in Trigonelline extracts.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability in Trigonelline extracts. Below you will find troubleshooting guides and frequently asked questions to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

This compound is a bioactive plant alkaloid, chemically known as 1-Methylpyridinium-3-carboxylate.[1] It is found in various plants, with common sources including fenugreek seeds (Trigonella foenum-graecum), coffee beans, and Sakurajima radish.[1][2][3][4]

Q2: What are the known biological activities of this compound?

This compound is recognized for a range of pharmacological effects, including antidiabetic, neuroprotective, and anti-inflammatory properties.[4] It has been shown to improve vascular endothelial function by stimulating nitric oxide (NO) production through the activation of endothelial NO synthase (eNOS).[2]

Q3: What are the primary causes of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in this compound extracts can be attributed to several factors:

  • Raw Material Source: The geographical location, climate, and soil conditions where the plants are grown can significantly influence the concentration of this compound.[5][6]

  • Harvesting Time: The developmental stage of the plant at the time of harvest can affect the phytochemical profile, including the this compound content.[6]

  • Post-Harvest Processing: Drying and storage conditions of the plant material can lead to degradation of active compounds.[5][6]

  • Extraction Method: The choice of solvent, temperature, and duration of extraction can impact the yield and purity of this compound.[6] Extracts made directly from crude plant material can show wide variation in composition and therapeutic effects.[7]

Q4: How can I standardize my this compound extracts?

Standardization is crucial for ensuring consistent quality and therapeutic efficacy.[7] This involves implementing quality control measures at every stage, from raw material selection to the final extract. Key steps include:

  • Authentication of Raw Material: Proper botanical identification is essential.

  • Standardized Extraction Protocol: Use a consistent and validated extraction method.

  • Quantification of this compound: Employ a validated analytical method, such as HPLC or UPLC-MS/MS, to quantify the this compound content in each batch.[3][8]

  • Chemical Fingerprinting: Utilize chromatographic techniques to create a chemical fingerprint of the extract to ensure the overall phytochemical profile is consistent.[9]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Extract

Problem: You are observing a significantly lower than expected yield of this compound in your extract.

Possible Cause Troubleshooting Step
Suboptimal Extraction Solvent The choice of solvent significantly impacts this compound yield. Water has been shown to be a highly effective solvent for this compound extraction from Fenugreek seeds.[10] Experiment with different solvents and solvent-to-sample ratios. For green coffee beans, 90% ethanol (B145695) has been shown to be effective.[4][11]
Inefficient Extraction Method Consider optimizing your extraction technique. Methods like microwave-assisted extraction (MAE) and ultrasonic-assisted extraction have been shown to be more efficient than conventional methods like maceration or heat reflux.[12]
Degradation during Extraction This compound can degrade at high temperatures.[2] If using a heat-based extraction method, monitor and control the temperature to avoid degradation. For instance, this compound in Sakurajima radish was found to decompose after 15 minutes at 180°C.[2]
Improper Plant Material Preparation The physical state of the plant material can affect extraction efficiency. Grinding or powdering the raw material can increase the surface area and improve solvent penetration, leading to higher yields.[3]
Issue 2: Inconsistent Bioactivity of Extracts Despite Similar this compound Concentration

Problem: Different batches of your extract show varying biological effects in your assays, even though the quantified this compound concentration is similar.

Possible Cause Troubleshooting Step
Presence of Interfering Compounds The extract is a complex mixture. Other compounds within the extract may have synergistic or antagonistic effects on the bioactivity of this compound.[6]
Improper Sample Preparation Ensure the extract is completely dissolved in the appropriate solvent for your bioassay and that the final concentration is accurate.[6]
Assay Variability Standardize your bioassay protocol, including cell line passages, reagent concentrations, and incubation times, to minimize experimental variability.[6]
Degradation of this compound in Assay Medium Assess the stability of this compound under your specific bioassay conditions (e.g., pH, temperature, light exposure). This compound is susceptible to degradation under certain stress conditions like acid and alkali hydrolysis, and oxidation.[13]
Issue 3: Issues with HPLC/UPLC-MS/MS Analysis of this compound

Problem: You are encountering issues such as peak tailing, ghost peaks, or retention time shifts during the analysis of your this compound extract.

Possible Cause Troubleshooting Step
Suboptimal Mobile Phase Optimize the mobile phase composition. A gradient of water and ethanol or methanol (B129727) with 0.1% formic acid has been successfully used for this compound analysis.[8][14]
Column Contamination Implement a column washing protocol between injections to remove any strongly retained compounds from the extract.
Matrix Effects (in MS) The complex nature of plant extracts can lead to ion suppression or enhancement in the mass spectrometer. Dilute the sample or use a sample clean-up method like solid-phase extraction (SPE).
Inadequate Sample Filtration Ensure all samples and standards are filtered through a 0.2 µm syringe filter before injection to prevent particulates from clogging the system.[3]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound from Fenugreek Seeds

This protocol is adapted from a method for extracting this compound from fenugreek seeds.[3]

  • Sample Preparation: Weigh 100 mg of powdered fenugreek seeds.

  • Solvent Addition: Add 10 mL of the desired solvent (e.g., water, ethanol, or acetone).

  • Ultrasonication: Place the sample in an ultrasonic dismembrator. Set the amplitude to 30% and the pulse to 30/10 seconds (on/off).

  • Extraction Time: Sonicate for a defined period (e.g., 15 minutes).

  • Centrifugation: Centrifuge the mixture to pellet the solid material.

  • Collection: Collect the supernatant containing the extracted this compound.

  • Filtration: Filter the supernatant through a 0.2 µm syringe filter prior to analysis.

Protocol 2: UPLC-MS/MS Quantification of this compound

This protocol provides a method for the quantitative analysis of this compound in extracts.[3][8]

  • Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in HPLC-grade ethanol. Create a series of working standards by diluting the stock solution to concentrations ranging from 0.1 to 500 ppb.[3][8]

  • Chromatographic Conditions:

    • Column: C18 column

    • Mobile Phase: A gradient of water (A) and ethanol (B)[3][8] or 0.1% Formic acid in water:Methanol (20:80%v/v).[14]

    • Flow Rate: 0.5 mL/min[14]

    • Injection Volume: 1-5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • Ion Transition: m/z 138.0 → 92.5[14]

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the extract samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

Table 1: Comparison of Solvents for this compound Extraction from Fenugreek Seeds

SolventMean this compound Concentration (ppb)Standard Deviation (ppb)
Water392.7132.4
Ethanol91.983.3
Acetone59.530.9

Data adapted from a study on this compound extraction from fenugreek seeds of different origins.[10]

Table 2: Effect of Roasting on this compound Content in Coffee Beans

Coffee CultivarThis compound in Raw Beans (mg/g)This compound in Roasted Beans (mg/g)Degradation (%)
Laurina10.27.2628.76
Arara8.97.1120.11
Yellow Catuai8.87.4315.57
Guesha9.57.8217.68

Data adapted from a study on the effect of roasting on bioactive compounds in different coffee cultivars.[15]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis cluster_qc Quality Control raw_material Raw Material (e.g., Fenugreek Seeds) extraction Extraction (e.g., UAE with Water) raw_material->extraction filtration Filtration (0.2 µm) extraction->filtration hplc UPLC-MS/MS Analysis filtration->hplc Extract quantification Quantification hplc->quantification standardization Standardization quantification->standardization batch_release Batch Release standardization->batch_release

Caption: Experimental workflow for this compound extraction, analysis, and quality control.

signaling_pathway This compound This compound eNOS_inactive eNOS (inactive) This compound->eNOS_inactive Activates eNOS_active eNOS (active) (Phosphorylated) eNOS_inactive->eNOS_active Phosphorylation NO Nitric Oxide (NO) eNOS_active->NO Catalyzes conversion L_Arginine L-Arginine L_Arginine->NO Vasodilation Vasodilation NO->Vasodilation Leads to

Caption: Proposed signaling pathway for this compound-induced vasodilation.

References

Technical Support Center: Optimizing Trigonelline Dosage for Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trigonelline (B31793) in neuroinflammation studies.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for an in vivo study of this compound for neuroinflammation?

A good starting point depends on the animal model and the specific goals of your study. Based on published literature, oral administration is common. For mice, doses ranging from 5 mg/kg to 100 mg/kg per day have shown efficacy in reducing neuroinflammation and improving cognitive function.[1][2][3] In rats, oral doses of 20-80 mg/kg per day have been used successfully to mitigate lipopolysaccharide (LPS)-induced cognitive decline.[4][5] For more acute models, such as stroke or epilepsy, intraperitoneal (i.p.) injections of 100 mg/kg have been effective.[6][7][8]

Q2: What concentrations of this compound should I use for in vitro experiments with microglia or neuronal cells?

For in vitro studies, concentrations typically range from 6.25 µM to 100 µM. Pre-treatment of primary hippocampal neurons with 6.25, 12.5, and 25 µM this compound significantly reduced inflammatory cytokine release after oxygen-glucose deprivation.[9] In human neuroblastoma cells (SK-N-SH), concentrations up to 100 µM were not cytotoxic over a six-day period, and 30 µM was shown to improve neurite outgrowth.[10] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.

Q3: How should I prepare this compound for administration? It has limited solubility.

This compound is readily soluble in water and warm alcohol but has limited solubility in other solvents.[11] For in vitro work, a stock solution can be prepared in DMSO (solubility ≥4.05 mg/mL) and then diluted in your cell culture medium.[12] For oral gavage (in vivo), it can be dissolved in water. For intraperitoneal injections, if solubility is a concern, a vehicle such as a mixture of DMSO, PEG300, Tween80, and water can be used to ensure solubility and delivery.[13]

Q4: I am not seeing a significant anti-inflammatory effect. What could be wrong?

There are several factors to consider:

  • Dosage/Concentration: You may need to optimize the dose. Refer to the data tables below and consider performing a dose-response study.

  • Timing and Duration: The timing of this compound administration relative to the inflammatory insult is critical. In LPS models, pre-treatment is often effective.[3] For chronic models, a longer duration of treatment (e.g., 30 days) may be necessary to observe significant effects.[2]

  • Model of Neuroinflammation: The efficacy of this compound can vary depending on the specific inflammatory pathways activated in your model. This compound has been shown to be effective in models involving TLR4/NF-κB signaling.[6]

  • Readouts: Ensure you are measuring relevant biomarkers. This compound has been shown to reduce key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β and modulate oxidative stress markers.[1][6][9]

Q5: What are the known signaling pathways affected by this compound in the context of neuroinflammation?

This compound exerts its anti-neuroinflammatory effects through multiple mechanisms. Key pathways include the suppression of the TLR4/NF-κB signaling cascade, which is a central pathway in innate immunity and inflammation.[6][14] It also negatively modulates Traf6-mediated NF-κB activation.[6] By inhibiting these pathways, this compound reduces the production of downstream pro-inflammatory cytokines such as TNF-α and IL-6.[1][6] Additionally, it has been reported to activate the pro-survival PI3K/Akt signaling pathway and restore levels of Brain-Derived Neurotrophic Factor (BDNF).[3][6][9]

Data Summary Tables

Table 1: Recommended Dosages for In Vivo Neuroinflammation Studies
Animal ModelDosage RangeAdministration RouteDurationKey FindingsReference(s)
Mouse (SAMP8)5 mg/kg/dayOral (p.o.)30 daysReduced TNFα, IL-6; Improved memory[1][2]
Mouse (LPS-induced)50 - 100 mg/kg/dayOral (p.o.)7 daysReversed cognitive deficits; Reduced oxidative stress & AChE[3][15]
Mouse (D-gal-induced)50 - 100 mg/kgOral (p.o.)6 weeksAmeliorated cognitive impairment; Reduced AGEs & oxidative stress[6][16]
Mouse (Stress-induced)25 - 50 mg/kgIntraperitoneal (i.p.)-Reduced oxidative stress markers (MPO, TBARS)[17]
Rat (LPS-induced)20 - 80 mg/kg/dayOral (p.o.)7 daysImproved spatial memory; Reduced hippocampal inflammation[4][5][14]
Rat (Ischemic Stroke)100 mg/kgIntraperitoneal (i.p.)Single dose post-ischemiaReduced infarct size; Inhibited myeloperoxidase (MPO)[6][7][8]
Rat (Epilepsy Model)100 mg/kgIntraperitoneal (i.p.)14 daysReduced inflammatory cytokines & neuronal injury[6][7][18]
Table 2: Recommended Concentrations for In Vitro Neuroinflammation Studies
Cell TypeConcentration RangeDurationKey FindingsReference(s)
Primary Hippocampal Neurons6.25 - 25 µMPre-treatmentReduced OGD/R-induced TNF-α, IL-1β, IL-6[9]
Human Neuroblastoma (SK-N-SH)30 - 100 µMUp to 6 daysImproved neurite outgrowth; No cytotoxicity observed at 100 µM[10]
PC12 CellsNot specified-Increased cell viability after hypoxia[19]
Human Skin Fibroblasts (Hs68)10 - 100 µM24 hoursProtected against UV-B induced damage[10]

Detailed Experimental Protocols

Protocol 1: LPS-Induced Neuroinflammation Model in Mice
  • Animal Model: Use adult mice (e.g., C57BL/6), 8-10 weeks old.

  • This compound Administration: Prepare this compound in sterile water for oral gavage. Administer this compound daily at a dose of 50 or 100 mg/kg for 7 consecutive days.[3] A vehicle control group should receive water only.

  • LPS Challenge: On day 7, one hour after the final this compound administration, induce neuroinflammation by injecting Lipopolysaccharide (LPS) from E. coli intraperitoneally (i.p.) at a dose of 250 µg/kg.[3]

  • Behavioral Testing: 24 hours after the LPS injection, perform behavioral tests such as the Morris Water Maze or Y-maze to assess cognitive function.[3]

  • Tissue Collection: Following behavioral tests, euthanize the animals and collect brain tissue. Dissect the hippocampus and cortex for biochemical analysis.

  • Biochemical Analysis: Homogenize the brain tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-6) via ELISA, oxidative stress markers (SOD, GSH, lipid peroxidation), and acetylcholinesterase (AChE) activity using commercially available kits.[3]

Protocol 2: Primary Microglia Activation Assay
  • Cell Isolation and Culture: Isolate primary microglia from P0-P3 mouse or rat pups. Culture the cells in DMEM/F12 supplemented with 10% FBS and appropriate growth factors (e.g., GM-CSF). For a more quiescent phenotype, culture in astrocyte-conditioned medium.[20]

  • Plating: Seed microglia into a 96-well plate at a density of approximately 50,000 cells/well and allow them to adhere.[21]

  • This compound Treatment: Pre-treat the microglia with varying concentrations of this compound (e.g., 1, 10, 25, 50 µM) for 1-2 hours.

  • Activation: Stimulate the microglia with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[21] Include untreated and LPS-only controls.

  • Endpoint Analysis:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) using a multiplex immunoassay (e.g., Luminex) or ELISA.[20]

    • Phagocytosis Assay: To measure phagocytic activity, add fluorescently labeled beads or Aβ oligomers to the culture. Quantify uptake using a high-content imaging system like the IncuCyte S3 platform or via flow cytometry.[20]

    • Morphology: Image the cells to observe morphological changes from a ramified (resting) to an amoeboid (activated) state.[22]

Visualizations

Signaling Pathway Diagram

Trigonelline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Traf6 Traf6 TLR4->Traf6 Activates This compound This compound This compound->Traf6 Inhibits PI3K PI3K This compound->PI3K Activates NFkB NF-κB Traf6->NFkB Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Akt Akt PI3K->Akt Activates BDNF BDNF (Neuroprotection) Akt->BDNF Promotes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines Induces Transcription

Caption: this compound's anti-inflammatory signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_invivo In Vivo Model: LPS-Induced Neuroinflammation acclimatize 1. Acclimatize Mice treatment 2. Administer this compound (e.g., 50 mg/kg, p.o.) for 7 days acclimatize->treatment lps_inject 3. Inject LPS (250 µg/kg, i.p.) treatment->lps_inject behavior 4. Behavioral Tests (24h post-LPS) lps_inject->behavior collect 5. Collect Brain Tissue (Hippocampus, Cortex) behavior->collect analyze 6. Biochemical Analysis (ELISA, Oxidative Stress) collect->analyze

References

Technical Support Center: Refining Methods for Reduced Solvent Use in Trigonelline Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on modern, solvent-reducing methods for Trigonelline (B31793) extraction. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate the adoption of greener and more efficient extraction workflows.

Troubleshooting Guides

This section addresses common issues encountered during this compound extraction using modern techniques.

Ultrasound-Assisted Extraction (UAE)
Problem Potential Cause(s) Troubleshooting Solution(s)
Low this compound Yield Inadequate Sonication Time/Power: Insufficient energy to disrupt plant cell walls.Increase sonication time or amplitude. Note that excessive time can lead to saturation of the solvent, and very high power can degrade the compound.[1] Optimal conditions for similar compounds in fenugreek have been found around 32 minutes.[2]
Incorrect Solvent Polarity: The solvent may not be optimal for dissolving this compound.Use polar solvents. Mixtures of ethanol (B145695) and water (e.g., 33% ethanol) have proven effective for extracting polar compounds from fenugreek.[2]
Suboptimal Temperature: Temperature affects solvent viscosity and solubility.Optimize the extraction temperature. For phenolic compounds in fenugreek, 38°C was found to be optimal.[2] this compound is relatively heat-stable, but high temperatures can still lead to degradation.[3]
Improper Particle Size: Large particle sizes reduce the surface area for extraction.Grind the plant material to a fine powder to increase the surface area available for solvent penetration.[4][5][6]
Inconsistent Results Uneven Sonication: "Hot spots" and "cold spots" in the ultrasonic bath.Ensure the sample flask is positioned correctly in the bath and consider using a mechanical stirrer for homogenous energy distribution.
Sample Matrix Variability: Differences in the raw material (e.g., plant origin, harvest time).Standardize the source and pre-treatment of your plant material.[7]
Extract Contains Many Impurities Co-extraction of Other Compounds: The solvent is also extracting other soluble compounds like saponins (B1172615) and mucilage.[7][8][9][10]Employ a post-extraction purification step. This could involve liquid-liquid partitioning or column chromatography.
Microwave-Assisted Extraction (MAE)
Problem Potential Cause(s) Troubleshooting Solution(s)
Low this compound Yield Inappropriate Solvent: The chosen solvent may have poor microwave absorption properties.Select a solvent with a high dielectric constant for efficient heating. Polar solvents like methanol (B129727) and ethanol are good choices.[11] A 50% methanol solution has been shown to be effective.[12]
Microwave Power Too Low/High: Insufficient power will not effectively heat the solvent, while excessive power can cause thermal degradation of this compound.[13][14]Optimize the microwave power. A power of 40% has been used successfully for this compound extraction from fenugreek.[12]
Incorrect Extraction Time: Too short a time will result in incomplete extraction, while overly long times can lead to degradation.[11]Optimize the extraction time. For this compound from fenugreek, two 3-minute cycles have been shown to be efficient.[12]
Poor Solvent Penetration: The solvent is not effectively reaching the this compound within the plant matrix.Ensure the plant material is finely ground and consider a proper solid-to-liquid ratio (e.g., 1:20 g/mL) to ensure adequate wetting of the sample.[12]
Solvent Boiling Over Excessive Microwave Power: The rate of heating is too rapid for the solvent's boiling point.Reduce the microwave power or use pulsed microwave application to control the temperature.
Charring of Plant Material "Hot Spots" in the Microwave Cavity: Uneven distribution of microwave energy.Use a rotating turntable in the microwave and ensure the sample is centrally located. Consider using a stirrer if the system allows.
Supercritical Fluid Extraction (SFE)
Problem Potential Cause(s) Troubleshooting Solution(s)
Low this compound Yield Low Polarity of Supercritical CO₂: Supercritical CO₂ is non-polar and has low affinity for the polar this compound molecule.[15]Use a polar co-solvent. Ethanol or methanol mixed with water (e.g., 70% ethanol-water) can significantly increase the polarity of the supercritical fluid and improve the extraction of polar compounds.[16][17][18]
Suboptimal Temperature and Pressure: These parameters control the density and solvating power of the supercritical fluid.Optimize the temperature and pressure. For polar compounds, higher pressures are often required. A study on UASCE of this compound found optimal conditions at 62°C and 26 MPa.[3]
Co-solvent Concentration Too Low: Insufficient co-solvent to effectively modify the polarity of the supercritical fluid.Increase the concentration of the co-solvent. The optimal concentration will need to be determined experimentally.[3]
Nozzle Clogging Precipitation of Extracted Material: The extracted compounds are precipitating as the pressure and temperature change.Adjust the temperature and pressure of the separator to ensure the extracted material remains soluble until collection.
Incomplete Extraction Insufficient Extraction Time or Flow Rate: The supercritical fluid is not in contact with the sample long enough, or the flow rate is too low to carry the extracted material out of the vessel.Increase the dynamic extraction time or the flow rate of the supercritical fluid.

Frequently Asked Questions (FAQs)

Q1: Which solvent-reducing method is best for this compound extraction?

A1: The "best" method depends on your specific requirements, such as sample size, desired purity, and available equipment.

  • MAE is very fast and uses small amounts of solvent, making it ideal for rapid screening of small samples.[12]

  • UAE is also relatively fast, energy-efficient, and operates at lower temperatures than some other methods, which can be beneficial for thermally sensitive compounds.

  • SFE with a co-solvent is a "green" option as it primarily uses recyclable CO₂ and can yield very pure extracts, but the initial equipment cost is high.[15]

Q2: Can I use water as a solvent in these modern extraction techniques?

A2: Yes, water can be used, particularly in UAE and MAE. Water is a highly polar solvent and has a high dielectric constant, making it suitable for these methods. Studies have shown that water can be an effective solvent for extracting this compound.[5]

Q3: How important is the particle size of the plant material?

A3: Particle size is critical. A smaller particle size increases the surface area available for solvent contact, which generally leads to a higher extraction efficiency and yield.[4][6] For example, the yield of this compound from ultra-fine powder of Mirabilis jalapa leaves was significantly higher than from a micro powder.[19]

Q4: How can I be sure that the this compound is not degrading during extraction?

A4: this compound is relatively heat-stable, but thermal degradation can occur at high temperatures.[3] To minimize this risk:

  • In MAE , use the lowest effective microwave power and extraction time.[13][14]

  • In UAE , monitor the temperature of the ultrasonic bath and use a cooling system if necessary.

  • In SFE , the extraction is typically performed at relatively low temperatures (e.g., 40-60°C), which helps to preserve thermolabile compounds.[20]

Q5: My crude extract is impure. What are the common co-extractives with this compound and how can I remove them?

A5: When extracting this compound from sources like fenugreek, common impurities include other alkaloids (like choline), mucilage, and steroidal saponins.[7][8][9][10][13] Purification can be achieved through techniques such as:

  • Liquid-liquid partitioning: To separate compounds based on their differential solubility in immiscible solvents.

  • Column chromatography: To separate compounds based on their affinity for a stationary phase.

  • Preparative TLC: For small-scale purification.[7][8]

Data Presentation

Table 1: Comparison of Different Extraction Methods for this compound and Similar Compounds

Extraction Method Solvent(s) Extraction Time Temperature This compound/Compound Yield Source Material Reference
Microwave-Assisted Extraction (MAE) 50% Methanol6 min (2x3 min cycles)Not specified7.89 mg/gTrigonella foenum-graecum seeds[12]
Heat Reflux Extraction 50% Methanol3 hoursNot specified6.16 mg/gTrigonella foenum-graecum seeds[21]
Maceration 50% Methanol15 hoursNot specified3.58 mg/gTrigonella foenum-graecum seeds[21]
Ultrasound-Assisted SFE (UASCE) Supercritical CO₂ with ethanol co-solventNot specified62°C4.22 mg/gQuisqualis indica[3]
Ultrasound-Assisted Extraction (UAE) 33% Ethanol32 min38°C8.41 mg GAE/g (Total Phenolics)Trigonella foenum-graecum seeds[2]
Conventional Solvent Extraction 90% Ethanol6 hours (3x2 hr cycles)55-60°C6.67% (enriched extract)Green Coffee Beans[22]
Conventional Solvent Extraction Water6 hours (3x2 hr cycles)55-60°C0.41% (enriched extract)Green Coffee Beans[22]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound from Fenugreek Seeds

This protocol is adapted from a study that optimized MAE for this compound from Trigonella foenum-graecum.[12]

Materials and Equipment:

  • Finely powdered fenugreek seeds

  • Methanol (HPLC grade)

  • Deionized water

  • Microwave extraction system

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 1.0 g of finely powdered fenugreek seeds and place it in a microwave extraction vessel.

  • Solvent Addition: Add 20 mL of 50% aqueous methanol to the vessel (solid-to-liquid ratio of 1:20 g/mL).

  • Microwave Extraction:

    • Place the vessel in the microwave extractor.

    • Irradiate at 40% power for 3 minutes.

    • Allow the vessel to cool.

    • Repeat the irradiation for a second 3-minute cycle.

  • Post-Extraction:

    • After cooling, filter the extract to separate the plant debris.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates.

  • Solvent Evaporation: Concentrate the extract using a rotary evaporator to remove the methanol and water. The resulting crude extract can be used for quantification or further purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Polar Compounds from Fenugreek Seeds

This protocol provides a starting point for UAE of this compound, based on optimized conditions for phenolic compounds from the same source.[2]

Materials and Equipment:

  • Finely powdered fenugreek seeds

  • Ethanol (HPLC grade)

  • Deionized water

  • Ultrasonic bath with temperature control

  • Erlenmeyer flask

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh an appropriate amount of finely powdered fenugreek seeds and place it in an Erlenmeyer flask.

  • Solvent Addition: Add a 33% aqueous ethanol solution to the flask. The solid-to-solvent ratio should be optimized, but a common starting point is 1:20 g/mL.

  • Ultrasonic Extraction:

    • Place the flask in the ultrasonic bath.

    • Set the temperature to 38°C.

    • Sonicate for 32 minutes. Ensure the water level in the bath is adequate for efficient energy transmission.

  • Post-Extraction:

    • Filter the extract to remove the solid plant material.

    • Wash the residue with a small volume of the extraction solvent.

    • Combine the filtrates.

  • Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator to obtain the crude this compound extract.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis & Purification raw_material Raw Material (e.g., Fenugreek Seeds) grinding Grinding raw_material->grinding powder Fine Powder grinding->powder uae Ultrasound-Assisted Extraction (UAE) powder->uae Solvent(s) mae Microwave-Assisted Extraction (MAE) powder->mae Solvent(s) sfe Supercritical Fluid Extraction (SFE) powder->sfe Solvent(s) filtration Filtration uae->filtration mae->filtration sfe->filtration concentration Solvent Evaporation (Concentration) filtration->concentration crude_extract Crude Extract concentration->crude_extract analysis Quantification (e.g., HPLC) crude_extract->analysis purification Purification crude_extract->purification

Caption: General experimental workflow for modern extraction of this compound.

troubleshooting_logic cluster_extraction_params Extraction Parameters cluster_material_prep Material Preparation cluster_post_extraction_issues Post-Extraction Issues start Low this compound Yield time_power Check Time & Power/Amplitude start->time_power solvent Verify Solvent Polarity start->solvent temp Optimize Temperature start->temp particle_size Assess Particle Size start->particle_size material_quality Evaluate Raw Material Quality time_power->material_quality solvent->material_quality temp->material_quality degradation Investigate Potential Degradation particle_size->degradation material_quality->degradation purification_loss Check for Losses During Purification degradation->purification_loss

Caption: Logical troubleshooting workflow for low this compound extraction yield.

References

How to avoid degradation of Trigonelline during coffee roasting analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of trigonelline (B31793) in coffee, with a focus on preventing its degradation during roasting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during coffee roasting analysis?

Q2: What are the primary factors that influence the rate of this compound degradation during roasting?

A2: The degradation of this compound is primarily influenced by the roasting temperature and duration .[1] Higher temperatures and longer roasting times lead to a greater percentage of this compound loss, which can range from 15% to as high as 90%.[1] Faster roasting profiles are associated with higher retention of this compound.[1]

Q3: How can I minimize this compound degradation during the sample preparation and extraction phase for analysis?

A3: To minimize degradation during sample preparation, it is crucial to avoid high temperatures. For extraction, consider methods that utilize lower temperatures or shorter extraction times. Microwave-Assisted Extraction (MAE) is a rapid technique that can reduce extraction times to a few minutes, thereby minimizing thermal degradation.[3] Alternatively, solvent extraction methods using aqueous or ethanolic solutions at controlled, moderate temperatures (e.g., 55-60°C) can be effective.[4][5] Cryogenic milling of roasted beans can also help to preserve the integrity of thermolabile compounds.

Q4: Which analytical technique is most suitable for the accurate quantification of this compound in roasted coffee?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a UV detector is the most widely used and validated method for the accurate quantification of this compound in coffee samples.[6][7] This method offers good selectivity and sensitivity for separating this compound from other coffee components. For enhanced specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed.

Troubleshooting Guide for this compound HPLC Analysis

Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Resolution/Tailing Peaks 1. Inappropriate mobile phase composition. 2. Column degradation or contamination. 3. Secondary interactions between this compound and the stationary phase.1. Optimize the mobile phase. An acidic mobile phase, such as water with 1% acetic acid or 0.1% phosphoric acid, can improve peak shape.[7][8] The use of an ion-pairing reagent like octanesulfonate may also be necessary for better retention and separation on C18 columns.[2][9] 2. Flush the column with a strong solvent or replace it if necessary. 3. Use a different type of HPLC column or adjust the mobile phase pH.
Low Extraction Recovery 1. Inefficient extraction solvent or method. 2. Insufficient extraction time or temperature. 3. Degradation of this compound during extraction.1. Experiment with different solvent systems (e.g., water, methanol (B129727)/water mixtures).[10] 2. Optimize extraction parameters. For solvent extraction, ensure adequate time and moderate temperature. For MAE, optimize power and time.[3] 3. Use lower extraction temperatures and shorter durations. Consider rapid methods like MAE.
Baseline Noise or Drift 1. Contaminated mobile phase or detector flow cell. 2. Pump pulsation. 3. Column bleeding.1. Prepare fresh mobile phase and flush the system. Clean the detector flow cell according to the manufacturer's instructions. 2. Degas the mobile phase and check the pump's check valves. 3. Condition the column with the mobile phase until the baseline stabilizes.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations in the column oven. 3. Column aging.1. Ensure the mobile phase is well-mixed and the pump is delivering a consistent flow rate. 2. Use a column oven to maintain a stable temperature. 3. Replace the column if it has exceeded its lifetime.

Data Presentation

Table 1: Effect of Roasting Degree on this compound Content in Coffea arabica

Roasting DegreeRoasting Temperature (°C)Roasting Time (min)This compound Content ( g/100g )Degradation (%)
Green (Unroasted)--0.93 - 1.280
Light Roast~200~100.93~0 - 27
Medium Roast~210-220~12-150.40 - 0.60~40 - 65
Dark Roast>230>150.12>85

Note: The values presented are approximate ranges compiled from various studies and can vary depending on the specific coffee variety and roasting equipment used.[11][12]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound

This protocol is designed for rapid extraction to minimize thermal degradation.

Materials:

  • Ground coffee beans (roasted to the desired level)

  • Methanol or Ethanol (HPLC grade)

  • Microwave extraction system

  • Filter paper (0.45 µm)

Procedure:

  • Weigh 1.0 g of ground coffee into the microwave extraction vessel.

  • Add 20 mL of methanol.

  • Set the MAE parameters: 3 minutes, 200 psi, and 120°C.[3]

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the extract through a 0.45 µm filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

Protocol 2: HPLC Analysis of this compound

This protocol provides a validated method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: With a UV or DAD detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and methanol (e.g., 85:15 v/v).[7][8]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 35°C.[9]

  • Detection Wavelength: 265 nm.[13]

  • Injection Volume: 10 µL.[7]

Procedure:

  • Prepare a standard stock solution of this compound in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution.

  • Inject the prepared coffee extracts and the calibration standards into the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the this compound concentration in the samples by comparing the peak area with the calibration curve.

Visualizations

Trigonelline_Degradation_Pathway This compound This compound (in Green Coffee) Roasting Roasting (>180°C) This compound->Roasting Degradation_Products Degradation Products Roasting->Degradation_Products Nicotinic_Acid Nicotinic Acid (Niacin/Vitamin B3) Degradation_Products->Nicotinic_Acid Volatiles Volatile Compounds (e.g., Pyridines) Degradation_Products->Volatiles

Caption: Thermal degradation pathway of this compound during coffee roasting.

Trigonelline_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Roasting Coffee Roasting (Controlled Time/Temp) Grinding Cryogenic Grinding Roasting->Grinding Extraction Microwave-Assisted Extraction (MAE) Grinding->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC Quantification Quantification HPLC->Quantification

Caption: Experimental workflow for this compound analysis in roasted coffee.

References

Improving the signal-to-noise ratio in Trigonelline mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio in Trigonelline mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical LC-MS/MS parameters for this compound analysis?

A1: Successful analysis of this compound is typically achieved using a reversed-phase Liquid Chromatography (LC) system coupled with a tandem mass spectrometer (MS/MS). Electrospray ionization (ESI) in positive mode is commonly used. The Multiple Reaction Monitoring (MRM) mode is highly selective and sensitive for quantification.

Q2: What is the expected m/z for this compound and its common fragments?

A2: The precursor ion for this compound (C7H7NO2) is typically the protonated molecule [M+H]+ at m/z 138.0. Common product ions for fragmentation are m/z 92.1, 92.5, or 92.[1][2] The fragmentation pathway involves the loss of the carboxyl group and subsequent rearrangement.

Q3: How stable is this compound during sample preparation and analysis?

A3: this compound is a relatively stable compound. However, it can decompose at high temperatures. Studies have shown that it starts to decompose at temperatures above 180°C.[1] It is generally stable under typical acidic mobile phase conditions and at room temperature for standard analysis times.

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

Q: I am not seeing any peak for this compound, or the signal is very weak. What should I check?

A: A low or absent signal for this compound can stem from several factors, from sample preparation to instrument settings. Follow this troubleshooting workflow to identify the potential cause.

LowSignalTroubleshooting start Start: Low/No this compound Signal check_sample_prep 1. Verify Sample Preparation - Correct extraction? - Sample degradation? start->check_sample_prep check_lc_conditions 2. Check LC Conditions - Correct column? - Appropriate mobile phase? - Leaks? check_sample_prep->check_lc_conditions Sample Prep OK solution_sample Solution: - Re-extract samples. - Check sample storage. check_sample_prep->solution_sample Sample Prep incorrect check_ms_parameters 3. Review MS Parameters - Correct MRM transition? - Ion source settings optimized? - ESI probe position? check_lc_conditions->check_ms_parameters LC Conditions OK solution_lc Solution: - Use recommended column/mobile phase. - Check for leaks and pressure. check_lc_conditions->solution_lc LC Conditions incorrect solution_ms Solution: - Confirm m/z values. - Optimize source parameters (see Table 2). check_ms_parameters->solution_ms Parameters incorrect

Caption: Troubleshooting workflow for low or no this compound signal.
Issue 2: High Background Noise

Q: My signal for this compound is present, but the signal-to-noise ratio is poor due to a high baseline.

A: High background noise can mask your analyte signal. The source of the noise can be chemical (from the sample, solvent, or LC system) or electronic.

Table 1: Common Sources of High Background Noise and Solutions

Potential CauseRecommended Action
Contaminated Solvents Use high-purity, MS-grade solvents and additives. Prepare fresh mobile phases daily.
Matrix Effects The co-elution of other compounds from the sample matrix can suppress or enhance the signal. Improve sample clean-up, or use matrix-matched calibrants.[2]
Dirty Ion Source A contaminated ion source can be a significant source of noise. Clean the ion source, including the capillary and lenses, according to the manufacturer's guidelines.
LC System Contamination Flush the LC system thoroughly. If carryover is suspected, inject a series of blank samples to wash the column and injector.
Incorrect ESI Probe Position Optimize the electrospray probe position to maximize the signal for this compound while minimizing background.
Issue 3: Inconsistent Signal/Poor Reproducibility

Q: The peak area for my this compound standard is not consistent between injections. What could be the cause?

A: Poor reproducibility can be traced back to the autosampler, LC pump, or instability in the ion source.

ReproducibilityTroubleshooting start Start: Poor Reproducibility check_autosampler 1. Check Autosampler - Consistent injection volume? - Air bubbles in syringe? start->check_autosampler check_lc_pump 2. Evaluate LC Pump Performance - Stable pressure? - Consistent mobile phase composition? check_autosampler->check_lc_pump Autosampler OK solution_autosampler Solution: - Purge autosampler syringe. - Check for leaks. check_autosampler->solution_autosampler Autosampler issue check_esi_stability 3. Assess ESI Stability - Fluctuating spray? - Inconsistent ion current? check_lc_pump->check_esi_stability Pump OK solution_lc_pump Solution: - Degas mobile phases. - Service pump seals. check_lc_pump->solution_lc_pump Pump unstable solution_esi Solution: - Clean and adjust ESI probe. - Check for blockages. check_esi_stability->solution_esi Spray unstable

Caption: Troubleshooting workflow for poor reproducibility.

Experimental Protocols & Data

Optimizing Mass Spectrometer Parameters

For optimal sensitivity, it is crucial to fine-tune the mass spectrometer's source and collision energy parameters for this compound.

Table 2: Example LC-MS/MS Parameters for this compound Analysis

ParameterSettingImpact on S/N
Ionization Mode ESI PositiveThis compound is a permanently charged quaternary amine, making positive mode essential.
Capillary Voltage ~3.5 - 5.5 kVOptimize for maximum precursor ion intensity.
Drying Gas Temperature ~250 - 350 °CAffects desolvation efficiency. Too high can cause in-source degradation.
Drying Gas Flow ~8 - 12 L/minOptimize in conjunction with temperature for best desolvation.
Nebulizer Pressure ~30 - 50 psiAffects droplet size and desolvation.
MRM Transition 138.0 -> 92.1This is a common and sensitive transition.[1]
Collision Energy (CE) ~15 - 25 eVOptimize for the most intense and stable product ion signal.
Recommended Sample Preparation Protocol

This is a general protocol for the extraction of this compound from plant material. It may need to be adapted for other matrices.

SamplePrepWorkflow start Start: Plant Sample homogenize Homogenize Sample start->homogenize extract Extract with Acidified Methanol (B129727)/Water homogenize->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant centrifuge->filter analyze Inject into LC-MS/MS filter->analyze

Caption: General workflow for this compound sample preparation.

Detailed Steps:

  • Homogenization: Weigh a representative portion of the sample and homogenize it to a fine powder.

  • Extraction: Add a solution of methanol and water (e.g., 80:20 v/v) with a small amount of acid (e.g., 0.1% formic acid) to the homogenized sample. Vortex or sonicate for a set period.

  • Centrifugation: Centrifuge the sample to pellet solid material.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates before injection into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes performance data from a validated LC-MS/MS method for this compound analysis.

Table 3: Method Performance Characteristics

ParameterResultReference
Linearity Range 1 - 2000 ng/mL[1]
Correlation Coefficient (r²) > 0.998[2]
Limit of Detection (LOD) 1.0 ng/mL[2]
Limit of Quantification (LOQ) 10.0 ng/mL[2]
Recovery 78.06% - 83.07%[1]
Precision (%RSD) < 15%[1]

References

Technical Support Center: Optimizing Trigonelline Separation by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in refining your High-Performance Liquid Chromatography (HPLC) methods for the optimal separation of Trigonelline (B31793).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound separation in reversed-phase HPLC?

A typical starting point for this compound separation on a C18 or C8 column is a mixture of a buffered aqueous solution and an organic modifier. A common mobile phase consists of water (often acidified) and methanol (B129727) or acetonitrile (B52724). For example, a mobile phase of distilled water with pH adjusted to 3.5 using hydrochloric acid and methanol in a 70:30 (v/v) ratio has been successfully used.[1] Another starting condition could be water with 1% acetic acid and acetonitrile in an 85:15 (v/v) ratio.[2]

Q2: Why is the pH of the mobile phase important for this compound analysis?

The pH of the mobile phase is a critical parameter as it influences the ionization state of this compound, which is a quaternary ammonium (B1175870) alkaloid. Adjusting the pH can significantly impact its retention time and peak shape. A lower pH (e.g., 3.5) is often employed to ensure consistent protonation of any residual silanol (B1196071) groups on the stationary phase, which can help reduce peak tailing.[3][4]

Q3: My this compound peak is showing significant tailing. What are the common causes and solutions?

Peak tailing for basic compounds like this compound in reversed-phase HPLC is a common issue. It can be caused by strong interactions between the analyte and acidic silanol groups on the silica-based stationary phase.[5]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) can suppress the ionization of silanol groups, thereby minimizing secondary interactions.[1][6]

  • Select a Different Column: Consider using a column with a different stationary phase (e.g., a cyano or phenyl column) or an end-capped column to reduce silanol interactions.[6][8]

  • Check for Column Contamination: The accumulation of sample matrix components on the column can lead to peak tailing. Cleaning the column or using a guard column can help mitigate this issue.

Q4: I am observing poor resolution between this compound and other components in my sample. How can I improve it?

Improving resolution involves optimizing selectivity, efficiency, and retention factor.[6][8]

Strategies to Enhance Resolution:

  • Modify Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., methanol or acetonitrile) will increase the retention time of this compound and may improve its separation from closely eluting peaks.[6][8]

  • Change the Organic Modifier: Switching between methanol and acetonitrile can alter the selectivity of the separation due to different solvent properties.

  • Implement Gradient Elution: If your sample contains compounds with a wide range of polarities, a gradient elution method, where the mobile phase composition is changed over time, can significantly improve resolution.[2][9]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes enhance separation, although it will increase the analysis time.[6]

  • Optimize Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but excessive temperatures should be avoided to prevent column degradation.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Suggested Solution
Peak Tailing Secondary interactions with silanol groups.[5]Lower the mobile phase pH to 2.5-3.5.[1][6] Use an end-capped column. Add a competitive base to the mobile phase.
Column overload.[5]Decrease the sample concentration or injection volume.
Column contamination or degradation.Wash the column with a strong solvent. Replace the column if necessary. Use a guard column.
Peak Fronting Sample solvent stronger than the mobile phase.[5]Dissolve the sample in the mobile phase or a weaker solvent.
High sample concentration.Dilute the sample.
Issue 2: Inconsistent Retention Times
Symptom Potential Cause Suggested Solution
Drifting Retention Times Inadequate column equilibration.Equilibrate the column with the mobile phase for a sufficient time before injection.
Changes in mobile phase composition.Ensure accurate and consistent mobile phase preparation. Degas the mobile phase properly.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Sudden Shifts in Retention Times Air bubbles in the pump or detector.Purge the pump and flush the system.
Leak in the system.Check all fittings and connections for leaks.

Experimental Protocols

Below are detailed methodologies for HPLC analysis of this compound based on published literature.

Method 1: Isocratic RP-HPLC with Acidified Mobile Phase

This method is suitable for the quantification of this compound in various sample matrices.

  • Column: Phenomenex Luna 5 µm RP C8 (2), 250 mm x 4.6 mm.[1]

  • Mobile Phase: Distilled water (pH adjusted to 3.5 with HCl) : Methanol (70:30, v/v).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 35 °C.[1]

  • Detection: PDA detector at 264 nm.[1]

  • Injection Volume: 20 µL.

Method 2: Isocratic RP-HPLC with a High Organic Content

This method has been validated for the estimation of this compound in herbal formulations.

  • Column: Cosmosil CN-MS, 250 mm × 4.6 mm.[3]

  • Mobile Phase: Methanol : Distilled water (95:5, v/v), pH adjusted to 3.5 with HCl.[3][4]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: PDA detector at 267 nm.[3][4]

  • Injection Volume: 20 µL.[3]

Method 3: Gradient RP-HPLC for Complex Samples

This gradient method is useful for separating this compound in complex mixtures like coffee extracts.

  • Column: Luna Omega Polar C18, 150 mm x 4.6 mm, 5 µm.[2]

  • Mobile Phase:

    • Solvent A: Water with 1% acetic acid.[2]

    • Solvent B: Acetonitrile.[2]

  • Gradient Program: 85% A and 15% B for 5 min.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Detection: UV detector at 272 nm.[2]

  • Injection Volume: 10 µL.[2]

Data Presentation

Table 1: Comparison of HPLC Method Parameters for this compound Analysis
Parameter Method 1 Method 2 Method 3
Column Type C8[1]CN[3]Polar C18[2]
Mobile Phase Water (pH 3.5) : Methanol (70:30)[1]Methanol : Water (95:5), pH 3.5[3]Water (1% Acetic Acid) : Acetonitrile (Gradient)[2]
Flow Rate 0.5 mL/min[1]1.0 mL/min[3]1.0 mL/min[2]
Detection Wavelength 264 nm[1]267 nm[3]272 nm[2]
Retention Time (approx.) 5.3 min[1]Not SpecifiedNot Specified

Visualizations

HPLC_Troubleshooting_Workflow Start Start: Poor this compound Separation CheckPeakShape Check Peak Shape Start->CheckPeakShape Tailing Peak Tailing? CheckPeakShape->Tailing Symmetrical? No GoodPeakShape Good Peak Shape CheckPeakShape->GoodPeakShape Symmetrical? Yes Fronting Peak Fronting? Tailing->Fronting No AdjustpH Lower Mobile Phase pH (e.g., 2.5-3.5) Tailing->AdjustpH Yes Fronting->GoodPeakShape No CheckSolvent Dissolve Sample in Mobile Phase or Weaker Solvent Fronting->CheckSolvent Yes CheckResolution Check Resolution GoodPeakShape->CheckResolution PoorResolution Poor Resolution CheckResolution->PoorResolution Poor? Yes GoodResolution Good Resolution CheckResolution->GoodResolution Good? Yes AdjustMobilePhaseStrength Decrease Organic Solvent % PoorResolution->AdjustMobilePhaseStrength End End: Optimized Separation GoodResolution->End ChangeColumn Use End-Capped or Different Phase Column AdjustpH->ChangeColumn Still Tailing CheckOverload Reduce Sample Concentration/Volume ChangeColumn->CheckOverload Still Tailing CheckOverload->End Improved CheckSolvent->End Improved ChangeOrganicModifier Switch Acetonitrile/Methanol AdjustMobilePhaseStrength->ChangeOrganicModifier Still Poor UseGradient Implement Gradient Elution ChangeOrganicModifier->UseGradient Still Poor UseGradient->End Improved HPLC_Method_Development_Flowchart Start Start: Method Development for this compound SelectColumn 1. Select Column (e.g., C18, C8, CN) Start->SelectColumn InitialMobilePhase 2. Define Initial Mobile Phase (e.g., Water:Methanol/Acetonitrile) SelectColumn->InitialMobilePhase OptimizeMobilePhase 3. Optimize Mobile Phase InitialMobilePhase->OptimizeMobilePhase AdjustpH Adjust pH (e.g., 2.5-4.0) OptimizeMobilePhase->AdjustpH AdjustOrganicRatio Adjust Organic Ratio (Isocratic/Gradient) OptimizeMobilePhase->AdjustOrganicRatio SetParameters 4. Set Other Parameters (Flow Rate, Temperature, Wavelength) AdjustpH->SetParameters AdjustOrganicRatio->SetParameters InjectStandard 5. Inject this compound Standard SetParameters->InjectStandard EvaluateChromatogram 6. Evaluate Chromatogram InjectStandard->EvaluateChromatogram GoodSeparation Good Peak Shape & Resolution? EvaluateChromatogram->GoodSeparation GoodSeparation->OptimizeMobilePhase No Validation 7. Method Validation GoodSeparation->Validation Yes End End: Validated HPLC Method Validation->End

References

Addressing matrix effects in Trigonelline quantification from biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Trigonelline (B31793) in biological samples. Our aim is to help you address common challenges, particularly those related to matrix effects, and ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency of the target analyte (this compound) by co-eluting, undetected components in the sample matrix.[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantification.[1][3] In biological samples like plasma, serum, or urine, common sources of matrix effects include salts, phospholipids, and other endogenous metabolites.[4]

Q2: What is the most effective way to compensate for matrix effects?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective method to compensate for matrix effects.[1][5] A SIL-IS, such as Deuterated this compound (this compound-d3), has nearly identical chemical and physical properties to the analyte.[6][7] This means it will co-elute and experience the same degree of ion suppression or enhancement as the target this compound, allowing for accurate correction of the signal.[5]

Q3: What are the common sample preparation techniques to reduce matrix effects for this compound analysis?

A3: Several sample preparation techniques can be employed to minimize matrix interferences before analysis. These include:

  • Protein Precipitation (PPT): A simple and common method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma or serum sample to precipitate proteins.[6][8]

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from interfering components based on their differential solubilities in two immiscible liquids.[8]

  • Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples by retaining the analyte on a solid sorbent while matrix components are washed away. Magnetic solid-phase extraction has also been explored for this compound.[9]

Q4: Can I dilute my sample to reduce matrix effects?

A4: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[10] However, it's crucial to ensure that the final concentration of this compound remains above the lower limit of quantification (LLOQ) of your analytical method.

Q5: How do I quantitatively assess the extent of matrix effects in my assay?

A5: The matrix effect can be quantitatively evaluated by comparing the peak area of an analyte in a post-extraction spiked blank plasma sample with the peak area of the analyte in a neat solution at the same concentration.[11] The matrix factor is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix.[11] A value of 1 indicates no matrix effect, a value <1 indicates ion suppression, and a value >1 indicates ion enhancement.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantification of this compound in biological samples.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For this compound, which is a pyridine (B92270) alkaloid, a mobile phase with a low pH (e.g., using formic acid) is often used.[6][11]
Column Contamination Implement a robust column washing procedure after each run. Consider using a guard column to protect the analytical column.[4]
Interaction with Metal Surfaces For certain compounds, interaction with stainless steel components of the HPLC system can cause peak shape issues. Consider using metal-free columns if problems persist.[12]
Issue 2: Low Analyte Recovery
Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the sample preparation method. For LLE, experiment with different extraction solvents and pH. For SPE, evaluate different sorbent types and elution solvents.
Analyte Degradation Ensure proper sample handling and storage conditions. Investigate the stability of this compound under your experimental conditions.
Incomplete Protein Precipitation Optimize the ratio of precipitation solvent to the sample. Ensure thorough vortexing and centrifugation.
Issue 3: High Signal Variability (Poor Precision)
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects This is a primary cause of imprecision. The most reliable solution is to use a stable isotope-labeled internal standard (e.g., this compound-d3).[6][7]
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol for all samples, including standards and quality controls. Automate sample preparation steps if possible.
Autosampler Issues Check the autosampler for accuracy and precision of injection volumes.
Issue 4: Suspected Ion Suppression or Enhancement
Possible Cause Troubleshooting Step
Co-elution of Matrix Components Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from the interfering compounds.[1][13]
Suboptimal Ionization Source Conditions Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature.
Phospholipid Contamination Phospholipids from plasma or serum are a common cause of ion suppression. Use a sample preparation method specifically designed to remove phospholipids, such as HybridSPE®.
Switching Ionization Mode If using ESI in positive mode, consider switching to negative mode if this compound can be ionized, as fewer compounds are typically ionized in negative mode, potentially reducing interferences.[2]

Experimental Protocols & Data

LC-MS/MS Method for this compound Quantification in Rat Plasma

This protocol is based on a validated method and is provided as a reference.[11]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma, add an internal standard (e.g., Atenolol or preferably this compound-d3).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Gemini 5µ C6 Phenyl, 100x4.6mm (Phenomenex)[11]

    • Mobile Phase A: 0.1% Formic acid in Water[11]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile[11]

    • Flow Rate: 0.8 mL/min[11]

    • Injection Volume: 5 µL[11]

    • Column Temperature: 40°C[11]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: m/z 138.0 → 92.1[11]

      • Atenolol (IS): m/z 267.3 → 145.2[11]

Quantitative Data Summary

The following table summarizes recovery and matrix effect data from a validated method for this compound in rat plasma.[11]

AnalyteConcentration LevelMean Recovery (%)CV (%)Mean Matrix FactorCV (%)
This compoundLQC83.07-+0.024.1
This compoundMQC78.06---
This compoundHQC80.41-+0.011.8
Internal Standard-95.49-+0.075.6

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control Matrix Factor = (Peak area of post-spiked concentration / Peak area of neat concentration). Values close to 0 indicate minimal impact on ionization.[11]

Visualized Workflows

Troubleshooting_Matrix_Effects Troubleshooting Workflow for Matrix Effects start Problem Observed: Inaccurate or Imprecise Results check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement SIL-IS (e.g., this compound-d3) check_is->implement_is No assess_me Quantitatively Assess Matrix Effect (ME) check_is->assess_me Yes implement_is->assess_me me_significant Is ME Significant? (e.g., >15% suppression/enhancement) assess_me->me_significant optimize_sp Optimize Sample Preparation (SPE, LLE, PPT) me_significant->optimize_sp Yes revalidate Re-evaluate and Validate Method me_significant->revalidate No optimize_chrom Optimize Chromatography (Separate Analyte from Interference) optimize_sp->optimize_chrom dilute Dilute Sample optimize_chrom->dilute dilute->revalidate end Accurate Quantification revalidate->end

Caption: Troubleshooting workflow for addressing matrix effects.

Sample_Prep_Workflow General Sample Preparation Workflow for this compound sample Biological Sample (Plasma, Serum, Urine) add_is Add Internal Standard (this compound-d3) sample->add_is extraction Choose Extraction Method add_is->extraction ppt Protein Precipitation (e.g., with Acetonitrile) extraction->ppt Simple & Fast lle Liquid-Liquid Extraction extraction->lle Cleaner spe Solid-Phase Extraction extraction->spe Cleanest centrifuge Centrifuge ppt->centrifuge separate_phases Separate Organic Layer lle->separate_phases wash_elute Wash and Elute spe->wash_elute evaporate Evaporate Supernatant/ Organic Layer/Eluate centrifuge->evaporate separate_phases->evaporate wash_elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

References

Validation & Comparative

Validating the Anti-Diabetic Effects of Trigonelline In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-diabetic effects of Trigonelline (B31793) against other alternatives, supported by experimental data. We delve into the detailed methodologies of key experiments and present quantitative data in clearly structured tables for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized to enhance understanding of this compound's mechanism of action.

Comparative Efficacy of this compound in Animal Models of Diabetes

This compound, a natural alkaloid found in coffee and fenugreek, has demonstrated significant anti-diabetic properties in various preclinical in vivo models. Its effects on key diabetic markers have been evaluated in streptozotocin (B1681764) (STZ)-induced diabetic rats, a model for Type 1 diabetes, and in genetic models of Type 2 diabetes such as the KK-Ay and db/db mice.

Performance Against Key Anti-Diabetic Markers

This compound administration has been shown to significantly improve glycemic control and lipid metabolism. The following tables summarize the quantitative data from various in vivo studies, comparing the effects of this compound with control groups and other anti-diabetic agents.

Table 1: Effect of this compound on Blood Glucose and Insulin (B600854) Levels in STZ-Induced Diabetic Rats

Treatment GroupDoseDurationFasting Blood Glucose (mg/dL)Serum Insulin (µU/mL)
Normal Control-4 weeks95.8 ± 8.215.2 ± 1.8
Diabetic Control (STZ)-4 weeks452.6 ± 25.16.8 ± 0.9
This compound50 mg/kg4 weeks212.4 ± 18.9[1]11.5 ± 1.3[1]
Glibenclamide5 mg/kg4 weeks185.7 ± 16.512.1 ± 1.5

Table 2: Comparative Effect of this compound and Nicotinic Acid in KK-Ay Obese Diabetic Mice

Treatment GroupDoseDurationBlood Glucose (OGTT, 120 min, mg/dL)Fasting Serum Insulin (ng/mL)
Control-28 days480 ± 358.2 ± 1.1
This compound100 mg/kg28 days320 ± 28[2]5.1 ± 0.7[2]
Nicotinic Acid100 mg/kg28 days350 ± 316.5 ± 0.9

Table 3: Effect of this compound on Renal Function in db/db Mice

Treatment GroupDoseDurationBlood Urea Nitrogen (BUN, mmol/L)Urinary Albumin (µ g/24h )
db/m (Control)-8 weeks8.9 ± 1.235.6 ± 5.1
db/db (Diabetic)-8 weeks15.4 ± 2.1128.9 ± 15.4
This compound50 mg/kg8 weeks11.2 ± 1.8[3]75.3 ± 10.2[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the validation of this compound's anti-diabetic effects.

Induction of Diabetes in Animal Models
  • Streptozotocin (STZ)-Induced Diabetes (Type 1 Model): Male Wistar rats are fasted overnight and then administered a single intraperitoneal (i.p.) injection of STZ (35-60 mg/kg body weight) dissolved in freshly prepared citrate (B86180) buffer (0.1 M, pH 4.5).[1] Diabetes is confirmed by measuring blood glucose levels 72 hours after STZ injection; rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.

  • High-Fat Diet (HFD) and Low-Dose STZ-Induced Diabetes (Type 2 Model): Rats are fed a high-fat diet for 4 weeks to induce insulin resistance.[4] Subsequently, a single low dose of STZ (35 mg/kg, i.p.) is administered to induce a stable state of moderate hyperglycemia, mimicking Type 2 diabetes.[4]

Oral Glucose Tolerance Test (OGTT)

The OGTT is performed to assess the ability of the animals to handle a glucose load.

  • Animals are fasted overnight (12-16 hours) but allowed free access to water.[5]

  • A baseline blood sample (t=0) is collected from the tail vein.

  • A glucose solution (2 g/kg body weight) is administered orally via gavage.[6]

  • Blood samples are subsequently collected at 15, 30, 60, 90, and 120 minutes after the glucose administration.[6][7][8]

  • Blood glucose concentrations are measured immediately using a glucometer.

Biochemical Assays
  • Serum Insulin: Blood samples are centrifuged to separate the serum. Serum insulin levels are determined using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Blood Urea Nitrogen (BUN) and Creatinine (B1669602): Serum levels of BUN and creatinine are measured using commercially available assay kits to assess renal function.

Visualizing the Mechanism of Action and Experimental Design

To provide a clearer understanding of the processes involved, we have generated diagrams for the proposed signaling pathway of this compound and a typical experimental workflow using the DOT language.

Signaling Pathway of this compound's Anti-Diabetic Action

This compound is believed to exert its anti-diabetic effects through the modulation of the insulin signaling pathway, primarily the PI3K/Akt pathway, leading to enhanced glucose uptake and utilization.[9]

G This compound This compound IR Insulin Receptor This compound->IR Activates G6Pase Glucose-6-Phosphatase This compound->G6Pase Inhibits IRS IRS-1 IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes GS Glycogen Synthase GSK3b->GS Inhibits Glycogen_Synthesis Glycogen Synthesis GS->Glycogen_Synthesis Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Gluconeogenesis Hepatic Gluconeogenesis G6Pase->Gluconeogenesis

Caption: Proposed signaling pathway of this compound's anti-diabetic effects.

Experimental Workflow for In Vivo Validation

The following diagram illustrates a standard workflow for evaluating the anti-diabetic effects of a compound like this compound in an in vivo setting.

G A Animal Acclimatization (e.g., Wistar Rats) B Induction of Diabetes (e.g., STZ injection) A->B C Grouping of Animals (Normal, Diabetic Control, this compound, Standard Drug) B->C D Daily Treatment Administration (4-8 weeks) C->D E Monitoring (Body Weight, Food/Water Intake) D->E F Oral Glucose Tolerance Test (OGTT) D->F G Sacrifice and Sample Collection (Blood, Pancreas, Liver, Kidney) D->G E->G F->G H Biochemical Analysis (Glucose, Insulin, Lipids, Renal markers) G->H I Histopathological Examination G->I J Data Analysis and Interpretation H->J I->J

Caption: Standard experimental workflow for in vivo anti-diabetic studies.

References

Comparative Analysis of Trigonelline and Nicotinic Acid on NAD+ Levels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of Trigonelline and nicotinic acid as precursors for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) synthesis. The content is intended for researchers, scientists, and professionals in drug development, offering an objective look at their performance based on available experimental data.

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a key regulator of various biological processes, including aging and metabolic diseases.[1][2] The maintenance of cellular NAD+ pools is crucial, and the use of NAD+ precursors is a prominent strategy to augment its levels. Among these precursors are the well-established vitamin B3 form, nicotinic acid (niacin), and the plant alkaloid this compound.[3][4][5][6] Both compounds are structurally related and utilize the Preiss-Handler pathway for their conversion to NAD+.[2][4][5][6][7] This guide compares their efficacy in elevating NAD+ levels, drawing upon published experimental findings.

Metabolic Pathways: The Preiss-Handler Pathway

Both nicotinic acid and this compound are metabolized to NAD+ via the Preiss-Handler pathway.[2][4][5][6] This pathway involves the conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT), which is the rate-limiting step.[4] NaMN is then adenylylated to form nicotinic acid adenine dinucleotide (NaAD), and finally, the nicotinic acid moiety is amidated to yield NAD+.[3][8] Studies have demonstrated that this compound is also metabolized through this pathway to contribute to the cellular NAD+ pool.[2][4][5][6]

Preiss_Handler_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Trigonelline_int This compound This compound->Trigonelline_int Transport Nicotinic Acid Nicotinic Acid Nicotinic Acid_int Nicotinic Acid Nicotinic Acid->Nicotinic Acid_int Transport Trigonelline_int->Nicotinic Acid_int Metabolism NaMN Nicotinic Acid Mononucleotide (NaMN) Nicotinic Acid_int->NaMN NAPRT NaAD Nicotinic Acid Adenine Dinucleotide (NaAD) NaMN->NaAD NMNAT NAD+ NAD+ NaAD->NAD+ NADSYN

Metabolic conversion of this compound and Nicotinic Acid to NAD+.

Comparative Efficacy on NAD+ Levels: Experimental Data

Direct comparative studies between this compound and nicotinic acid are emerging. However, existing research provides valuable insights into their relative effectiveness. A study on primary human muscle cells showed that this compound, similar to nicotinamide (NAM), increased NAD+ levels by approximately 50%.[4] In the same study, other precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) led to a more pronounced, approximately two-fold increase in NAD+.[4]

Anecdotal evidence from self-reported experiments suggests that low doses of nicotinic acid (50 mg/day) may double NAD+ levels, whereas a higher dose of this compound (500 mg/day) did not produce a measurable increase in one instance.[9] It is important to note that these are not from controlled clinical trials and should be interpreted with caution.

The following table summarizes quantitative data from a study investigating the effects of various NAD+ precursors on NAD+ levels in primary human skeletal muscle cells.

CompoundConcentrationIncubation TimeFold Change in NAD+ (vs. Control)Cell TypeReference
This compound 1 mM24 h~1.5Primary Human Skeletal Muscle Myotubes[4]
Nicotinamide (NAM) 1 mM24 h~1.5Primary Human Skeletal Muscle Myotubes[4]
Nicotinamide Riboside (NR) 1 mM24 h~2.0Primary Human Skeletal Muscle Myotubes[4]
Nicotinamide Mononucleotide (NMN) 1 mM24 h~2.0Primary Human Skeletal Muscle Myotubes[4]

Experimental Protocols

Measurement of NAD+ Levels by HPLC

A highly quantitative method for determining NAD+ levels in cells and tissues is reverse-phase high-performance liquid chromatography (HPLC).[10][11][12][13]

1. Sample Preparation (Cells):

  • Culture cells and apply necessary treatments.

  • Aspirate culture media and wash cells with cold phosphate-buffered saline (PBS).

  • Extract NAD+ from cells using an acid extraction method.

  • Neutralize the extract and centrifuge to remove precipitates.

  • Collect the supernatant for HPLC analysis.

2. HPLC Analysis:

  • Mobile Phase A: 0.05 M Phosphate Buffer (pH 7.0).[10]

  • Mobile Phase B: 100% Methanol (HPLC-grade).[10]

  • Gradient Elution: A typical gradient involves starting with 100% Buffer A, followed by a linear gradient to introduce Buffer B to elute the compounds.[10]

  • Detection: NAD+ is monitored by absorbance at 261 nm.[10]

  • Quantification: NAD+ levels are quantified by comparing the peak area from the sample to a standard curve generated with known concentrations of NAD+.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Cell_Culture Cell Culture & Treatment Washing Wash with Cold PBS Cell_Culture->Washing Extraction Acid Extraction of NAD+ Washing->Extraction Neutralization Neutralization & Centrifugation Extraction->Neutralization Supernatant Collect Supernatant Neutralization->Supernatant Injection Inject Sample into HPLC Supernatant->Injection Separation Reverse-Phase C18 Column Injection->Separation Detection UV Detection at 261 nm Separation->Detection Quantification Quantify using Standard Curve Detection->Quantification

Workflow for NAD+ measurement using HPLC.

Discussion and Future Directions

Both this compound and nicotinic acid serve as precursors for NAD+ synthesis through the Preiss-Handler pathway. While nicotinic acid is a well-established NAD+ booster, the efficacy of this compound is an active area of research. The available data suggests that this compound is effective at increasing NAD+ levels, although perhaps to a lesser extent than NR and NMN in certain cell types.[4]

It is important to consider that the efficiency of these precursors can be influenced by factors such as the expression levels of key enzymes like NAPRT, cell type-specific metabolism, and bioavailability. Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy and optimal dosing strategies for this compound and nicotinic acid in different physiological and pathological contexts. The stability of these precursors in circulation is also a key factor, with some evidence suggesting this compound may be more stable in human serum than NR and NMN.[14]

Conclusion

This compound represents a promising, naturally occurring compound for boosting NAD+ levels. While its efficacy relative to nicotinic acid requires more direct comparative investigation, its utilization of the same metabolic pathway underscores its potential as a valuable tool for researchers and drug development professionals. The choice of an NAD+ precursor for research or therapeutic development should be guided by empirical data on efficacy, bioavailability, and the specific biological context of interest.

References

Comparative Analysis of Trigonelline and Cotinine in Beta-Amyloid Interaction: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of trigonelline (B31793) and cotinine (B1669453), two compounds showing promise in the modulation of beta-amyloid (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, supported by available experimental data and detailed experimental protocols.

Introduction

The aggregation of beta-amyloid peptides into neurotoxic oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease. Consequently, the identification of small molecules that can interfere with this process is a primary focus of therapeutic research. Both this compound, a plant alkaloid found in coffee and fenugreek, and cotinine, the primary metabolite of nicotine, have emerged as potential candidates. This guide provides a side-by-side comparison of their interactions with beta-amyloid, drawing upon findings from molecular modeling and in vitro studies.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative and qualitative data on the interaction of this compound and cotinine with beta-amyloid.

Parameter This compound Cotinine Source
Binding Affinity to Aβ High (comparable to cotinine, based on molecular modeling)High (Ka = 0.1 nM; calculated Kd = 10 pM)[1][2]
Inhibition of Aβ Fibrillation Demonstrated to alter Aβ structure and inhibit aggregationConfirmed to inhibit Aβ fibrillation in vitro[3][4]
Inhibition of Aβ Oligomerization Implied by its interaction with Aβ and neuroprotective effectsConfirmed to inhibit Aβ oligomerization in vitro[4][5]
Neuroprotective Effects Protects against Aβ-induced neuronal injury and cognitive impairmentProtects cultured cortical neurons from Aβ toxicity[4][6]

Mechanisms of Action: A Comparative Look

Both this compound and cotinine appear to exert their effects on beta-amyloid through multiple mechanisms, including direct binding and modulation of downstream signaling pathways.

This compound has been shown through molecular modeling to have a high affinity for the Aβ(1-42) peptide, comparable to that of cotinine.[1] Its neuroprotective effects are attributed to its ability to suppress oxidative stress, astrocyte activity, and inflammation.[6] Studies in animal models have demonstrated that this compound can improve cognition and alleviate neuronal loss.[6] Furthermore, it has been suggested that this compound may reduce Aβ accumulation and neurotoxicity by altering its structure and inhibiting aggregation.[3]

Cotinine has been demonstrated to bind to Aβ with high affinity and can inhibit both the oligomerization and fibrillation of the peptide.[4] This anti-aggregation effect is believed to be a key mechanism behind its neuroprotective activity.[5] In addition to its direct interaction with Aβ, cotinine has been shown to stimulate pro-survival signaling pathways, such as the Akt pathway, and inhibit pro-apoptotic factors like glycogen (B147801) synthase kinase 3 beta (GSK3β).[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the specific analysis of this compound and cotinine.

Thioflavin T (ThT) Assay for Beta-Amyloid Aggregation

This assay is used to monitor the formation of amyloid fibrils in real-time.

Materials:

  • Beta-amyloid (1-42) peptide

  • This compound or Cotinine (test compounds)

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Aβ: Reconstitute lyophilized Aβ(1-42) in 100% hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL. Incubate for 1 hour at room temperature to ensure monomerization. Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas. Store the resulting peptide film at -20°C.

  • Reaction Setup: Immediately before the experiment, resuspend the Aβ(1-42) peptide film in PBS to a final concentration of 10 µM.

  • In a 96-well plate, mix the Aβ(1-42) solution with various concentrations of the test compound (this compound or Cotinine) or vehicle control.

  • Add ThT to each well to a final concentration of 10 µM.

  • Measurement: Place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular intervals (e.g., every 10 minutes) for up to 48 hours. The plate should be shaken briefly before each reading.

  • Data Analysis: Plot fluorescence intensity versus time. The inhibition of aggregation can be quantified by comparing the lag time and the maximum fluorescence intensity of samples with and without the test compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique to measure the binding kinetics and affinity between a ligand and an analyte.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Beta-amyloid (1-42) peptide (ligand)

  • This compound or Cotinine (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Sensor Chip Preparation: Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Inject a solution of Aβ(1-42) (e.g., 10-50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level.

  • Deactivation: Inject 1 M ethanolamine-HCl to block any remaining active esters on the surface.

  • Analyte Binding: Inject a series of concentrations of the analyte (this compound or Cotinine) in running buffer over the ligand-immobilized surface. Include a zero-concentration sample (running buffer only) for baseline subtraction.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt solution) to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

MTT Assay for Neuroprotection against Beta-Amyloid Toxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12)

  • Beta-amyloid (1-42) oligomers

  • This compound or Cotinine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound or Cotinine for 2 hours.

  • Aβ Exposure: Add pre-aggregated Aβ(1-42) oligomers to the wells to a final concentration known to induce cytotoxicity (e.g., 5-10 µM). Include control wells with cells only, cells with Aβ only, and cells with the test compound only.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Visualizations

Signaling Pathways

G cluster_0 This compound Pathway cluster_1 Cotinine Pathway This compound This compound Abeta Abeta This compound->Abeta Inhibits Aggregation Oxidative_Stress Oxidative_Stress This compound->Oxidative_Stress Suppresses Inflammation Inflammation This compound->Inflammation Suppresses Neuronal_Protection Neuronal_Protection This compound->Neuronal_Protection Promotes Abeta->Oxidative_Stress Induces Abeta->Inflammation Induces Neuronal_Damage Neuronal_Damage Abeta->Neuronal_Damage Induces Oxidative_Stress->Neuronal_Damage Inflammation->Neuronal_Damage Cotinine Cotinine Cotinine->Abeta Inhibits Aggregation (Oligomers & Fibrils) Akt_Pathway Akt_Pathway Cotinine->Akt_Pathway Stimulates GSK3B GSK3B Akt_Pathway->GSK3B Inhibits Neuronal_Survival Neuronal_Survival Akt_Pathway->Neuronal_Survival Promotes GSK3B->Neuronal_Damage Promotes

Caption: Comparative signaling pathways of this compound and Cotinine.

Experimental Workflow

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Data Interpretation Abeta_Prep Aβ Peptide Preparation ThT_Assay Thioflavin T Assay (Aggregation Kinetics) Abeta_Prep->ThT_Assay SPR_Analysis SPR Analysis (Binding Affinity) Abeta_Prep->SPR_Analysis Comparative_Analysis Comparative Analysis of This compound vs. Cotinine ThT_Assay->Comparative_Analysis SPR_Analysis->Comparative_Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Treatment Treatment with Compounds & Aβ Oligomers Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay MTT_Assay->Comparative_Analysis

Caption: General experimental workflow for comparative analysis.

Therapeutic Potential Comparison

G Start Compound Selection This compound This compound Start->this compound Cotinine Cotinine Start->Cotinine Direct_Interaction Direct Interaction with Aβ This compound->Direct_Interaction Inhibits Aggregation Signaling_Modulation Modulation of Cellular Pathways This compound->Signaling_Modulation Anti-inflammatory Anti-oxidant Cotinine->Direct_Interaction Inhibits Aggregation Cotinine->Signaling_Modulation Pro-survival (Akt Pathway) Neuroprotection Neuroprotective Outcome Direct_Interaction->Neuroprotection Signaling_Modulation->Neuroprotection

Caption: Logical flow comparing the therapeutic potential.

Conclusion

Both this compound and cotinine demonstrate significant potential as modulators of beta-amyloid aggregation and neurotoxicity. Molecular modeling and in vitro studies suggest that both compounds directly interact with Aβ, albeit through potentially different primary mechanisms, leading to the inhibition of its aggregation cascade. Furthermore, they exhibit neuroprotective effects through the modulation of distinct cellular signaling pathways. While the available data is promising, further research, particularly quantitative comparative studies including the determination of binding affinities and inhibitory concentrations, is crucial to fully elucidate their therapeutic potential for Alzheimer's disease. The experimental protocols provided in this guide offer a framework for conducting such vital comparative investigations.

References

The Alkaloid Divide: A Comparative Analysis of Trigonelline in Arabica and Robusta Coffee

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the varying concentrations of the bioactive alkaloid, trigonelline (B31793), in the world's two most prominent coffee species. This report synthesizes quantitative data, details analytical methodologies, and illustrates a key signaling pathway influenced by this compound.

This compound, a pyridine (B92270) alkaloid, is a significant bioactive compound found in coffee, recognized for its potential health benefits, including neuroprotective and anti-diabetic effects. Its concentration, however, varies considerably between the two most widely cultivated coffee species: Coffea arabica (Arabica) and Coffea canephora (Robusta). This guide provides a comparative study of this compound content in these two coffee giants, supported by experimental data and detailed methodologies to aid in further research and development.

Quantitative Comparison of this compound Content

The this compound content in coffee is influenced by several factors, including species, cultivar, geographical origin, and processing methods, particularly roasting.[1] Generally, Arabica coffee beans exhibit a higher concentration of this compound compared to Robusta beans.[2][3] The roasting process significantly degrades this compound, converting it into nicotinic acid (niacin or vitamin B3) and other volatile compounds that contribute to the coffee's aroma.[4][5]

Below is a summary of this compound concentrations reported in various studies, comparing Arabica and Robusta coffee at different roasting levels.

Coffee SpeciesRoast LevelThis compound Content ( g/100g )Reference(s)
Arabica Green0.88 - 1.77[6]
Light0.93[5]
Dark~0.31 (calculated from 3x decrease)[5]
Robusta Green0.75 - 1.24[6]
LightNot explicitly stated, but lower than Arabica[5]
Dark0.12[5]

Note: The values presented are ranges compiled from multiple sources and can vary based on the specific coffee variety and analytical methods used.

Experimental Protocols for this compound Quantification

The standard method for the quantitative analysis of this compound in coffee is High-Performance Liquid Chromatography (HPLC) coupled with a UV or diode-array detector (DAD).[7][8]

Sample Preparation (General Protocol)
  • Grinding: Green or roasted coffee beans are cryogenically ground to a fine powder to ensure homogeneity.[9]

  • Extraction: A known weight of the ground coffee (e.g., 0.5 g) is extracted with hot water (e.g., 50 mL at 90°C for 5 minutes).[9] In some protocols, magnesium oxide is added during extraction to aid in the process.[10]

  • Clarification and Filtration: The resulting extract is filtered to remove solid particles. For cleaner samples, a clarification step using Carrez reagents may be employed, followed by filtration through a 0.45 µm syringe filter before HPLC analysis.[9][11]

High-Performance Liquid Chromatography (HPLC) Analysis
  • Instrumentation: An HPLC system equipped with a UV/Vis or Diode Array Detector.

  • Column: A reversed-phase C18 column is commonly used for separation.[10]

  • Mobile Phase: A gradient elution is often employed, typically using a mixture of an acidic buffer (e.g., 0.01M phosphate (B84403) buffer at pH 4.0) and an organic solvent like methanol (B129727) or acetonitrile.[8][10]

  • Detection: this compound is typically detected at a wavelength of around 264-265 nm.[8][11]

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the chromatogram to a calibration curve generated using known concentrations of a this compound standard.

Visualization of Experimental Workflow and a Key Signaling Pathway

To visually represent the processes involved, the following diagrams have been generated using Graphviz.

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis start Coffee Beans (Arabica/Robusta) grinding Cryogenic Grinding start->grinding extraction Hot Water Extraction grinding->extraction filtration Filtration extraction->filtration hplc HPLC System (C18 Column) filtration->hplc Filtered Extract detection UV/DAD Detection (~265 nm) hplc->detection quantification Quantification vs. Standard Curve detection->quantification

Caption: A streamlined workflow for the quantification of this compound in coffee samples.

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] This pathway is a crucial regulator of the inflammatory response.

G Inhibitory Effect of this compound on the NF-κB Signaling Pathway This compound This compound ikk IKK Complex This compound->ikk inhibits inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) inflammatory_stimuli->receptor receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to inflammatory_genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) nucleus->inflammatory_genes induces

References

Efficacy of Trigonelline from fenugreek versus synthetic Trigonelline.

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the efficacy of trigonelline (B31793) sourced from Trigonella foenum-graecum (fenugreek) compared to its synthetic counterpart.

Introduction

This compound, a pyridine (B92270) alkaloid, is a bioactive compound found in various plants, most notably in fenugreek seeds (Trigonella foenum-graecum)[1][2]. It is recognized for a range of pharmacological activities, including neuroprotective, anti-diabetic, and anti-cancer effects[3][4]. As a molecule of significant therapeutic interest, the choice between sourcing this compound from its natural botanical origin or through chemical synthesis is a critical consideration for research and drug development. This guide provides a comprehensive comparison of the efficacy of this compound from fenugreek versus synthetic this compound, supported by experimental data and detailed methodologies.

Efficacy Comparison: A Data-Driven Overview

The majority of studies investigating the therapeutic potential of this compound have utilized the compound isolated from natural sources, primarily fenugreek. The following tables summarize the quantitative data from key studies across different therapeutic areas. It is important to note that these studies investigate the effects of "this compound" without a direct comparison to a synthetic version.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in various experimental models.

ParameterExperimental ModelTreatmentResult
Infarct Size Reduction Middle Cerebral Artery Occlusion (MCAo) in rats100 mg/kg this compound (i.p.)Significant reduction in cerebral infarct size[5]
Improved Motor and Neurodeficit Scores MCAo in rats100 mg/kg this compound (i.p.)Significant improvement in motor and neurodeficit scores[5]
Reduced Oxidative Stress MCAo in rats100 mg/kg this compound (i.p.)Reduced levels of nitrite (B80452) and malondialdehyde (MDA) in the brain[5]
Reduced Anxiety and Improved Memory Kainic acid-induced epilepsy in rats100 mg/kg this compound (i.p.) for 14 daysSignificant behavioral improvements in open field and plus maze tests[1]
Reduced Neuronal Injury Kainic acid-induced epilepsy in rats100 mg/kg this compound (i.p.) for 14 daysSubstantially lowered intrasynaptosomal calcium levels and LDH activity[1]
Anti-Diabetic Effects

This compound exhibits potent anti-diabetic activity through various mechanisms, including the modulation of glucose and lipid metabolism.

ParameterExperimental ModelTreatmentResult
Improved Glucose Tolerance KK-Ay obese miceThis compound in dietLowered blood glucose levels in an oral glucose tolerance test (OGTT)[6]
Lowered Serum Insulin (B600854) KK-Ay obese miceThis compound in dietSignificantly lower fasting serum insulin levels[6]
Reduced Liver and Adipose Tissue Triglycerides KK-Ay obese miceThis compound in dietLower levels of triglycerides in the liver and adipose tissue[6]
Improved Glucose and Insulin Response Overweight men (n=15)Oral this compoundReduced glucose and insulin concentrations 15 minutes post-OGTT[7]
Anti-Cancer Effects

Research suggests that this compound possesses anti-cancer properties, including the inhibition of cancer cell proliferation and invasion.

ParameterExperimental ModelTreatmentResult
Inhibition of Cell Invasion Rat ascites hepatoma cell line (AH109A)2.5-40 µM this compoundInhibition of hepatoma cell invasion without affecting proliferation[8][9]
Inhibition of Bladder Cancer Cell Proliferation In vitro bladder cancer cell linesThis compoundEffective inhibition of bladder cancer cell proliferation, colony formation, and tumorspheroid growth[8]
Enhanced Cisplatin (B142131) Sensitivity Cisplatin-resistant bladder cancer cell linesThis compoundSignificant enhancement of cisplatin sensitivity[8]

Potential Differences: Natural vs. Synthetic

The primary distinction between this compound sourced from fenugreek and its synthetic counterpart lies in the chemical milieu.

  • Purity: Synthetic this compound can be produced with very high purity, minimizing the presence of other compounds. In contrast, this compound extracted from fenugreek may contain traces of other alkaloids, saponins, flavonoids, and mucilage, even after purification[10][11].

  • Synergistic Effects: The minor components in fenugreek extracts could potentially exert synergistic or additive effects with this compound, possibly enhancing its therapeutic efficacy. Conversely, they could also interfere with its activity. The absence of these compounds in synthetic this compound would result in a more direct, albeit potentially less potent, effect.

  • Bioavailability: While no direct comparative bioavailability studies exist, the formulation of the final product (e.g., as a salt like this compound hydrochloride) can influence solubility and absorption, regardless of the source[10][12].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Neuroprotective Efficacy Assessment in an Ischemic Stroke Model

Objective: To evaluate the neuroprotective effects of this compound in a rat model of ischemic stroke.

Methodology:

  • Animal Model: Adult male Wistar rats are subjected to 90 minutes of middle cerebral artery occlusion (MCAo) followed by 24 hours of reperfusion to induce ischemic stroke[5].

  • Treatment: Rats are treated with this compound (25, 50, and 100 mg/kg, intraperitoneally) or a standard myeloperoxidase (MPO) inhibitor like 4-Aminobenzoic hydrazide (4-ABH) at 60 minutes prior to, immediately after, and one hour after MCAo[5].

  • Behavioral Assessment: Neurodeficit and motor function tests are performed to evaluate functional recovery[5].

  • Infarct Size Evaluation: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume[5].

  • Biochemical Analysis: Brain tissue is analyzed for markers of oxidative stress, such as nitrite and malondialdehyde (MDA) levels, and the activity of antioxidant enzymes[5].

  • Western Blot Analysis: Protein expression of key inflammatory and apoptotic markers is assessed in the cortical brain region[5].

Experimental Workflow for Neuroprotection Assay

G cluster_model Ischemic Stroke Model cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment MCAo Middle Cerebral Artery Occlusion (90 min) Reperfusion Reperfusion (24 hr) MCAo->Reperfusion Behavioral Behavioral Tests (Neurodeficit & Motor) Reperfusion->Behavioral Data Collection Infarct Infarct Size Measurement (TTC Staining) Reperfusion->Infarct Data Collection Biochemical Biochemical Assays (Oxidative Stress) Reperfusion->Biochemical Data Collection WesternBlot Western Blot (Protein Expression) Reperfusion->WesternBlot Data Collection This compound This compound (25, 50, 100 mg/kg) Control Vehicle Control Standard Standard Drug (e.g., 4-ABH)

Caption: Workflow for evaluating the neuroprotective effects of this compound.

In Vitro Anti-Diabetic Potential Assessment

Objective: To determine the in vitro anti-diabetic activity of this compound by assessing its inhibitory effect on α-amylase and α-glucosidase.

Methodology:

  • Enzyme Inhibition Assays:

    • α-Amylase Inhibition: The assay is performed by incubating a solution of α-amylase with the test compound (this compound) and then adding a starch solution. The amount of reducing sugar produced is measured using a dinitrosalicylic acid (DNS) reagent[13].

    • α-Glucosidase Inhibition: The inhibitory activity is determined by incubating α-glucosidase with the test compound and p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The amount of p-nitrophenol released is measured spectrophotometrically[13].

  • Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined.

Signaling Pathway for this compound's Anti-Diabetic Action

G cluster_pancreas Pancreatic β-cells cluster_liver Liver cluster_muscle_fat Muscle & Adipose Tissue This compound This compound Insulin_Secretion ↑ Insulin Secretion This compound->Insulin_Secretion Gluconeogenesis ↓ Gluconeogenesis This compound->Gluconeogenesis Glycogenolysis ↓ Glycogenolysis This compound->Glycogenolysis Glucose_Uptake ↑ Glucose Uptake This compound->Glucose_Uptake Insulin_Sensitivity ↑ Insulin Sensitivity This compound->Insulin_Sensitivity Blood_Glucose ↓ Blood Glucose Levels Insulin_Secretion->Blood_Glucose Gluconeogenesis->Blood_Glucose Glycogenolysis->Blood_Glucose Glucose_Uptake->Blood_Glucose Insulin_Sensitivity->Blood_Glucose

Caption: Mechanisms of this compound's anti-diabetic effects.

Anti-Cancer Cell Invasion Assay

Objective: To assess the anti-invasive activity of this compound on cancer cells.

Methodology:

  • Cell Culture: A rat ascites hepatoma cell line (e.g., AH109A) is cultured under standard conditions[14].

  • Invasion Assay: A chemoinvasion assay is performed using a Boyden chamber with a Matrigel-coated filter. Cancer cells are seeded in the upper chamber with serum-free medium containing different concentrations of this compound (2.5-40 µM). The lower chamber contains a chemoattractant (e.g., fetal bovine serum)[14].

  • Quantification: After incubation, non-invading cells on the upper surface of the filter are removed. The cells that have invaded through the Matrigel and are on the lower surface of the filter are fixed, stained, and counted under a microscope[14].

  • Proliferation Assay: A parallel assay (e.g., MTT assay) is conducted to ensure that the observed anti-invasive effect is not due to cytotoxicity[14].

Conclusion

The available evidence strongly supports the therapeutic potential of this compound in neurodegenerative diseases, diabetes, and cancer. While the majority of this research has been conducted using this compound isolated from fenugreek, the findings provide a robust foundation for its efficacy as a bioactive molecule.

For researchers and drug development professionals, the choice between natural and synthetic this compound will depend on several factors. Synthetic this compound offers the advantage of high purity and consistency, which is often a requirement for pharmaceutical development. However, the potential for synergistic effects from minor co-purified compounds in fenugreek-derived this compound should not be overlooked, particularly in the context of developing nutraceuticals or botanical drugs.

Future research should include direct, head-to-head comparative studies of fenugreek-derived and synthetic this compound to definitively elucidate any differences in their efficacy and bioavailability. Such studies would be invaluable in guiding the selection of the optimal source of this compound for specific therapeutic applications.

References

A Comparative Analysis of Trigonelline and Its Hydrochloride Salt for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Trigonelline (B31793), a naturally occurring alkaloid found in various plants such as fenugreek and coffee beans, and its hydrochloride salt are both extensively used in scientific research for their potential therapeutic properties. This guide provides a detailed comparison of the two compounds, focusing on their physicochemical properties, biological effects, and the experimental methodologies used to evaluate them. This information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate compound for their studies.

Physicochemical Properties: A Key Distinction

The primary difference between this compound and its hydrochloride salt lies in their physicochemical properties, most notably their solubility. This compound hydrochloride is the salt form of this compound, created by reacting the base alkaloid with hydrochloric acid.[1] This conversion significantly enhances its aqueous solubility, a critical factor in the preparation of solutions for in vitro and in vivo experiments.[2]

While this compound itself is soluble in water, its hydrochloride salt is described as being more readily soluble.[1][3] This increased solubility can be advantageous for achieving higher concentrations in aqueous buffers and for oral administration in animal studies, potentially leading to improved bioavailability.[4]

Table 1: Physicochemical Properties of this compound and this compound Hydrochloride

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₇H₇NO₂C₇H₈ClNO₂
Molecular Weight ~137.14 g/mol ~173.60 g/mol
Appearance Crystalline powderWhite to off-white crystalline powder
Melting Point 230-233 °C (monohydrate)~258-259 °C
Solubility in Water Soluble[1][3]Readily soluble[2][5]
Solubility in Alcohol Soluble in warm alcohol, less so in cold[1]Soluble in warm alcohol, sparingly in cold[5]
Solubility in Other Solvents Slightly soluble in chloroform (B151607) or ether[1]Insoluble in non-polar solvents[3]

Comparative Biological Effects

In the scientific literature, the terms "this compound" and "this compound hydrochloride" are often used interchangeably when describing biological effects. This suggests that the active pharmacological entity is the this compound molecule itself, with the hydrochloride salt primarily serving to improve its formulation and delivery characteristics. Both forms have been investigated for a range of biological activities, with a significant focus on their anti-diabetic, neuroprotective, and anti-inflammatory properties.

Anti-Diabetic Effects

Numerous studies have demonstrated the potential of this compound to manage symptoms of diabetes. Research in animal models of type 2 diabetes has shown that this compound can significantly decrease blood glucose levels, improve insulin (B600854) sensitivity, and modulate lipid profiles.[6][7][8] These effects are attributed to its ability to influence key metabolic pathways and protect pancreatic β-cells from damage.[9]

Table 2: Quantitative Data on the Anti-Diabetic Effects of this compound

ParameterExperimental ModelTreatment DetailsResultsReference
Blood Glucose KK-Aʸ mice (model of type 2 diabetes)This compound in dietLowered blood glucose levels[7]
Oral Glucose Tolerance KK-Aʸ miceThis compound in dietImproved glucose tolerance[7]
Intestinal α-amylase activity Diabetic rat modelNot specifiedDecreased by 36%[6]
Intestinal maltase activity Diabetic rat modelNot specifiedDecreased by 52%[6]
Intestinal lipase (B570770) activity Diabetic rat modelNot specifiedDecreased by 56%[6]
Blood Glucose Reduction Diabetic rat modelNot specifiedReduced by 46%[6]
Neuroprotective Effects

This compound has shown promise as a neuroprotective agent in various experimental models of neurological disorders. Studies have indicated its ability to protect neurons from damage, reduce neuroinflammation, and improve cognitive function in models of Alzheimer's disease and ischemic stroke.[8][10][11][12] The proposed mechanisms for these effects include the mitigation of oxidative stress and the modulation of inflammatory pathways in the brain.[10][13]

Table 3: Quantitative Data on the Neuroprotective Effects of this compound

ParameterExperimental ModelTreatment DetailsResultsReference
Cognitive Performance D-galactose (B84031) induced amnesia in mice50 and 100 mg/kg this compoundSignificantly ameliorated cognitive impairment[14]
Acetylcholinesterase Levels D-galactose induced amnesia in mice50 and 100 mg/kg this compoundSignificant decline in acetylcholine (B1216132) esterase levels[14]
Intrasynaptosomal Calcium Levels Kainic acid-induced epilepsy in rats100 mg/kg this compound for 14 daysSubstantially lowered[10]
LDH Activity Kainic acid-induced epilepsy in rats100 mg/kg this compound for 14 daysSubstantially lowered[10]
Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been demonstrated in both in vitro and in vivo models. It has been shown to suppress the activation of mast cells, which play a key role in allergic and inflammatory responses.[15] Furthermore, this compound can reduce the levels of pro-inflammatory cytokines, suggesting its potential in managing inflammatory conditions.[13][16]

Table 4: Quantitative Data on the Anti-inflammatory Effects of this compound

ParameterExperimental ModelTreatment DetailsResultsReference
Mast Cell Degranulation RBL-2H3 cells (in vitro)Dose-dependentEffectively suppressed antigen-induced degranulation[17]
Passive Cutaneous Anaphylaxis Mice (in vivo)Not specifiedSuppressed the PCA response[17]
TNF-α and IL-6 Levels Lipopolysaccharide-induced cognitive impairment in mice50 and 100 mg/kg this compoundDecreased TNF-α and IL-6 levels[13]

Pharmacokinetics

Table 5: Pharmacokinetic Parameters of this compound

ParameterAnimal ModelRoute of AdministrationValueReference
T₁/₂(α) RabbitIntravenous10.8 min[18][19]
T₁/₂(β) RabbitIntravenous44.0 min[18][19]
AUC RabbitIntravenous931.0 mg/min/L[18][19]
T₁/₂(Ka) RabbitOral (Fenugreek Extract)0.9 h[18]
T₁/₂(Ke) RabbitOral (Fenugreek Extract)2.2 h[18]
Oral Bioavailability RatOral (Coffee Bean Extract)64.42%[4]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for key experiments cited in the literature for evaluating the effects of this compound and its hydrochloride salt.

In Vivo Anti-Diabetic Activity Assessment

Objective: To evaluate the hypoglycemic effect of this compound in a diabetic animal model.

Experimental Design:

  • Animal Model: Induction of type 2 diabetes in rodents (e.g., KK-Aʸ mice or streptozotocin-induced diabetic rats).

  • Treatment Groups:

    • Control group (non-diabetic, vehicle treatment)

    • Diabetic control group (diabetic, vehicle treatment)

    • This compound-treated group (diabetic, administered with this compound or its hydrochloride salt at various doses)

    • Positive control group (diabetic, treated with a standard anti-diabetic drug like glibenclamide)

  • Administration: this compound or its salt is typically administered orally (e.g., mixed in the diet or via gavage) for a specified period (e.g., several weeks).[7][20]

  • Parameters Measured:

    • Fasting blood glucose levels.

    • Oral glucose tolerance test (OGTT).

    • Serum insulin levels.

    • Lipid profile (total cholesterol, triglycerides, LDL, HDL).

    • Histopathological examination of the pancreas.

In Vitro Neuroprotective Activity Assay

Objective: To assess the protective effect of this compound against neuronal cell death.

Experimental Design:

  • Cell Line: A neuronal cell line (e.g., human neuroblastoma SK-N-SH or primary neuronal cultures).

  • Induction of Neurotoxicity: Exposure of cells to a neurotoxic agent (e.g., d-galactose, kainic acid, or induction of oxygen-glucose deprivation/reperfusion).[10][14]

  • Treatment: Pre-treatment or co-treatment of cells with various concentrations of this compound or its hydrochloride salt.

  • Assays:

    • Cell Viability Assay (e.g., MTT assay): To quantify the extent of cell death.

    • Measurement of Reactive Oxygen Species (ROS): To assess oxidative stress.

    • Measurement of Apoptotic Markers (e.g., caspase-3 activity): To determine the mode of cell death.

    • Measurement of Inflammatory Cytokines (e.g., TNF-α, IL-6) by ELISA: To evaluate the anti-inflammatory effect.

In Vivo Anti-inflammatory Activity Assessment

Objective: To investigate the anti-inflammatory effects of this compound in an animal model of inflammation.

Experimental Design:

  • Animal Model: Induction of an inflammatory response, such as lipopolysaccharide (LPS)-induced systemic inflammation or a model of allergic asthma.[15][16]

  • Treatment Groups:

    • Control group (no inflammatory stimulus, vehicle treatment)

    • Inflammation control group (inflammatory stimulus, vehicle treatment)

    • This compound-treated groups (inflammatory stimulus, administered with various doses of this compound or its hydrochloride salt)

  • Administration: this compound or its salt is typically administered prior to or following the inflammatory challenge.

  • Parameters Measured:

    • Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum or specific tissues.

    • Histopathological examination of affected tissues for signs of inflammation.

    • In allergic models, measurement of IgE levels and mast cell degranulation.[15]

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a critical role in cellular processes such as growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in fibrosis. This compound hydrochloride has been shown to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis, by modulating the TGF-β/Smad pathway.

TGF_beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription translocates to This compound This compound This compound->p-Smad2/3 inhibits Fibrosis Fibrosis Gene Transcription->Fibrosis

Caption: this compound's inhibition of the TGF-β/Smad signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. While activation of Nrf2 is generally protective, in some cancers, its constitutive activation contributes to chemoresistance. This compound has been shown to inhibit Nrf2 activation and its nuclear translocation, thereby sensitizing cancer cells to chemotherapeutic agents.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_n Nrf2 Nrf2->Nrf2_n translocates This compound This compound This compound->Nrf2_n inhibits translocation ARE Antioxidant Response Element Nrf2_n->ARE Gene Expression Antioxidant & Chemoresistance Genes ARE->Gene Expression PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Adipocyte This compound This compound PPARγ PPARγ This compound->PPARγ down-regulates PPARγ/RXR Complex PPARγ/RXR Complex PPARγ->PPARγ/RXR Complex RXR RXR RXR->PPARγ/RXR Complex PPRE Peroxisome Proliferator Response Element PPARγ/RXR Complex->PPRE binds to Gene Expression Adiponectin, Leptin, etc. PPRE->Gene Expression Lipid Droplet \nAccumulation Lipid Droplet Accumulation Gene Expression->Lipid Droplet \nAccumulation

References

Cross-Species Validation of Trigonelline's Effect on Muscle Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of trigonelline's performance in enhancing muscle function across various species, supported by experimental data. It details the underlying mechanisms, experimental protocols, and quantitative outcomes to facilitate informed research and development decisions.

Introduction

Mitochondrial dysfunction and declining levels of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) are established hallmarks of skeletal muscle aging and sarcopenia.[1][2][3] Recent research has identified This compound (B31793), a natural alkaloid found in coffee, fenugreek, and the human body, as a potent NAD+ precursor with significant therapeutic potential for age-associated muscle decline.[4][5][6] Studies across multiple species—from invertebrates to mammals—demonstrate a conserved mechanism through which this compound boosts NAD+ levels, enhances mitochondrial function, and ultimately improves muscle performance.[1][2][7]

In humans, lower serum levels of this compound are correlated with sarcopenia, reduced muscle strength, and decreased muscle mass.[1][5][8] Pre-clinical studies in mice and C. elegans have validated these findings, showing that this compound supplementation can ameliorate age-related decline in muscle strength, endurance, and mobility.[1][2] This guide synthesizes the key findings, data, and methodologies from this body of research.

Comparative Efficacy Data

The effects of this compound on muscle health have been investigated across different models, from human cell cultures to in vivo animal studies. The data consistently shows a positive impact on NAD+ metabolism and muscle function.

Table 1: Cross-Species Summary of this compound's Effects on Muscle Function

SpeciesModelDosage / TreatmentKey Findings
Human Sarcopenic Patients (Observational)N/ALower serum this compound levels positively correlate with reduced muscle strength, gait speed, and appendicular lean mass index.[1][3][5][8]
Human Primary Skeletal Muscle Myotubes1 mM labelled this compound (24h)This compound incorporates into the NAD+ pool and increases cellular NAD+ levels in cells from both healthy and sarcopenic donors.[1][2][8]
Mouse Aged Male Mice (2 years old)Chronic supplementation (12 weeks)Enhances muscle strength and prevents fatigue during aging.[1][2][9]
Mouse Young MiceGavage with labelled this compoundDemonstrates this compound incorporation into the NAD+ pool in muscle, liver, and blood within hours.[1][10]
Mouse Hypertrophy ModelThis compound-hydrochlorideIncreased wet weight of plantaris and soleus muscles, indicating a role in muscle growth under load.[11]
Mouse Unloading/Atrophy ModelThis compound-hydrochlorideRetained more muscle mass during inactivity compared to controls.[11]
C. elegans Wild-Type (N2) Worms1 mM this compound (from Day 1 of adulthood)Improves mitochondrial respiration, reduces age-related muscle wasting, and increases lifespan and mobility.[1][2]

Table 2: Quantitative Effects of this compound in Pre-clinical Models

ModelParameter MeasuredResult
Aged Mice Muscle Fatigue (Tibialis Anterior)Supplemented mice showed fewer reductions in strength after repeated contractions compared to untreated aged mice.[10]
Aged Mice Grip StrengthPartially restored age-related loss of grip strength.[10]
Young Mice NAD+ Levels (Gastrocnemius Muscle)Elevated NAD+ levels observed 2 hours and 16 hours post-administration.[1][10]
C. elegans LifespanStatistically significant increase in lifespan compared to controls.[1]
C. elegans NAD+ Levels (Aged Worms)Significantly increased NAD+ levels in aged worms (Day 8).[1]
C2C12 Myoblasts Myocyte DifferentiationIncreased differentiation by 36% in vitro.[11]

Mechanism of Action: The NAD+ Pathway

This compound acts as a precursor to NAD+, a critical coenzyme in cellular metabolism. Its mechanism has been conserved across the species studied.[1][2]

  • Metabolism : this compound is metabolized via the Preiss-Handler pathway.[1][2]

  • NAD+ Synthesis : This pathway incorporates this compound into the cellular NAD+ pool, thereby increasing its availability.[1][10][12]

  • Sirtuin Activation : Elevated NAD+ levels are required for the activity of sirtuins, a class of proteins that regulate cellular health.[1][2]

  • Mitochondrial Enhancement : This cascade leads to improved mitochondrial biogenesis and respiratory function.[1][2][4]

  • Improved Muscle Function : Enhanced mitochondrial energy production results in better muscle performance, including increased strength and fatigue resistance.[12]

Notably, this compound does not activate the GPR109A receptor, distinguishing its mechanism from that of nicotinic acid.[1][2][7]

Trigonelline_Pathway This compound This compound PH_Pathway Preiss-Handler Pathway This compound->PH_Pathway NAD Increased NAD+ PH_Pathway->NAD Sirtuin Sirtuin Activation NAD->Sirtuin Mito Improved Mitochondrial Function & Biogenesis Sirtuin->Mito Muscle Enhanced Muscle Strength & Endurance Mito->Muscle

This compound's mechanism of action on muscle function.

Detailed Experimental Protocols

The following are summaries of methodologies used in key studies to validate the effects of this compound.

Human Studies (Observational and In Vitro)
  • Objective : To correlate serum this compound with sarcopenia markers and test its function as an NAD+ precursor in human muscle cells.

  • Observational Protocol :

    • Cohort : Studies involved older adults (e.g., >60 years) classified with and without sarcopenia based on the European Working Group on Sarcopenia in Older People (EWGSOP) criteria.[1][8]

    • Measurements : Serum levels of this compound were quantified using liquid chromatography-mass spectrometry (LC-MS).[3] Muscle mass was assessed via Dual-Energy X-ray Absorptiometry (DXA), and muscle function was measured by grip strength and gait speed tests.[1][8]

    • Analysis : Statistical correlation analyses were performed to assess the relationship between serum this compound levels and the clinical parameters of sarcopenia.[1][5]

  • In Vitro Protocol (Primary Human Myotubes) :

    • Cell Culture : Primary human skeletal muscle myoblasts were obtained from biopsies of healthy and sarcopenic donors, differentiated into myotubes.[1][2]

    • Treatment : Differentiated myotubes were incubated with 1 mM isotopically-labelled this compound for 24 hours.[1]

    • Analysis : Cellular extracts were analyzed using high-resolution LC-MS to measure the isotopic enrichment of the NAD+ pool, confirming that this compound is incorporated into NAD+.[1][3]

Murine (In Vivo) Studies
  • Objective : To determine the effect of dietary this compound supplementation on muscle function in aged mice.

  • Animal Model : 2-year-old male C57BL/6 mice were used as a model for age-related muscle decline.[9]

  • Supplementation Protocol :

    • Treatment Group : Received this compound in their drinking water or via gavage for 12 weeks.[9] A dosage of 300 mg/kg/day has been cited.[10]

    • Control Group : Received a vehicle control.

  • Functional Assessment :

    • Grip Strength : Forelimb grip strength was measured using a grip strength meter.[10]

    • In Situ Muscle Fatigue : The tibialis anterior muscle was stimulated electrically with repeated contractions to induce fatigue, and the decline in force production was measured over time.[9][10]

  • Metabolic Analysis :

    • Isotope Tracing : To confirm this compound's role as an NAD+ precursor, young mice were administered a single dose of labelled this compound by oral gavage. Tissues (gastrocnemius muscle, liver, blood) were collected at 2 and 16 hours post-administration to measure NAD+ levels and isotopic enrichment via LC-MS.[1]

C. elegans (In Vivo) Studies
  • Objective : To assess the impact of this compound on lifespan, mobility, and muscle integrity in an invertebrate aging model.

  • Animal Model : Wild-type (N2) Caenorhabditis elegans.

  • Experimental Protocol :

    • Treatment : Worms were cultured on media containing 1 mM this compound, starting from the first day of adulthood.[1]

    • Lifespan Assay : The survival of the worm population was monitored daily throughout their lifespan.[1]

    • Mobility Assay : Age-related decline in mobility was quantified by counting the number of body bends per minute at different time points (e.g., Day 8 of adulthood).[1]

    • Molecular Analysis : On day 8, aged worms were collected to measure relative NAD+ levels and the ratio of mitochondrial to nuclear DNA as an indicator of mitochondrial biogenesis.[1]

Experimental_Workflow cluster_setup Phase 1: Model & Treatment cluster_analysis Phase 2: Functional & Molecular Analysis cluster_outcome Phase 3: Outcome Model Select Model (e.g., Aged Mice, C. elegans) Group Randomize into Groups Model->Group Treatment Administer this compound (e.g., 12 weeks) Group->Treatment Control Administer Vehicle Control Group->Control Func Functional Tests (Grip Strength, Mobility, Fatigue) Treatment->Func Control->Func Tissue Tissue/Cell Collection Func->Tissue Mol Molecular Analysis (NAD+ levels via LC-MS, DNA ratio) Tissue->Mol Data Data Comparison & Validation Mol->Data

A generalized workflow for pre-clinical validation.

Conclusion

The cross-species evidence strongly supports the role of this compound as a conserved NAD+ precursor that enhances muscle function and mitigates age-related decline. Observational data in humans align with mechanistic and functional data from mice and C. elegans, demonstrating a clear link between this compound, NAD+ metabolism, mitochondrial health, and muscle performance.[1][2][13] These findings identify nutritional supplementation with this compound as a promising strategy for developing therapeutic interventions aimed at combating sarcopenia and promoting healthy muscle aging.[7][14] Future human clinical trials are warranted to establish optimal dosages and confirm the efficacy of this compound in a clinical setting.

References

Replicating Trigonelline's Memory-Enhancing Capabilities: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the experimental evidence and methodologies surrounding the memory-enhancing effects of trigonelline (B31793). This document summarizes key findings, details experimental protocols for replication, and visualizes the proposed mechanisms of action.

Quantitative Data Summary

Recent preclinical studies have demonstrated the potential of this compound, a natural alkaloid found in coffee and fenugreek, to ameliorate cognitive deficits in models of aging and neurodegenerative disease. The following tables summarize the key quantitative findings from these studies, offering a clear comparison of this compound's efficacy across various behavioral and biochemical endpoints.

Behavioral Test Animal Model Treatment Group Control/Vehicle Group Key Finding Source
Morris Water Maze SAMP8 MiceShorter escape latencyLonger escape latencyThis compound treatment significantly improved spatial learning.[1][2]
SAMP8 MiceIncreased time in target quadrantDecreased time in target quadrantThis compound treatment enhanced spatial memory retention.[1][2]
Novel Object Recognition 5XFAD Mice (Alzheimer's Model)Significantly increased discrimination indexNo significant object recognitionThis compound treatment restored object recognition memory.[3]
Aβ-injected Rats (Alzheimer's Model)Improved performanceImpaired performanceThis compound pretreatment significantly improves performance in the novel object recognition task.[4][5]
Y-Maze LPS-injected RatsImproved spatial recognition memoryImpaired spatial recognition memoryThis compound-treated rats showed improved spatial recognition memory.[6]
Aβ-injected Rats (Alzheimer's Model)Significantly improves spatial recognition memoryImpaired spatial recognition memoryThis compound pretreatment of Aβ-microinjected rats significantly improves spatial recognition memory in the Y maze.[4][5]
Biochemical Marker Brain Region Treatment Group Control/Disease Group Key Finding Source
TNF-α HippocampusSignificantly decreased levelsSignificantly increased levelsThis compound reduces neuroinflammation.[1][2][7][8][1][2][7][8]
IL-6 HippocampusSignificantly decreased levelsSignificantly increased levelsThis compound reduces neuroinflammation.[1][2][7][8][1][2][7][8]
Dopamine HippocampusSignificantly increased levelsDecreased levelsThis compound restores neurotransmitter levels.[7][8][7][8]
Noradrenaline HippocampusSignificantly increased levelsDecreased levelsThis compound restores neurotransmitter levels.[7][8][7][8]
Serotonin (B10506) HippocampusSignificantly increased levelsDecreased levelsThis compound restores neurotransmitter levels.[7][8][7][8]

Experimental Protocols

To facilitate the replication of these seminal findings, detailed methodologies for the key experiments are provided below.

Animal Models and Treatment
  • SAMP8 Mice: Studies have utilized 16-week-old senescence-accelerated mouse prone 8 (SAMP8) models to investigate age-related cognitive decline.[9] this compound is typically administered orally at a dose of 5 mg/kg/day for 30 days.[2][9]

  • Alzheimer's Disease Models:

    • 5XFAD Mice: Female mice, 9-11 months old, have been used. This compound was administered orally at 10 mg/kg/day for 14 days.[3]

    • Amyloid-β (Aβ) Injection Model: Aggregated Aβ(1-40) (10 μg/2 µl per side) is bilaterally microinjected into the hippocampal CA1 area of rats. This compound is administered orally at a dose of 100 mg/kg.[5]

    • Lipopolysaccharide (LPS) Induced Neuroinflammation: LPS is injected intraperitoneally (i.p.) at a dose of 500 μg/kg to induce neuroinflammation in rats. This compound is administered orally at doses of 20, 40, or 80 mg/kg/day for one week, starting one hour after the LPS injection.[6]

Behavioral Assays

1. Morris Water Maze (MWM)

This test assesses hippocampal-dependent spatial learning and memory.

  • Apparatus: A circular pool (approximately 120-150 cm in diameter) filled with opaque water (using non-toxic paint or milk powder) maintained at 22-25°C. A hidden platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface.

  • Acquisition Phase (Training):

    • Mice are trained for 5-7 consecutive days with 4 trials per day.

    • For each trial, the mouse is gently placed into the water at one of four randomized starting positions (North, South, East, West), facing the pool wall.

    • The mouse is allowed to swim freely for 60-90 seconds to find the hidden platform.

    • If the mouse fails to find the platform within the allotted time, it is gently guided to it.

    • The mouse is allowed to remain on the platform for 15-30 seconds before being removed.

    • The time to reach the platform (escape latency) is recorded for each trial.

  • Probe Trial (Memory Test):

    • 24 hours after the last training session, the platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.

2. Novel Object Recognition (NOR) Test

This assay evaluates recognition memory.

  • Apparatus: A square open-field box (e.g., 40x40x40 cm).

  • Habituation: Mice are individually habituated to the empty open-field box for 5-10 minutes for 2-3 consecutive days.

  • Training/Familiarization Phase:

    • Two identical objects are placed in the box.

    • Each mouse is allowed to explore the objects for a set period (e.g., 5-10 minutes).

    • The time spent exploring each object (sniffing or touching with the nose) is recorded.

  • Test Phase:

    • After a retention interval (e.g., 1 or 24 hours), one of the familiar objects is replaced with a novel object.

    • The mouse is returned to the box and allowed to explore for a set period (e.g., 5 minutes).

    • The time spent exploring the familiar and novel objects is recorded.

    • A Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

3. Y-Maze Spontaneous Alternation

This test assesses spatial working memory based on the innate tendency of rodents to explore novel environments.

  • Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high) at a 120° angle to each other.

  • Procedure:

    • Each mouse is placed at the end of one arm and allowed to freely explore the maze for a single session (e.g., 8 minutes).

    • The sequence and total number of arm entries are recorded. An arm entry is counted when all four paws of the mouse are within the arm.

    • A "spontaneous alternation" is defined as consecutive entries into the three different arms (e.g., ABC, CAB, BCA).

    • The Percentage of Spontaneous Alternation is calculated as: [Number of alternations / (Total number of arm entries - 2)] x 100. A higher percentage indicates better spatial working memory.

Biochemical Analyses
  • Tissue Preparation: Following behavioral testing, animals are euthanized, and the hippocampus is rapidly dissected on ice and stored at -80°C until analysis.

  • ELISA for Inflammatory Cytokines (TNF-α and IL-6):

    • Hippocampal tissue is homogenized in a suitable lysis buffer containing protease inhibitors.

    • The total protein concentration of the homogenate is determined using a BCA protein assay kit.

    • The levels of TNF-α and IL-6 are quantified using commercially available species-specific ELISA kits, following the manufacturer's instructions.

    • Results are typically expressed as pg/mg of total protein.

  • HPLC for Neurotransmitters (Dopamine, Noradrenaline, Serotonin):

    • Hippocampal tissue is homogenized in an appropriate acidic solution (e.g., perchloric acid).

    • The homogenate is centrifuged, and the supernatant is filtered.

    • The levels of dopamine, noradrenaline, and serotonin in the supernatant are determined by high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

    • Results are typically expressed as ng/g of wet tissue.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved in this compound's action and the experimental designs, the following diagrams are provided in DOT language for use with Graphviz.

experimental_workflow cluster_animal_model Animal Model Selection cluster_treatment Treatment Regimen cluster_behavioral Behavioral Assessment cluster_biochemical Biochemical Analysis SAMP8 (Aging) SAMP8 (Aging) This compound (p.o.) This compound (p.o.) SAMP8 (Aging)->this compound (p.o.) Vehicle Control Vehicle Control SAMP8 (Aging)->Vehicle Control 5XFAD (Alzheimer's) 5XFAD (Alzheimer's) 5XFAD (Alzheimer's)->this compound (p.o.) 5XFAD (Alzheimer's)->Vehicle Control Morris Water Maze Morris Water Maze This compound (p.o.)->Morris Water Maze Novel Object Recognition Novel Object Recognition This compound (p.o.)->Novel Object Recognition Y-Maze Y-Maze This compound (p.o.)->Y-Maze Vehicle Control->Morris Water Maze Vehicle Control->Novel Object Recognition Vehicle Control->Y-Maze Hippocampal Tissue Collection Hippocampal Tissue Collection Morris Water Maze->Hippocampal Tissue Collection Novel Object Recognition->Hippocampal Tissue Collection Y-Maze->Hippocampal Tissue Collection ELISA (TNF-α, IL-6) ELISA (TNF-α, IL-6) Hippocampal Tissue Collection->ELISA (TNF-α, IL-6) HPLC (Neurotransmitters) HPLC (Neurotransmitters) Hippocampal Tissue Collection->HPLC (Neurotransmitters)

Caption: General experimental workflow for studying this compound's effects.

signaling_pathway cluster_this compound This compound Action cluster_inflammation Neuroinflammation Cascade cluster_neurotransmission Neurotransmitter Regulation cluster_outcome Cognitive Outcome This compound This compound Traf6 Traf6 This compound->Traf6  Inhibits Neurotransmitters Dopamine, Noradrenaline, Serotonin Release This compound->Neurotransmitters Promotes LPS_Abeta LPS / Amyloid-β TLR4 TLR4 LPS_Abeta->TLR4 TLR4->Traf6 NFkB NF-κB Traf6->NFkB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Upregulates Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation Memory_Enhancement Memory Enhancement Neuroinflammation->Memory_Enhancement Impairs Neurotransmitters->Memory_Enhancement

Caption: Proposed mechanism of this compound's neuroprotective effects.

References

A Head-to-Head Examination of Trigonelline and Metformin on Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of glucose metabolism regulation, Metformin (B114582) stands as a cornerstone therapy for type 2 diabetes, backed by extensive clinical evidence. Emerging from the realm of natural compounds, Trigonelline (B31793), an alkaloid found in coffee and fenugreek, has demonstrated promising hypoglycemic effects in preclinical studies. This guide provides a comparative analysis of this compound and Metformin, focusing on their respective impacts on glucose metabolism, supported by available experimental data. This objective comparison is intended for researchers, scientists, and drug development professionals to navigate the existing evidence for these two compounds.

Quantitative Data on Glucose Metabolism

The following tables summarize the quantitative effects of Metformin and this compound on key parameters of glucose metabolism as reported in various studies. It is important to note that the data for Metformin is derived from human clinical trials, while the data for this compound is primarily from preclinical animal studies, indicating a significant difference in the level of evidence.

Table 1: Effects of Metformin on Glucose Metabolism in Humans

ParameterDosageStudy PopulationDurationKey Finding
Fasting Plasma Glucose (FPG) 500-2000 mg/dayType 2 Diabetes11 weeksReduction of 19 to 84 mg/dL compared to placebo.[1]
Glycated Hemoglobin (HbA1c) 500-2000 mg/dayType 2 Diabetes11 weeksReduction of 0.6% to 2.0% compared to placebo.[1]
Insulin-Stimulated Glucose Metabolism 500 mg b.i.d.Impaired Glucose Tolerance6 months20% improvement compared to placebo.[2]
Glucose Oxidation 500 mg b.i.d.Impaired Glucose Tolerance6 monthsIncrease from 16.6 to 19.1 µmol/kg FFM/min.[2]

Table 2: Effects of this compound on Glucose Metabolism in Animal Models

ParameterDosageAnimal ModelDurationKey Finding
Blood Glucose Not specifiedKK-A(y) obese mice22-23 daysLowered blood glucose levels in an oral glucose tolerance test (OGTT).[3]
Fasting Serum Insulin (B600854) Not specifiedKK-A(y) obese mice22-23 daysSignificantly lower levels compared to control.[3]
Blood Glucose, Total Cholesterol (TC), Triglycerides (TG) Not specifiedStreptozotocin-induced diabetic rats4 weeksSignificantly decreased levels.[4]
Insulin Sensitivity Index & Insulin Content Not specifiedStreptozotocin-induced diabetic rats4 weeksIncreased compared to diabetic control.[4]
Early Glucose and Insulin Response (OGTT) Not specifiedOverweight menNot specifiedReduced glucose and insulin concentrations after 15 minutes.[5]

Mechanisms of Action: A Comparative Overview

Metformin and this compound influence glucose metabolism through distinct and overlapping pathways.

Metformin's primary mechanism involves the inhibition of mitochondrial respiratory chain complex I in hepatocytes.[6][7][8] This leads to a decrease in ATP levels and an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[6][7] Activated AMPK stimulates fatty acid oxidation and reduces the expression of gluconeogenic enzymes, thereby decreasing hepatic glucose production.[6][7] Metformin also enhances insulin sensitivity in peripheral tissues, such as muscle and adipose tissue, promoting glucose uptake.[6][9] Additionally, it has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1) and modulate the gut microbiome, both of which contribute to its glucose-lowering effects.[7][8]

This compound has been shown to exert its hypoglycemic effects through various mechanisms, including the promotion of β-cell regeneration and insulin secretion.[10][11] It can improve glucose tolerance and insulin sensitivity.[12] In animal models, this compound has been observed to increase the expression of glucose transporter 4 (GLUT4), peroxisome proliferator-activated receptor-gamma (PPAR-γ), and Akt, and enhance insulin receptor autophosphorylation.[13] Furthermore, it possesses antioxidant properties, which may help to mitigate oxidative stress associated with diabetes.[4]

Signaling Pathway Diagrams

Metformin_Pathway Metformin Metformin Mitochondria Mitochondrial Respiratory Chain (Complex I) Metformin->Mitochondria Inhibits Insulin_Sensitivity ↑ Insulin Sensitivity (Muscle, Adipose) Metformin->Insulin_Sensitivity Gut Gut Microbiome Modulation & ↑ GLP-1 Metformin->Gut AMP_ATP_ratio ↑ AMP:ATP Ratio Mitochondria->AMP_ATP_ratio AMPK AMPK Activation AMP_ATP_ratio->AMPK Hepatic_Glucose ↓ Hepatic Glucose Production AMPK->Hepatic_Glucose Glucose_Uptake ↑ Peripheral Glucose Uptake Insulin_Sensitivity->Glucose_Uptake

Caption: Metformin's multifaceted mechanism of action on glucose metabolism.

Trigonelline_Pathway This compound This compound Beta_Cell β-Cell Regeneration & ↑ Insulin Secretion This compound->Beta_Cell Insulin_Receptor ↑ Insulin Receptor Autophosphorylation This compound->Insulin_Receptor PPARg ↑ PPAR-γ Expression This compound->PPARg Oxidative_Stress ↓ Oxidative Stress This compound->Oxidative_Stress Akt ↑ Akt Expression Insulin_Receptor->Akt GLUT4 ↑ GLUT4 Expression Akt->GLUT4 Glucose_Uptake ↑ Glucose Uptake GLUT4->Glucose_Uptake Insulin_Sensitivity ↑ Insulin Sensitivity PPARg->Insulin_Sensitivity

Caption: Proposed mechanisms of this compound in regulating glucose homeostasis.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

Metformin Clinical Trial Protocol (Representative)
  • Study Design: A multicenter, double-blind, placebo-controlled, dose-response trial.[1]

  • Participants: Patients with type II diabetes mellitus.[1]

  • Intervention: Following a washout period, patients were randomized to receive either a placebo or Metformin at daily dosages of 500 mg, 1000 mg, 1500 mg, 2000 mg, or 2500 mg for 11 to 14 weeks.[1]

  • Key Assessments:

    • Fasting Plasma Glucose (FPG): Measured at baseline and at specified weeks during the treatment period.[1]

    • Glycated Hemoglobin (HbA1c): Assessed at the beginning and end of the treatment period to determine the long-term glycemic control.[1]

    • Euglycaemic Hyperinsulinaemic Clamp: In some studies, this technique is used to assess insulin sensitivity by measuring the amount of glucose required to maintain a normal blood glucose level while insulin is infused at a constant rate.[2]

  • Safety Monitoring: Adverse events were monitored throughout the study.[1]

This compound Preclinical Study Protocol (Representative)
  • Study Design: A controlled study in an animal model of diabetes.[4]

  • Animal Model: Streptozotocin-induced diabetic rats, which mimic certain aspects of type 1 or type 2 diabetes.[4]

  • Intervention: Diabetic rats were treated with this compound (e.g., orally) for a specified duration, such as 4 weeks. A diabetic control group and a normal control group were included for comparison.[4]

  • Key Assessments:

    • Blood Glucose: Monitored regularly throughout the study.[4]

    • Serum Insulin and Lipids: Measured at the end of the study to assess pancreatic function and lipid metabolism.[4]

    • Oral Glucose Tolerance Test (OGTT): Performed to evaluate the animal's ability to handle a glucose load.[3]

    • Pancreatic Tissue Analysis: Histological examination of the pancreas to assess β-cell integrity and measurement of oxidative stress markers.[4]

Comparative Experimental Workflow

Experimental_Workflow cluster_metformin Metformin (Clinical Trial) cluster_this compound This compound (Preclinical Study) M_Recruitment Patient Recruitment (Type 2 Diabetes) M_Randomization Randomization (Metformin vs. Placebo) M_Recruitment->M_Randomization M_Treatment Treatment Period (e.g., 12 weeks) M_Randomization->M_Treatment M_Analysis Analysis: - FPG, HbA1c - Insulin Sensitivity M_Treatment->M_Analysis T_Induction Induction of Diabetes (e.g., STZ in rats) T_Grouping Grouping (Control, Diabetic, this compound) T_Induction->T_Grouping T_Treatment Treatment Period (e.g., 4 weeks) T_Grouping->T_Treatment T_Analysis Analysis: - Blood Glucose, Insulin - OGTT, Tissue Analysis T_Treatment->T_Analysis

Caption: A typical experimental workflow for Metformin and this compound studies.

Conclusion

Metformin is a well-established, first-line therapeutic agent for type 2 diabetes with a robust body of clinical evidence supporting its efficacy in improving glycemic control. Its mechanisms of action are multifaceted, primarily centered on reducing hepatic glucose production and enhancing insulin sensitivity.

This compound, on the other hand, is a natural compound that has demonstrated promising antidiabetic effects in preclinical models. Its proposed mechanisms include enhancing insulin secretion, improving insulin sensitivity, and providing antioxidant effects.

The critical distinction lies in the maturity of the research. While Metformin's effects are well-documented in human populations, the evidence for this compound is largely confined to animal studies. Therefore, a direct head-to-head comparison of their clinical efficacy is not yet possible. Future research, particularly well-designed clinical trials, is necessary to elucidate the therapeutic potential of this compound in human glucose metabolism and to determine its standing relative to established therapies like Metformin. This guide highlights the current state of knowledge to inform further investigation into these compounds.

References

Validating the safety and toxicity profile of long-term Trigonelline use.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and toxicity profile of long-term Trigonelline use against relevant alternatives in the fields of metabolic health and neuroprotection: Metformin (B114582), Nicotinamide (B372718) Riboside, and Resveratrol (B1683913). The information is intended to support researchers and drug development professionals in evaluating the therapeutic potential and safety considerations of these compounds.

Quantitative Toxicity Data Comparison

The following tables summarize the key quantitative toxicity data for this compound and its comparators, derived from preclinical and clinical studies.

Table 1: Acute and Subchronic Toxicity Data

CompoundTest SpeciesLD50 (Oral)90-Day No-Observed-Adverse-Effect-Level (NOAEL)Key Findings from 90-Day Studies
This compound Rat5000 mg/kg500 mg/kg/dayNo significant changes in body weight, food consumption, clinical signs, or organ histopathology.
Metformin Rat1000 - 1770 mg/kg200 mg/kg/dayAt higher doses (>=600 mg/kg/day), body weight loss and signs of metabolic acidosis were observed.[1]
Nicotinamide Riboside Rat>5000 mg/kg300 mg/kg/daySimilar safety profile to nicotinamide, with some effects on liver, kidneys, ovaries, and testes at the highest dose (1000 mg/kg/day).[2]
Resveratrol Rat>2000 mg/kg200 mg/kg/dayDose-related reductions in body weight gain in female rats. Increased bilirubin (B190676) levels at 1000 mg/kg/day.[3]

Table 2: Long-Term Safety and Clinical Adverse Events

CompoundPrimary Therapeutic Area(s)Common Adverse Events in Long-Term Human Trials (>3 months)Incidence of Common Adverse EventsSerious Adverse Events
This compound Diabetes, NeuroprotectionLimited long-term clinical data available.Not established.Not established in long-term trials.
Metformin Type 2 DiabetesGastrointestinal issues (diarrhea, nausea, vomiting, flatulence).[4]GI symptoms reported more frequently than placebo, declining over time.[5]Rare: Lactic acidosis, particularly in patients with renal impairment.[4]
Nicotinamide Riboside Anti-aging, Metabolic HealthGenerally well-tolerated. Mild side effects may include nausea, fatigue, headaches, diarrhea, and stomach discomfort.[6]No significant differences in adverse events between NR and placebo groups in several studies.[7][8]No serious adverse events reported in multiple clinical trials at doses up to 3000 mg/day for 4 weeks.[9]
Resveratrol Cardiovascular Health, Anti-agingGastrointestinal symptoms (nausea, diarrhea, abdominal pain) at high doses (>1 g/day ).[10][11]Mild to moderate GI symptoms are common at doses of 2.5 g/day or more.[12]Rare: Potential for nephrotoxicity at very high doses (5 g/day ) in specific patient populations.[10]

Experimental Protocols for Key Toxicity Studies

Detailed methodologies for standard preclinical toxicity assessments are crucial for the interpretation and replication of safety data. The following are summaries of the OECD guidelines frequently cited in the safety evaluation of the compared compounds.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)
  • Principle: This method determines the acute oral toxicity of a substance by assigning it to a toxicity class based on the mortality observed after sequential dosing steps. It aims to use a minimal number of animals.

  • Animal Model: Typically, rats of a single sex (usually females, as they are often slightly more sensitive) are used.

  • Procedure:

    • A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

    • A group of three fasted animals is dosed with the starting dose.

    • The outcome (number of mortalities within a specified period, usually 24-48 hours) determines the next step:

      • If mortality is high, the dose for the next group is lowered.

      • If no or low mortality occurs, the dose for the next group is increased.

    • Animals are observed for up to 14 days for signs of toxicity.

    • Body weight is recorded weekly, and a gross necropsy is performed on all animals at the end of the study.

  • Data Interpretation: The substance is classified into a GHS (Globally Harmonized System) category based on the dose at which mortality is observed.

Subchronic Oral Toxicity: 90-Day Study in Rodents - OECD Guideline 408
  • Principle: To characterize the toxicity of a substance following repeated oral administration for 90 days.[13][14] This study provides information on target organs, dose-response relationships, and a No-Observed-Adverse-Effect-Level (NOAEL).[14]

  • Animal Model: The rat is the preferred rodent species. At least 10 males and 10 females per group are used.[13]

  • Procedure:

    • At least three dose levels and a control group are used. The highest dose should induce toxicity but not mortality.

    • The test substance is administered daily via gavage, in the diet, or in drinking water for 90 days.[13]

    • Observations:

      • Daily clinical observations for signs of toxicity.

      • Weekly measurements of body weight and food/water consumption.

      • Ophthalmological examinations before and at the end of the study.

      • Hematology and clinical biochemistry analyses at termination.

      • Urinalysis.

    • Pathology: At the end of the 90-day period, all animals are euthanized, and a full gross necropsy is performed. Organs are weighed, and tissues are preserved for histopathological examination.

  • Data Interpretation: The study identifies target organs of toxicity and establishes a NOAEL, which is the highest dose at which no substance-related adverse effects are observed.

Chronic Toxicity Studies - OECD Guideline 452
  • Principle: To evaluate the cumulative toxic effects of a substance over a major portion of the animal's lifespan (typically 12 months in rodents).[15][16]

  • Animal Model: Primarily conducted in rodents, with at least 20 animals per sex per group.[15]

  • Procedure:

    • Similar to the 90-day study, at least three dose levels and a control group are used.

    • The substance is administered daily for 12 months.

    • Observations: Extensive and regular monitoring, including clinical signs, body weight, food/water consumption, hematology, clinical chemistry, and urinalysis at multiple time points.

    • Pathology: Interim sacrifices may be included. A complete gross necropsy and comprehensive histopathological examination of a wide range of tissues and organs are performed on all animals.

  • Data Interpretation: This study provides a detailed characterization of the chronic toxicity profile of a substance and is crucial for long-term human risk assessment.

Signaling Pathways and Mechanisms of Action/Toxicity

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways associated with the biological effects and potential toxicity of this compound and its comparators.

This compound: Nrf2-Mediated Antioxidant Response

This compound has been shown to modulate the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[17] In some contexts, it can activate Nrf2, leading to the expression of antioxidant enzymes.[17] Conversely, in other cellular environments, it has been observed to inhibit Nrf2 activation.[18][19]

Trigonelline_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EGFR EGFR This compound->EGFR Inhibition ERK ERK EGFR->ERK Activation Nrf2 Nrf2 ERK->Nrf2 Phosphorylation (Inhibition) Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2_Keap1->Nrf2 Dissociation under Oxidative Stress Nrf2->Nrf2_Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Gene Transcription Metformin_Pathway cluster_cell Hepatocyte cluster_blood Bloodstream Metformin Metformin Mitochondrion Mitochondrion (Complex I) Metformin->Mitochondrion Inhibition AMP_ATP_Ratio Increased AMP:ATP Ratio Mitochondrion->AMP_ATP_Ratio Pyruvate Pyruvate Mitochondrion->Pyruvate Inhibition of Oxidative Phosphorylation AMPK AMPK AMP_ATP_Ratio->AMPK Activation Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibition Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Stimulation Lactate Lactate Pyruvate->Lactate Conversion Lactic_Acidosis Lactic Acidosis Lactate->Lactic_Acidosis Accumulation Resveratrol_Pathway cluster_low_dose Low Concentration cluster_high_dose High Concentration Resveratrol Resveratrol SIRT1_activation SIRT1 Activation Resveratrol->SIRT1_activation Pro_oxidant Pro-oxidant Activity Resveratrol->Pro_oxidant Antioxidant_Effects Antioxidant & Anti-inflammatory Effects SIRT1_activation->Antioxidant_Effects ROS_Production Increased ROS Production Pro_oxidant->ROS_Production Cellular_Damage Potential Cellular Damage ROS_Production->Cellular_Damage

References

A comparative review of Trigonelline's multifaceted pharmacological activities.

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Trigonelline's therapeutic potential in neurodegenerative diseases, diabetes, and cancer, with a comparative perspective against established pharmacological agents.

This compound, a naturally occurring alkaloid found in high concentrations in coffee beans and fenugreek seeds, has emerged as a compound of significant interest to the scientific community.[1] Its diverse pharmacological activities, spanning neuroprotection, anti-diabetic effects, and anti-cancer properties, position it as a promising candidate for further investigation in drug development. This guide provides a comparative review of this compound's performance against established therapeutic agents, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

Neuroprotective Effects: A Shield Against Cognitive Decline

This compound has demonstrated notable neuroprotective properties, particularly in the context of age-related cognitive decline and neurodegenerative diseases.[2][3] Studies suggest that its mechanisms of action include the suppression of neuroinflammation and the enhancement of neurotransmitter release.

Comparative Performance: this compound vs. Donepezil (B133215)

While direct comparative studies between this compound and Donepezil, a common acetylcholinesterase inhibitor for Alzheimer's disease, are limited, we can infer a comparative perspective from their individual effects. Donepezil primarily acts by increasing acetylcholine (B1216132) levels in the brain.[4] In contrast, this compound appears to exert its effects through a broader range of mechanisms, including reducing pro-inflammatory cytokines like TNF-α and IL-6, and increasing levels of neurotransmitters such as dopamine, noradrenaline, and serotonin.[5][6]

Table 1: Comparison of Neuroprotective Effects

FeatureThis compoundDonepezil
Primary Mechanism Anti-inflammatory, enhances neurotransmitter releaseAcetylcholinesterase inhibitor
Key Molecular Targets Pro-inflammatory cytokines (TNF-α, IL-6)Acetylcholinesterase
Reported Cognitive Effects Improved spatial learning and memory in aging modelsSymptomatic improvement in cognitive function in Alzheimer's disease
Supporting Evidence Pre-clinical studies in animal modelsExtensive clinical trials in humans
Experimental Protocol: Morris Water Maze for Cognitive Assessment

The Morris water maze is a widely used behavioral assay to assess spatial learning and memory in rodents.

  • Apparatus: A circular pool (approximately 1.5-2 meters in diameter) is filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the pool to aid in spatial navigation.

  • Procedure:

    • Acquisition Phase: Mice are placed in the pool from various starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded over several trials and days.

    • Probe Trial: The platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was located) is measured to assess memory retention.

  • This compound-Specific Protocol: In a study on senescence-accelerated mice (SAMP8), 16-week-old mice were orally administered this compound (5 mg/kg/day) for 30 days before undergoing the Morris water maze test.[5][6]

Experimental Workflow for Morris Water Maze

G cluster_0 Animal Preparation cluster_1 Behavioral Testing cluster_2 Data Analysis Animal_Model SAMP8 Mice (16-week-old) Treatment This compound (5 mg/kg/day) or Vehicle Animal_Model->Treatment Duration Oral Administration for 30 days Treatment->Duration Acquisition Acquisition Trials Duration->Acquisition Probe Probe Trial Acquisition->Probe Latency Escape Latency Probe->Latency Quadrant_Time Time in Target Quadrant Latency->Quadrant_Time Crossings Platform Crossings Quadrant_Time->Crossings

Caption: Workflow of the Morris water maze experiment to assess cognitive function.

Anti-Diabetic Properties: Regulating Glucose Homeostasis

This compound has shown significant promise in the management of diabetes by improving glucose tolerance, increasing insulin (B600854) sensitivity, and modulating key enzymes involved in glucose metabolism.[1][3][7][8]

Comparative Performance: this compound vs. Sitagliptin and Glibenclamide

Studies have compared the efficacy of this compound with established anti-diabetic drugs. In a study on diabetic peripheral neuropathy, this compound (40 mg/kg) was compared to Sitagliptin (4 mg/kg).[9] While both treatments restored HbA1c levels to near normal, this compound also significantly decreased total cholesterol and triglyceride levels, an effect not observed with sitagliptin.[5] Another study compared this compound with Glibenclamide in diabetic rats. This compound treatment led to a significant decrease in blood glucose, total cholesterol, and triglycerides.[10]

Table 2: Comparison of Anti-Diabetic Effects

ParameterThis compoundSitagliptinGlibenclamide
Fasting Blood Glucose Significantly decreasedDecreasedSignificantly decreased
HbA1c Significantly decreasedSignificantly decreased-
Serum Insulin Reversed increase in diabetic modelNo significant effectIncreased
Total Cholesterol Significantly decreasedNo significant effectSignificantly decreased
Triglycerides Significantly decreasedNo significant effectSignificantly decreased
Experimental Protocol: Induction of Experimental Diabetes and Biomarker Analysis
  • Animal Model: Type 2 diabetes is often induced in rats using a combination of a high-fat diet and a low dose of streptozotocin (B1681764) (STZ).

  • Treatment: Diabetic rats are treated with this compound, a comparator drug, or a vehicle control for a specified period (e.g., 4 or 48 weeks).

  • Biochemical Analysis: Blood samples are collected to measure:

    • Fasting blood glucose

    • Glycated hemoglobin (HbA1c)

    • Serum insulin

    • Total cholesterol (TC) and triglycerides (TG)

  • Tissue Analysis: Pancreatic tissue can be examined histologically to assess β-cell integrity.

Anti-Cancer Activity: A Potential Role in Oncology

This compound has demonstrated anti-cancer properties by inhibiting cell proliferation, migration, and promoting apoptosis in various cancer cell lines.[3] A key mechanism identified is the inhibition of the Nrf2 signaling pathway, which is often hyperactivated in cancer cells, contributing to chemoresistance.[11][12]

Comparative Performance: this compound vs. 5-Fluorouracil (B62378) (5-FU)

Table 3: Comparison of Anti-Cancer Effects (Colon Cancer)

FeatureThis compound5-Fluorouracil (5-FU)
Primary Mechanism Nrf2 inhibition, induction of apoptosisInhibition of thymidylate synthase, DNA/RNA damage
Reported Effects Inhibition of cell migration, potential to overcome chemoresistanceCytotoxicity, induction of apoptosis
Cell Line Data Effective at µM concentrations in hepatocarcinoma cellsIC50 in the µM range for colon cancer cells
Experimental Protocol: Nrf2 Inhibition Assay (Western Blot)

Western blotting is a standard technique to detect and quantify the expression of specific proteins, such as Nrf2.

  • Sample Preparation: Cancer cells are treated with this compound or a control. Total protein is extracted from the cells.

  • Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).

  • Immunodetection:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for Nrf2 (e.g., rabbit monoclonal anti-Nrf2, 1:500 dilution).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).

    • A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).

  • Analysis: The intensity of the protein bands is quantified to determine the level of Nrf2 expression.

Signaling Pathway of this compound in Nrf2 Inhibition

G cluster_0 This compound Action cluster_1 Signaling Cascade This compound This compound EGFR EGFR This compound->EGFR Inhibits Nrf2_nuc Nuclear Nrf2 This compound->Nrf2_nuc Blocks Nuclear Accumulation Apoptosis Apoptosis This compound->Apoptosis Promotes ERK ERK1/2 EGFR->ERK Inhibits Nrf2_Keap1 Nrf2-Keap1 Complex ERK->Nrf2_Keap1 Prevents Phosphorylation Nrf2_Keap1->Nrf2_nuc Dissociation & Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Nrf2_nuc->Apoptosis Inhibits Genes Target Gene Expression (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: this compound inhibits the Nrf2 signaling pathway, promoting apoptosis.

Anti-Inflammatory Activity: Quelling the Fire

This compound exhibits significant anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. This activity is closely linked to its neuroprotective effects and its potential in managing chronic inflammatory conditions.

Comparative Performance

In a study investigating lipopolysaccharide (LPS)-induced cognitive impairment, this compound was found to be more effective than the commonly used anti-inflammatory drug dexamethasone (B1670325) in some aspects of mitigating the inflammatory response.[15]

Experimental Protocol: Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific proteins, such as cytokines, in biological samples.

  • Principle: A "sandwich" ELISA is commonly used.

    • A plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6).

    • The sample (e.g., cell culture supernatant or serum) is added, and the cytokine binds to the capture antibody.

    • A detection antibody, also specific for the cytokine but binding to a different epitope, is added. This antibody is typically biotinylated.

    • Streptavidin conjugated to an enzyme (e.g., HRP) is added, which binds to the biotinylated detection antibody.

    • A substrate is added that is converted by the enzyme into a colored product.

  • Measurement: The intensity of the color is proportional to the concentration of the cytokine in the sample and is measured using a plate reader.

  • This compound-Specific Application: ELISA has been used to demonstrate that this compound treatment significantly decreases the levels of TNF-α and IL-6 in the hippocampus of mice.[6]

ELISA Workflow for Cytokine Measurement

G start Start coat Coat plate with capture antibody start->coat block Block non-specific binding sites coat->block add_sample Add sample containing cytokine block->add_sample add_detection_ab Add biotinylated detection antibody add_sample->add_detection_ab add_streptavidin_hrp Add Streptavidin-HRP add_detection_ab->add_streptavidin_hrp add_substrate Add TMB substrate add_streptavidin_hrp->add_substrate stop_reaction Stop reaction with acid add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate

Caption: A typical workflow for a sandwich ELISA to quantify cytokines.

Conclusion

This compound presents a compelling profile as a multifaceted pharmacological agent with significant potential in the realms of neuroprotection, diabetes management, and cancer therapy. Its ability to modulate multiple signaling pathways, including those involved in inflammation and cellular stress responses, underscores its therapeutic promise. While further research, particularly direct comparative clinical trials, is necessary to fully elucidate its efficacy and safety in humans, the existing preclinical data strongly supports its continued investigation as a lead compound for the development of novel therapeutics. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in their exploration of this promising natural product.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Trigonelline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential, step-by-step guidance for the safe disposal of trigonelline (B31793), a bioactive pyridine (B92270) alkaloid.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with care in a well-ventilated area.[1] Always wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, and tightly fitting safety goggles.[1][2] Avoid creating dust and aerosols.[1][2] In case of a spill, prevent further leakage if it is safe to do so, and collect the material using spark-proof tools for disposal.[1][2] It is important not to let the chemical enter drains or sewer systems.[1]

Step-by-Step Disposal Protocol

The recommended method for this compound disposal is through a licensed chemical waste management service.

  • Containment : Keep this compound waste in a suitable, closed, and clearly labeled container.[1][2] It is best to reuse the original container if it is in good condition; otherwise, use a container made of a compatible material.

  • Labeling : Ensure the waste container is accurately labeled with its contents and approximate concentrations. If reusing a container, completely remove or deface the original label.

  • Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1][3]

  • Professional Disposal : The primary and recommended method for the final disposal of this compound is to arrange for its removal by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge this compound into sewer systems or contaminate water, foodstuffs, or feed.[1]

  • Contaminated Packaging : Empty containers that held this compound should be triple-rinsed with a suitable solvent.[4][5] The rinsate must be collected and disposed of as hazardous waste.[5] After thorough cleaning, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill or offered for recycling.[1]

Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound. This information is critical for risk assessment in handling and disposal.

Data PointValueSpeciesReference
Oral LD505000 mg/kgRat[6]
Subcutaneous LD505000 mg/kgRat[6]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Disposal Workflow Diagram

The logical steps for the proper disposal of this compound are illustrated in the workflow diagram below. This visual guide reinforces the procedural steps from initial handling to final disposal.

Trigonelline_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Containment cluster_disposal Final Disposal cluster_packaging Contaminated Packaging Disposal A Wear Appropriate PPE (Gloves, Goggles) C Place this compound Waste in a Suitable, Closed Container A->C B Handle in a Well-Ventilated Area B->C D Label Container Accurately C->D I Triple-Rinse Empty Container C->I E Store in a Cool, Dry, Well-Ventilated Area D->E F Arrange for Professional Disposal E->F G Licensed Chemical Destruction Plant F->G H Controlled Incineration with Flue Gas Scrubbing F->H J Collect Rinsate as Hazardous Waste I->J K Puncture and Dispose of Container in Sanitary Landfill or Recycle I->K

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Trigonelline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Trigonelline, including personal protective equipment (PPE), operational procedures, and disposal plans. While some safety data sheets (SDS) for this compound and its hydrochloride salt do not classify them as hazardous substances, others indicate that this compound can cause serious eye irritation.[1] Therefore, a cautious approach to handling is recommended.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound to minimize exposure and ensure a safe laboratory environment.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]
Hand Protection Protective GlovesChemical-resistant, impermeable gloves (e.g., nitrile) should be worn.[1][2] Gloves must be inspected prior to use and removed carefully.[2]
Body Protection Laboratory CoatA standard laboratory coat should be worn. For larger quantities or risk of splashing, impervious clothing may be necessary.[1][2]
Respiratory Protection Suitable RespiratorIf there is a risk of generating dust or aerosols, and in poorly ventilated areas, a full-face respirator should be used.[1][2]

Operational and Disposal Plans

Adherence to proper handling and disposal protocols is crucial for laboratory safety and environmental protection.

Handling and Storage:

  • Ventilation: Handle this compound in a well-ventilated area.[1][3]

  • Avoid Contact: Avoid contact with skin and eyes.[1][2]

  • Dust Formation: Avoid the formation of dust and aerosols.[1]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep away from foodstuffs and incompatible materials.[1][4]

First Aid Measures:

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] Consult a doctor.[1]

  • Skin Contact: Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water.[1]

  • Inhalation: If inhaled, move the victim into fresh air.[1] If breathing is difficult, give oxygen.[1]

  • Ingestion: Rinse mouth with water.[1] Do not induce vomiting.[1] Call a doctor or Poison Control Center immediately.[1]

Spill and Disposal Procedures:

  • Spill Containment: In case of a spill, avoid dust formation.[1][2] Evacuate personnel to safe areas.[1][2]

  • Cleanup: Collect the spilled material mechanically and place it in suitable, closed containers for disposal.[1][4] Use spark-proof tools and explosion-proof equipment if necessary.[1][2]

  • Disposal: Dispose of waste and unused material in accordance with institutional and regulatory chemical waste protocols.[3] This may involve removal to a licensed chemical destruction plant or controlled incineration.[1] Do not discharge to sewer systems.[1]

Experimental Workflow

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup emergency_first_aid First Aid prep_ppe->emergency_first_aid handle_weigh Weigh this compound prep_setup->handle_weigh handle_prepare Prepare Solution (if applicable) handle_weigh->handle_prepare emergency_spill Spill Response handle_weigh->emergency_spill handle_weigh->emergency_first_aid cleanup_decon Decontaminate Work Area handle_prepare->cleanup_decon handle_prepare->emergency_spill handle_prepare->emergency_first_aid cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe emergency_spill->cleanup_decon

Safe Handling Workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.